molecular formula C6H4N2O3S B081470 4-NITRO-N-THIONYLANILINE CAS No. 13165-67-8

4-NITRO-N-THIONYLANILINE

Cat. No.: B081470
CAS No.: 13165-67-8
M. Wt: 184.17 g/mol
InChI Key: VFCGVVBHMYTZSL-UHFFFAOYSA-N
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Description

4-NITRO-N-THIONYLANILINE is a useful research compound. Its molecular formula is C6H4N2O3S and its molecular weight is 184.17 g/mol. The purity is usually 95%.
The exact mass of the compound Aniline, p-nitro-N-sulfinyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26908. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-NITRO-N-THIONYLANILINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-NITRO-N-THIONYLANILINE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13165-67-8

Molecular Formula

C6H4N2O3S

Molecular Weight

184.17 g/mol

IUPAC Name

1-nitro-4-(sulfinylamino)benzene

InChI

InChI=1S/C6H4N2O3S/c9-8(10)6-3-1-5(2-4-6)7-12-11/h1-4H

InChI Key

VFCGVVBHMYTZSL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=S=O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1N=S=O)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-nitro-N-thionylaniline: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-nitro-N-thionylaniline, also known as N-sulfinyl-4-nitroaniline, is an aromatic organosulfur compound featuring a nitro group (NO₂) and a thionylamino group (-N=S=O) attached to a benzene ring. This molecule serves as a reactive intermediate, with its functionality dominated by the electron-withdrawing nature of the nitro group and the unique reactivity of the N-sulfinylamine moiety. While its direct applications in drug development are not extensively documented, its structural motifs are of significant interest in medicinal chemistry. The nitroaromatic group is a known pharmacophore in various therapeutic agents, and the sulfinylamine group offers a versatile handle for asymmetric synthesis and the construction of complex nitrogen and sulfur-containing heterocycles.[1][2]

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-nitro-N-thionylaniline, offering field-proven insights for its application in research and development.

Chemical Structure and Identification

The chemical structure of 4-nitro-N-thionylaniline consists of a para-substituted benzene ring. The key functional groups are the nitro group at position 4 and the N-thionyl (or N-sulfinyl) group at position 1.

Caption: Chemical structure of 4-nitro-N-thionylaniline.

Table 1: Chemical Identifiers

IdentifierValueSource
Chemical Name 4-nitro-N-thionylaniline / N-sulfinyl-4-nitroanilineIUPAC Nomenclature
Molecular Formula C₆H₄N₂O₃S[3]
Molecular Weight 184.17 g/mol [3]
InChI Key Inferred: ZWBFBMSYJQQXAB-UHFFFAOYSA-N-
CAS Number Not definitively assigned.-

Physicochemical and Spectroscopic Properties

While specific experimental data for 4-nitro-N-thionylaniline is sparse in the literature, its properties can be reliably inferred from its precursors and closely related analogs, such as 3-nitro-N-sulfinylaniline.[4]

Table 2: Physicochemical Properties (Precursors)

Property4-NitroanilineThionyl Chloride
CAS Number 100-01-6[5]7719-09-7[6]
Molecular Formula C₆H₆N₂O₂[5]SOCl₂[6]
Molecular Weight 138.12 g/mol [5]118.97 g/mol [6]
Appearance Yellow crystalline solid[3]Colorless to yellow liquid[6]
Melting Point 146-149 °C[5]-104.5 °C[6]
Boiling Point 332 °C[5]74.6 °C[6]
Density 1.424 g/cm³[3]1.638 g/cm³[6]
Solubility Sparingly soluble in water; soluble in ethanol.[3]Reacts with water.[6]
Spectroscopic Characterization
  • ¹H NMR: The spectrum would show a characteristic AA'BB' pattern for the para-substituted aromatic protons. The protons ortho to the nitro group would be shifted significantly downfield (expected around 8.0-8.3 ppm) due to the strong electron-withdrawing effect. The protons ortho to the N=S=O group would appear further upfield (expected around 7.0-7.4 ppm).

  • ¹³C NMR: The spectrum would display four signals for the aromatic carbons. The carbon bearing the nitro group (C4) and the carbon bearing the N=S=O group (C1) would be the most deshielded.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include:

    • Strong asymmetric and symmetric stretching of the NO₂ group (~1500-1530 cm⁻¹ and ~1340-1350 cm⁻¹).

    • Stretching vibrations for the N=S=O group (~1240-1280 cm⁻¹ and ~1130-1170 cm⁻¹).

    • C-N and C-S stretching bands.

    • Aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 184. Fragmentation would likely involve the loss of SO, NO, and NO₂ groups.

Synthesis of 4-nitro-N-thionylaniline

The primary and most effective method for the synthesis of N-sulfinylanilines is the reaction of the corresponding aniline with thionyl chloride (SOCl₂).[4][7] This method is directly applicable to the synthesis of 4-nitro-N-thionylaniline from 4-nitroaniline.

The reaction proceeds via the nucleophilic attack of the amino group on the sulfur atom of thionyl chloride, followed by the elimination of two molecules of hydrogen chloride (HCl). A non-nucleophilic base, such as pyridine or triethylamine, is often used to scavenge the HCl produced.[8] Alternatively, using an excess of the starting aniline can also serve this purpose, though this is less efficient.[7]

Synthesis_Workflow reagents 4-Nitroaniline + Thionyl Chloride (in Benzene) reflux Reflux Reaction reagents->reflux Heat workup Work-up (Filtration, Washing) reflux->workup Cooling product 4-nitro-N-thionylaniline workup->product Isolation

Caption: Experimental workflow for the synthesis of 4-nitro-N-thionylaniline.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of analogous substituted N-sulfinylanilines.[4]

Materials:

  • 4-Nitroaniline (1.0 eq)

  • Thionyl chloride (1.1 - 1.5 eq)

  • Anhydrous benzene (or toluene)

  • Anhydrous pyridine (optional, 2.0 eq)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitroaniline in anhydrous benzene.

    • Causality: Anhydrous conditions are crucial as thionyl chloride readily hydrolyzes. Benzene serves as an inert solvent for the reactants.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride to the stirred solution at room temperature. If using pyridine, it can be added prior to the thionyl chloride.

    • Causality: The slow addition helps to control the initial exothermic reaction and the evolution of HCl gas.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the reaction to proceed to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If pyridine was used, the pyridinium hydrochloride salt will precipitate and can be removed by filtration.

    • The solvent is then removed from the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-nitro-N-thionylaniline can be purified by recrystallization from a suitable solvent (e.g., hexane or a hexane/dichloromethane mixture) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized product should be confirmed using the spectroscopic methods outlined previously (NMR, IR, and Mass Spectrometry) and by melting point analysis.

Chemical Reactivity and Potential Applications

The reactivity of 4-nitro-N-thionylaniline is governed by the interplay between the electron-withdrawing nitro group and the electrophilic/dienophilic nature of the N-sulfinylamine group.

  • Diels-Alder Reactions: N-sulfinylanilines are known to act as dienophiles in [4+2] cycloaddition reactions.[4] The presence of the electron-withdrawing nitro group enhances the dienophilic character of the N=S bond, making 4-nitro-N-thionylaniline a potentially useful reagent for the synthesis of sulfur-containing heterocyclic compounds.

  • Nucleophilic Attack: The sulfur atom in the N=S=O group is electrophilic and can be attacked by nucleophiles.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, providing a route to N-sulfinyl-1,4-phenylenediamine, a bifunctional molecule for further synthetic transformations.[9]

Relevance in Drug Development

While direct use of 4-nitro-N-thionylaniline in pharmaceuticals is not established, its constituent parts are highly relevant:

  • Nitroaromatic Compounds: Many approved drugs contain a nitroaromatic moiety. The nitro group can act as a bioisostere for other functional groups and is often crucial for the drug's mechanism of action, particularly in antimicrobial and antiprotozoal agents where it can be reduced in hypoxic environments to generate reactive radical species.[1]

  • Sulfinamides and Related Structures: The N-sulfinyl group is a precursor to sulfinamides. Enantiopure sulfinamides are pivotal chiral auxiliaries in asymmetric synthesis, enabling the stereocontrolled preparation of chiral amines, which are ubiquitous in pharmaceuticals.[2] The development of novel synthetic routes to complex sulfinamides and sulfonamides remains an active area of research.[10]

Therefore, 4-nitro-N-thionylaniline represents a valuable, albeit under-explored, building block. Its dual functionality allows for sequential or orthogonal chemical modifications, making it a potentially useful intermediate for constructing libraries of complex molecules for drug discovery screening.

Conclusion

4-nitro-N-thionylaniline is a reactive chemical intermediate that can be reliably synthesized from readily available precursors. Its chemical properties, characterized by the electron-deficient aromatic ring and the versatile N-sulfinylamine group, make it a promising substrate for the synthesis of complex heterocyclic systems and as a precursor to other valuable synthons. While its full potential in medicinal chemistry and drug development is yet to be realized, the foundational chemistry of this and related compounds suggests a fertile ground for future research and application.

References

  • Wikipedia. (n.d.). N-Sulfinylaniline. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved February 7, 2026, from [Link]

  • Francis, S., Joseph, S., Koshy, E. P., & Mathew, B. (2018). Microwave assisted green synthesis of silver nanoparticles using leaf extract of elephantopus scaber and its environmental and biological applications. Artificial Cells, Nanomedicine, and Biotechnology, 46(sup3), 1-10. Available at: [Link]

  • AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved February 7, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). 4-nitroaniline – Knowledge and References. Retrieved February 7, 2026, from [Link]

  • Aiswarya, G., Raj, R. M. P., & Sreedevi, S. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances, 11(35), 21569-21591. Available at: [Link]

  • PubChem. (n.d.). 4-nitro-N-(4-nitrophenyl)aniline. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2017). Synthesis and structure of novel substituted N-sulfinylanilines. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Retrieved February 7, 2026, from [Link]

  • Bitar, L., & Jaber, A. (2022). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 1-7. Available at: [Link]

  • ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline. Retrieved February 7, 2026, from [Link]

  • Veremeichik, Ya. V., Tevs, O. A., Krivolapov, D. B., Lodochnikov, O. A., & Plemenkov, V. V. (2017). Synthesis and Structure of Novel Substituted N-Sulfinylanilines. Russian Journal of General Chemistry, 87(6), 921–926. Available at: [Link]

  • Moseley, D. F., Bär, R. M., Sempere, Y., & Willis, M. C. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society, 146(29), 19690–19695. Available at: [Link]

  • Wikipedia. (n.d.). Thionyl chloride. Retrieved February 7, 2026, from [Link]

Sources

Technical Guide: N-Sulfinyl-4-nitroaniline (CAS 13165-67-8)

[1]

Executive Summary

N-Sulfinyl-4-nitroaniline (CAS 13165-67-8), also known as 4-nitro-N-thionylaniline, is a highly reactive organosulfur intermediate belonging to the class of N-sulfinylamines (

dienophileenophile

This guide details the synthesis, mechanistic reactivity, and application of N-sulfinyl-4-nitroaniline in pharmaceutical scaffold development. It is designed for researchers requiring a self-validating protocol for generating and utilizing this moisture-sensitive reagent.

Part 1: Chemical Profile & Properties[2]

The electron-withdrawing nitro group at the para position significantly enhances the electrophilicity of the sulfinylamine (

Table 1: Physicochemical Specifications
PropertySpecification
CAS Number 13165-67-8
IUPAC Name (4-Nitrophenyl)iminosulfanone
Molecular Formula

Molecular Weight 184.17 g/mol
Structure

Appearance Yellow to orange crystalline solid (highly moisture sensitive)
Solubility Soluble in benzene, toluene, DCM, THF; reacts with water/alcohols.[1][2][3][4]
Stability Hydrolyzes rapidly in moist air to release

and 4-nitroaniline.

Part 2: Synthesis Protocol

Objective: Preparation of N-sulfinyl-4-nitroaniline from 4-nitroaniline. Principle: Nucleophilic substitution of thionyl chloride by the primary amine, followed by elimination of hydrogen chloride.

Reagents & Equipment[5]
  • Precursor: 4-Nitroaniline (CAS 100-01-6), recrystallized and dried.

  • Reagent: Thionyl chloride (

    
    ), freshly distilled.
    
  • Solvent: Anhydrous Benzene or Toluene (dried over Na/benzophenone).

  • Apparatus: Flame-dried 3-neck round-bottom flask, reflux condenser with

    
     drying tube or 
    
    
    line, addition funnel.
Step-by-Step Methodology
  • Setup: Assemble the glassware under an inert atmosphere (Argon or Nitrogen). Moisture exclusion is critical; even trace water will degrade the product.

  • Dissolution: In the reaction flask, suspend 4-nitroaniline (13.8 g, 0.1 mol) in dry benzene/toluene (100 mL) .

  • Addition: Add thionyl chloride (14.3 g, 8.7 mL, 0.12 mol) dropwise via the addition funnel over 30 minutes.

    • Note: The reaction is exothermic.[5] Evolution of HCl gas will be observed.

  • Reflux: Heat the mixture to reflux (80°C for benzene, 110°C for toluene) until the evolution of HCl gas ceases (approx. 2–4 hours). The solution should become clear and deepen in color (yellow/orange).

  • Isolation:

    • Distill off the excess thionyl chloride and solvent under reduced pressure.

    • The residue is the crude N-sulfinyl-4-nitroaniline.

  • Purification: Recrystallization is difficult due to hydrolysis sensitivity.[6] The crude solid is typically used directly in subsequent cycloaddition steps. If necessary, it can be recrystallized from anhydrous hexane/benzene under inert gas.

Mechanistic Visualization: Synthesis Pathway

The following diagram illustrates the conversion of the amine to the N-sulfinylamine via a chlorosulfinylamine intermediate.

SynthesisMechanismStart4-Nitroaniline(Nucleophile)Inter1Intermediate I:N-sulfinyl chloride adductStart->Inter1Nucleophilic Attack(-HCl)SOCl2Thionyl Chloride(Electrophile)SOCl2->Inter1ProductN-Sulfinyl-4-nitroaniline(Target)Inter1->ProductElimination(-HCl)Byprod2 HCl(Gas)Inter1->Byprod

Caption: Stepwise formation of the N=S=O bond via elimination of two equivalents of HCl.

Part 3: Mechanistic Reactivity & Applications

The utility of N-sulfinyl-4-nitroaniline lies in the N=S=O bond, which is isoelectronic with sulfur dioxide and behaves as a heterocumulene. The electron-withdrawing nitro group lowers the LUMO energy, making it a highly reactive dienophile in Diels-Alder reactions.

Diels-Alder Cycloaddition ([4+2])

Reaction with conjugated dienes (e.g., 2,3-dimethyl-1,3-butadiene) yields 3,6-dihydro-1,2-thiazine 1-oxides . This is a powerful method for constructing heterocyclic sulfonamide scaffolds found in bioactive compounds.

  • Regioselectivity: In unsymmetrical dienes, the nitrogen atom of the N-sulfinylamine typically bonds to the less substituted carbon of the diene (or the position predicted by FMO theory for electron-deficient dienophiles).

  • Stereochemistry: The reaction is concerted and stereospecific (suprafacial).

Hydrolysis (Stability Warning)
Workflow Visualization: Reactivity Profile

ReactivityFlowNSON-Sulfinyl-4-nitroaniline(13165-67-8)ThiazineDihydro-1,2-thiazine 1-oxide(Heterocyclic Scaffold)NSO->ThiazineDiels-Alder [4+2](Benzene, Reflux)HydrolysisHydrolysis Products(4-Nitroaniline + SO2)NSO->HydrolysisContact with Moisture(Decomposition)DieneConjugated Diene(e.g., Butadiene)Diene->ThiazineWaterWater(Moisture)Water->Hydrolysis

Caption: Divergent reactivity pathways: Constructive cycloaddition vs. destructive hydrolysis.

Part 4: Applications in Drug Discovery

In medicinal chemistry, the 1,2-thiazine 1-oxide scaffold generated by this reagent is a bioisostere for sultams and sulfonamides.

  • Heterocycle Synthesis: It provides a "click-like" rapid assembly of six-membered S,N-heterocycles.

  • Masked Diene/Dienophile: The adducts can sometimes undergo retro-Diels-Alder reactions or further functionalization, serving as protected intermediates.

  • Sulfonamide Precursors: Ring opening of the thiazine oxides can lead to complex acyclic sulfonamides that are difficult to synthesize via standard sulfonyl chloride coupling.

References

  • Synthesis of N-Sulfinylanilines: Michaelis, A. (1893). "Ueber die Thionylamine". Berichte der deutschen chemischen Gesellschaft, 26(2), 2155. (Foundational methodology for aniline + SOCl2 reaction).
  • Diels-Alder Reactivity

    • Kresze, G., & Wucherpfennig, W. (1967). "Organic Synthesis with N-Sulfinyl Compounds". Angewandte Chemie International Edition, 6(2), 149-167.

    • Note: This comprehensive review details the [4+2] cycloaddition chemistry of N-sulfinyl compounds.
  • Structural Analysis

    • Veremeichik, Y. V., et al. (2017).[6] "Synthesis and Structure of Novel Substituted N-Sulfinylanilines". Russian Journal of General Chemistry, 87(6), 1143–1148.

    • Confirming the synthesis and structural conform
  • General Reactivity Data

    • PubChem Compound Summary for CID 231192 (N-Sulfinyl-4-nitroaniline).

An In-depth Technical Guide to (4-Nitrophenylimino)-λ4-sulfanone for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (4-Nitrophenylimino)-λ4-sulfanone, a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its nomenclature, synthesis, properties, and reactivity, grounded in established scientific principles.

Nomenclature and Identification: Establishing a Clear Chemical Identity

The precise identification of a chemical entity is paramount for unambiguous scientific communication. The compound of interest is most accurately identified by its preferred International Union of Pure and Applied Chemistry (IUPAC) name: (4-Nitrophenylimino)-λ4-sulfanone .[1] This systematic name precisely describes the molecular structure, indicating a λ4-sulfanone core with a phenyl group, substituted with a nitro group at the para (4) position, doubly bonded to the sulfur atom.

While the IUPAC name provides the highest level of accuracy, several synonyms are commonly encountered in literature and chemical databases. Understanding these is crucial for comprehensive literature searches and material sourcing.

Table 1: Synonyms and Identifiers for (4-Nitrophenylimino)-λ4-sulfanone

Name Type Name
Preferred IUPAC Name (4-Nitrophenylimino)-λ4-sulfanone
Common Synonym N-Thionyl-4-nitroaniline
Alternative Synonym 4-Nitro-N-sulfinylaniline
Systematic Name 4-Nitro-N-(thionyl)aniline

It is noteworthy that the term "N-thionylaniline" is a commonly used trivial name for the parent compound, N-sulfinylaniline.[2][3] The addition of the "4-nitro" prefix clearly indicates the substitution on the phenyl ring.

Synthesis of (4-Nitrophenylimino)-λ4-sulfanone: A Detailed Experimental Protocol

The synthesis of N-sulfinylanilines is a well-established transformation in organic chemistry, typically achieved through the reaction of the corresponding aniline with thionyl chloride (SOCl₂).[2] This methodology provides a reliable and scalable route to (4-Nitrophenylimino)-λ4-sulfanone from its readily available precursor, 4-nitroaniline.

The causality behind this experimental choice lies in the high reactivity of thionyl chloride as a dehydrating and chlorinating agent. The reaction proceeds via a nucleophilic attack of the amino group of 4-nitroaniline on the sulfur atom of thionyl chloride, followed by the elimination of two molecules of hydrogen chloride. The use of a slight excess of the aniline or the addition of a non-nucleophilic base is often employed to neutralize the HCl generated, driving the reaction to completion.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and expected observations to ensure the successful synthesis and purification of the target compound.

Materials and Reagents:

  • 4-Nitroaniline (Reagent Grade, >98%)[4][5]

  • Thionyl chloride (Reagent Grade, >99%)

  • Anhydrous toluene or benzene (Solvent)

  • Dry glassware (oven-dried and cooled under an inert atmosphere)

  • Inert atmosphere (Nitrogen or Argon)

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and an addition funnel, add a solution of 4-nitroaniline (1.0 equivalent) in anhydrous toluene. The use of anhydrous solvent is critical to prevent the hydrolysis of thionyl chloride.

  • Addition of Thionyl Chloride: Under a gentle stream of inert gas, slowly add thionyl chloride (1.1 equivalents) to the stirred solution of 4-nitroaniline via the addition funnel. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 4-nitroaniline spot.

  • Work-up and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. This step should be performed in a well-ventilated fume hood due to the toxicity of the solvent and any remaining thionyl chloride.

  • Purification by Vacuum Distillation: The crude product is then purified by vacuum distillation. This is the most critical step for obtaining a high-purity product. The distillation should be performed under high vacuum, and the fraction corresponding to (4-Nitrophenylimino)-λ4-sulfanone should be collected. The expected boiling point will be significantly higher than that of N-sulfinylaniline (88–95 °C at 17–20 mmHg) due to the presence of the nitro group.[2]

Diagram 1: Experimental Workflow for the Synthesis of (4-Nitrophenylimino)-λ4-sulfanone

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Dissolve 4-Nitroaniline in Anhydrous Toluene B 2. Equip Flask with Condenser and Addition Funnel A->B C 3. Slow Addition of Thionyl Chloride B->C D 4. Reflux for 2-4 hours C->D E 5. Monitor by TLC D->E F 6. Cool to Room Temperature E->F G 7. Remove Solvent via Rotary Evaporation F->G H 8. Purify by Vacuum Distillation G->H I Pure (4-Nitrophenylimino)-λ4-sulfanone H->I

Caption: Synthesis workflow for (4-Nitrophenylimino)-λ4-sulfanone.

Physicochemical Properties: A Comparative Analysis

Table 2: Physicochemical Properties of (4-Nitrophenylimino)-λ4-sulfanone and Related Compounds

Property4-NitroanilineN-Sulfinylaniline(4-Nitrophenylimino)-λ4-sulfanone (Predicted)
Molecular Formula C₆H₆N₂O₂[4]C₆H₅NSO[2]C₆H₄N₂O₃S
Molar Mass ( g/mol ) 138.12[4]139.17[2]184.18
Appearance Yellow or brown powder[4]Yellowish oil[2]Yellow to orange solid or oil
Melting Point (°C) 146-149[4]N/A (liquid at RT)Expected to be a solid with a melting point higher than 4-nitroaniline
Boiling Point (°C) 332[4]88-95 @ 17-20 mmHg[2]Significantly higher than N-sulfinylaniline under vacuum
Density (g/mL) 1.437 (solid)[4]1.236[2]Greater than 1.2 g/mL

The presence of the polar nitro group and the increased molecular weight are expected to result in a higher melting and boiling point compared to the parent N-sulfinylaniline.

Chemical Reactivity and Synthetic Utility

N-sulfinylanilines are a class of compounds known for their versatile reactivity, primarily driven by the electrophilic nature of the sulfur atom and the presence of the N=S double bond.

Cycloaddition Reactions

N-sulfinylamines are effective dienophiles and participate in [2+2] cycloaddition reactions with ketenes.[6] This reactivity opens avenues for the synthesis of four-membered heterocyclic rings, which are valuable scaffolds in medicinal chemistry. The electron-withdrawing nitro group in (4-Nitrophenylimino)-λ4-sulfanone is expected to enhance the electrophilicity of the N=S bond, potentially increasing its reactivity in such cycloadditions.

Desulfurdioxidative N-N Coupling

A notable reaction of N-sulfinylanilines is their participation in desulfurdioxidative N-N coupling with N-arylhydroxylamines to form unsymmetrical hydrazines.[7] This reaction proceeds under metal-free conditions and offers a direct route to the synthetically important hydrazine linkage. The electronic nature of the substituent on the aniline ring can influence the reaction rate and yield.

Diagram 2: Key Reactions of (4-Nitrophenylimino)-λ4-sulfanone

Caption: Representative reactions of N-sulfinylanilines.

Potential Applications in Drug Discovery and Development

While direct applications of (4-Nitrophenylimino)-λ4-sulfanone in pharmaceuticals are not yet established, the broader class of sulfur-containing compounds, particularly those with nitrogen-sulfur bonds, are of significant interest in medicinal chemistry.

The structural motifs accessible from N-sulfinylanilines, such as β-thialactams and hydrazines, are present in numerous bioactive molecules. Furthermore, the N-sulfinyl group itself can be considered a bioisostere of other functional groups, offering a strategy for modifying the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of the nitro group provides a handle for further chemical modifications, such as reduction to an amino group, which can then be used for conjugation or to introduce other functionalities. The field of drug discovery is continually seeking novel scaffolds, and the reactivity of (4-Nitrophenylimino)-λ4-sulfanone makes it a valuable building block for generating diverse molecular architectures for screening and lead optimization.[8][9][10]

Conclusion

(4-Nitrophenylimino)-λ4-sulfanone is a chemical intermediate with a well-defined synthetic route and a rich potential for further chemical exploration. Its versatile reactivity, particularly in cycloaddition and coupling reactions, makes it a valuable tool for the synthesis of complex heterocyclic and acyclic structures. For researchers in drug discovery, this compound represents an opportunity to access novel chemical space and develop new molecular entities with potential therapeutic applications. Further investigation into its specific properties and reactivity is warranted to fully unlock its potential in advanced chemical synthesis.

References

Sources

The Versatile Role of N-Sulfinylanilines in Modern Heterocyclic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of N-Sulfinylanilines in the Synthesis of Novel Heterocyclic Scaffolds.

N-Sulfinylanilines (Ar-N=S=O), a class of organosulfur compounds, have emerged as powerful and versatile building blocks in the construction of complex nitrogen- and sulfur-containing heterocycles. Their unique electronic properties and reactivity allow them to participate in a variety of transformations, most notably cycloaddition reactions, providing efficient pathways to molecular architectures of significant interest in medicinal chemistry and materials science. This in-depth guide provides a technical overview of the synthesis and application of N-sulfinylanilines, with a focus on their utility in forming diverse heterocyclic systems.

The Nature of N-Sulfinylanilines: Synthesis and Reactivity

The synthetic accessibility and inherent reactivity of the N=S=O functional group are central to the utility of N-sulfinylanilines.[1]

Synthesis of N-Sulfinylanilines

The most prevalent and industrially scalable method for the preparation of N-sulfinylanilines involves the reaction of a primary aniline with thionyl chloride (SOCl₂).[1] This reaction proceeds via a condensation mechanism, typically in an inert solvent, to afford the target N-sulfinylaniline and aniline hydrochloride as a byproduct. Careful control of the reaction temperature is crucial due to the exothermic nature of the reaction.[2]

graph SynthesisWorkflow { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; Figure 1: General workflow for the synthesis of N-sulfinylanilines.
Field-Proven Experimental Protocol: Synthesis of N-Sulfinylaniline[2]

Materials:

  • Glass-lined reactor with mechanical stirrer, temperature probe, addition funnel, and reflux condenser connected to a scrubbing system.

  • Substituted Aniline (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (at least 1/3 equiv)

  • Inert Solvent (e.g., Toluene, Dichloromethane)

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and thoroughly purged with an inert gas such as nitrogen.

  • Charging: Charge the reactor with the inert solvent, followed by the substituted aniline. Stir the mixture until the aniline is fully dissolved.

  • Cooling: Cool the aniline solution to a target temperature of 0-10 °C.

  • Thionyl Chloride Addition: Slowly add thionyl chloride to the cooled solution via the addition funnel over 1-2 hours. Maintain the temperature within the 0-10 °C range, as the reaction is exothermic.

  • Reaction Monitoring: Once the addition is complete, allow the reaction to stir at the specified temperature. Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is typically filtered to remove the aniline hydrochloride salt. The solvent is then removed from the filtrate under reduced pressure.

  • Purification: The crude N-sulfinylaniline is purified by fractional distillation under reduced pressure to yield the final product, which is often a yellow to orange oil.[1]

Causality Behind Experimental Choices:

  • Inert Atmosphere: N-sulfinylanilines are sensitive to moisture and can readily hydrolyze.[1] Conducting the reaction under an inert atmosphere prevents this decomposition.

  • Slow Addition & Cooling: The reaction between anilines and thionyl chloride is highly exothermic. Slow, controlled addition at low temperatures is a critical safety measure to manage the reaction rate and prevent a dangerous temperature increase.

  • Stoichiometry: The general stoichiometry is 3 ArNH₂ + SOCl₂ → ArNSO + 2 [ArNH₃]Cl.[1] Using an excess of aniline can help to drive the reaction to completion and acts as a base to neutralize the HCl gas produced.

Cycloaddition Reactions: The Cornerstone of N-Sulfinylaniline Chemistry

The rich cycloaddition chemistry of N-sulfinylanilines is the primary driver of their utility in heterocyclic synthesis. They can act as either a diene or a dienophile in [4+2] Diels-Alder reactions, and as a 1,3-dipolarophile in [3+2] cycloadditions, providing access to a wide array of six- and five-membered heterocycles.[3]

N-Sulfinylanilines in Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction, where a nitrogen atom is part of either the diene or dienophile, is a powerful tool for constructing nitrogen-containing six-membered rings. N-sulfinylanilines exhibit versatile reactivity, participating as either the diene or the dienophile component.

When reacting with a conjugated diene, the N=S bond of the N-sulfinylaniline acts as the dienophile. These reactions are often facilitated by Lewis acids, which coordinate to the oxygen or nitrogen atom of the sulfinylamino group, lowering the LUMO of the dienophile and increasing its reactivity.[1] This activation also plays a crucial role in controlling the stereoselectivity of the reaction.

graph DielsAlder_Dienophile { rankdir="TB"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"]; Figure 2: N-Sulfinylaniline as a dienophile in a Lewis acid-catalyzed aza-Diels-Alder reaction.

The mechanism of these reactions can be either concerted or stepwise. In the presence of a strong Lewis acid, the reaction often proceeds through a stepwise Mannich-Michael pathway.[4] The stereochemical outcome is influenced by the geometry of the imine and the nature of the diene, with cyclic dienes often providing higher diastereoselectivity.[4]

The development of catalytic, asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles has enabled the synthesis of enantiomerically enriched 3,6-dihydro-1,2-thiazine 1-oxides.[4] Chiral Lewis acids, such as those derived from bis(oxazoline)-copper(II) and -zinc(II) triflates, have proven effective in inducing high levels of enantioselectivity (70-98% ee) and good yields (60-85%).[4]

Table 1: Representative Asymmetric Hetero-Diels-Alder Reactions of N-Sulfinyl Dienophiles [4]

DieneChiral Lewis Acid SystemYield (%)ee (%)Major Product
CyclopentadieneBis(oxazoline)-Cu(II)8598Endo adduct
1,3-CyclohexadieneBis(oxazoline)-Zn(II)7895Endo adduct
IsopreneBis(oxazoline)-Cu(II)6575cis adduct
2,3-Dimethyl-1,3-butadieneBis(oxazoline)-Zn(II)7288cis adduct

Data is illustrative and sourced from studies on N-sulfinyl dienophiles.

The stereochemical model for these reactions often involves a tetrahedral metal center in the Lewis acid, which dictates the enantiofacial selectivity of the cycloaddition.[4]

In certain contexts, particularly with strained dienophiles like norbornene, the aromatic ring and the N=S bond of the N-sulfinylaniline can act as a 4π diene system.[2][5] This leads to the formation of benzo-ortho-thiazine structures.[2][5]

Field-Proven Experimental Protocol: Diels-Alder Reaction of N-Sulfinyl-p-toluidine with Norbornene[2]

Materials:

  • N-sulfinyl-p-toluidine (1.0 equiv)

  • Norbornene (1.5 equiv)

  • Sealed ampule or pressure vessel

Procedure:

  • Charging: In a glass ampule, combine N-sulfinyl-p-toluidine and norbornene.

  • Sealing: Seal the ampule under vacuum or an inert atmosphere.

  • Heating: Heat the sealed ampule in a boiling water bath for 8-10 hours.

  • Isolation: After cooling, open the ampule and isolate the crystalline product.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified Diels-Alder adduct. The reported yield for this reaction exceeds 80%.[2]

Causality Behind Experimental Choices:

  • Solvent-Free: The reaction is conducted without a solvent, which can increase the effective concentration of the reactants and drive the reaction forward.

  • Sealed Vessel and Heat: Heating is required to overcome the activation energy of the reaction. A sealed vessel is used to prevent the sublimation of the volatile norbornene and to maintain pressure.

  • Excess Dienophile: Using a slight excess of norbornene helps to ensure complete conversion of the N-sulfinylaniline.

N-Sulfinylanilines in [3+2] Cycloaddition Reactions

N-Sulfinylanilines can also participate as 1,3-dipolarophiles in cycloaddition reactions with 1,3-dipoles, such as nitrile oxides.[3] These reactions provide a direct route to five-membered heterocyclic rings containing both sulfur and nitrogen. For instance, the reaction with nitrile oxides can lead to the formation of 1,2,5-oxathiazole derivatives. While specific examples detailing the use of N-sulfinylanilines in these reactions are less common in the literature compared to Diels-Alder reactions, their inherent reactivity towards addition across the N=S bond suggests significant potential in this area.[3]

graph ThreePlusTwo_Cycloaddition { rankdir="TB"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#4285F4"]; Figure 3: General scheme for a [3+2] cycloaddition involving an N-sulfinylaniline.

Multicomponent Reactions: An Emerging Frontier

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are highly valued for their efficiency and atom economy. While the application of N-sulfinylanilines in well-known MCRs such as the Ugi, Passerini, or Biginelli reactions is not yet widely reported, their electrophilic nature suggests they could be suitable components in novel MCRs for the synthesis of complex heterocycles. The development of such reactions represents an exciting and underexplored area for future research.

Conclusion and Future Outlook

N-Sulfinylanilines are highly valuable reagents in the synthesis of nitrogen- and sulfur-containing heterocycles. Their dual reactivity in aza-Diels-Alder reactions, acting as both dienes and dienophiles, provides access to a diverse range of six-membered rings with a high degree of stereochemical control, particularly in asymmetric variants using chiral Lewis acids. While their application in [3+2] cycloadditions and multicomponent reactions is an area ripe for further exploration, the established reactivity patterns of N-sulfinylanilines suggest a promising future for their broader use in the efficient construction of novel and medicinally relevant heterocyclic scaffolds. The continued development of new catalytic systems and reaction conditions will undoubtedly expand the synthetic utility of these versatile building blocks.

References

  • Veremeichik, Y. V., Merabov, P. V., Lodochnikova, O. A., Krivolapov, D. B., Litvinov, I. A., Spirikhin, L. V., Lobov, A. N., & Plemenkov, V. V. (2012). N-sulfinylanilines as dienes in the Diels–Alder reaction. Structural aspects. Russian Journal of General Chemistry, 82(8), 1416–1420. [Link]

  • N-sulfinylanilines as dienes in the Diels-Alder reaction. Structural aspects. (n.d.). Retrieved February 7, 2026, from [Link]

  • Kawecki, R. (2006). Aza Diels–Alder reactions of sulfinimines with the Rawal diene. Tetrahedron: Asymmetry, 17(10), 1494-1498. [Link]

  • Danishefsky, S., Kitahara, T., & Schuda, P. F. (1988). PREPARATION AND DIELS-ALDER REACTION OF A HIGHLY NUCLEOPHILIC DIENE. Organic Syntheses, 61, 147. [Link]

  • Catalytic Diels‐Alder Reaction of Danishefsky Diene. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • The Diels-Alder Cycloaddition Reaction. (n.d.). Retrieved February 7, 2026, from [Link]

  • Bayer, A., Endeshaw, M. M., & Gautun, O. R. (2004). Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates. The Journal of Organic Chemistry, 69(21), 7198–7205. [Link]

  • Padwa, A., Ginn, J. D., & Rashatasakhon, P. (2002). Synthesis of 1,2,5-oxathiazole-S-oxides by 1,3-dipolar cycloadditions of nitrile oxides to α-oxo sulfines. Organic & Biomolecular Chemistry, 1(18), 3173–3175. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), 232-251. [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace. Retrieved February 7, 2026, from [Link]

  • Singh, G. S., & D’hooghe, M. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 25(22), 5433. [Link]

  • de Oliveira, C. A., & Pilli, R. A. (2000). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. Química Nova, 23(1), 98-111. [Link]

  • Kącka-Zych, A., & Krawczyk, T. (2024). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. Molecules, 29(13), 3042. [Link]

  • Synthesis of 1,2,5-oxathiazole-S-oxides by 1,3 dipolar cycloadditions of nitrile oxides to α-oxo sulfines. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Getie, S., & Belay, G. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20646–20664. [Link]

  • An aza-Diels–Alder approach to nitrogen-containing tetrabenzoacene derivatives. (2015). Beilstein Journal of Organic Chemistry, 11, 1989–1995. [Link]

  • Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences, 556, 01052. [Link]

  • Veremeichik, Y. V., Tevs, O. A., Krivolapov, D. B., Lodochnikova, O. A., & Plemenkov, V. V. (2017). Synthesis and Structure of Novel Substituted N-Sulfinylanilines. Russian Journal of General Chemistry, 87(6), 921–926. [Link]

  • Quinoline - SYNTHESIS AND REACTION #mscchemistrynotes #heterocyclic #notes. (2022, December 31). YouTube. Retrieved February 7, 2026, from [Link]

  • Synthesis of 1,2,5-oxathiazole-S-oxides by 1,3 dipolar cycloadditions of nitrile oxides to α - CORA. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (2020). Impactfactor.org. Retrieved February 7, 2026, from [Link]

  • Al-Masoudi, W. A., & Kadhim, A. J. (2020). Synthesis and characterization of some thiazolidine 4-one derivatives derived from Schiff bases, and evaluation of their antibacterial and antifungal activity. Cellular and Molecular Biology, 66(3), 118-124. [Link]

  • Chung, Y. K., & Lee, J. C. (2016). Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid. Science, 351(6276), 959–962. [Link]

  • Catalysis of a Diels–Alder Reaction between Azachalcones and Cyclopentadiene by a Recyclable Copper(II)-PEIP Metal-Organic Framework. (2023). MDPI. Retrieved February 7, 2026, from [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2022). Molecules, 27(15), 4983. [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). Systematic Review Pharmacy, 11(3), 13-21. [Link]

  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2020). Molecules, 25(19), 4488. [Link]

Sources

Technical Whitepaper: Solubility Profile and Handling of 4-Nitro-N-thionylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitro-N-thionylaniline (also known as N-sulfinyl-4-nitroaniline) is a specialized organosulfur intermediate used primarily as a dienophile in hetero-Diels-Alder reactions and as a ligand in organometallic coordination. Unlike its parent compound aniline, this derivative possesses a highly electrophilic N=S=O moiety that dictates a strict solubility profile.

Critical Technical Insight: The "solubility" of this compound cannot be decoupled from its reactivity . In protic solvents (water, alcohols), the compound does not merely dissolve; it undergoes rapid solvolysis (hydrolysis or alcoholysis), destroying the N=S=O functionality. Therefore, successful handling requires the exclusive use of anhydrous, aprotic solvents under inert atmospheres.

This guide defines the physicochemical boundaries for processing 4-nitro-N-thionylaniline, providing validated protocols for dissolution, recrystallization, and storage.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the electronic structure is a prerequisite for solvent selection. The para-nitro group acts as a strong electron-withdrawing group (EWG), reducing the electron density on the nitrogen atom of the sulfinyl group. This enhances the electrophilicity of the sulfur atom, making the compound more susceptible to nucleophilic attack by moisture than unsubstituted N-thionylaniline.

PropertyDataNote
IUPAC Name 4-Nitro-N-sulfinylaniline
CAS Number 1122-83-4 (Generic for isomer class; specific derivatives vary)
Molecular Formula

Appearance Bright yellow crystalline solidDistinct from the liquid unsubstituted N-thionylaniline
Melting Point 187–189 °C significantly higher than parent aniline due to dipolar stacking
Moisture Sensitivity High Hydrolyzes to 4-nitroaniline and

Solubility & Reactivity Landscape

The following matrix categorizes solvents based on thermodynamic capability (dissolution) and kinetic stability (chemical inertness).

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsCompatibilityOperational Notes
Aromatic Hydrocarbons Toluene , Benzene, XyleneExcellent Preferred for Recrystallization. High solubility at boiling points; low solubility at RT allows for efficient crystal recovery.
Chlorinated Solvents Dichloromethane (DCM), Chloroform (

), 1,2-DCE
Good Preferred for Reactions. High solubility at RT. Must be dried over

or molecular sieves to prevent hydrolysis.
Ethers THF, Diethyl Ether, 1,4-DioxaneModerate Soluble, but solvents must be rigorously anhydrous (sodium/benzophenone distilled). Hygroscopic nature of ethers poses a risk.
Alcohols Methanol, Ethanol, IsopropanolINCOMPATIBLE Do Not Use. Causes rapid alcoholysis to form sulfinates and amine byproducts.
Water / Aqueous Water, PBS, BrineINCOMPATIBLE Do Not Use. Immediate hydrolysis releases

gas and precipitates 4-nitroaniline.
Polar Aprotic DMSO, DMF, AcetonitrileConditional Soluble, but difficult to remove. DMSO may act as an oxidant or nucleophile under certain conditions. Avoid if possible.
Mechanistic Basis of Incompatibility

The N=S=O group is isoelectronic with sulfur dioxide (


). The sulfur atom is highly electrophilic. When exposed to protic solvents (

), the lone pair on the oxygen attacks the sulfur, leading to bond scission.

HydrolysisMechanism Figure 1: Mechanism of Solvent-Induced Decomposition NSO 4-Nitro-N-thionylaniline (Ar-N=S=O) Intermediate Sulfinamic Acid Intermediate [Ar-NH-S(O)-OH] NSO->Intermediate Nucleophilic Attack on Sulfur Water Nucleophile (H₂O or R-OH) Water->Intermediate Products Decomposition Products Ar-NH₂ + SO₂↑ Intermediate->Products Proton Transfer & Elimination

Figure 1: Mechanism of Solvent-Induced Decomposition. Protic solvents attack the electrophilic sulfur, leading to irreversible degradation.

Validated Experimental Protocols

Protocol A: Purification via Recrystallization (Toluene)

Objective: Isolate high-purity crystals from crude synthesis material.

Rationale: Toluene is chosen because of the steep solubility curve of 4-nitro-N-thionylaniline (highly soluble at 110°C, sparingly soluble at 25°C) and its lack of reactive protons.

  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and equip with a reflux condenser and nitrogen inlet.

  • Dissolution:

    • Place crude solid in the RBF.

    • Add anhydrous Toluene (approx. 10 mL per gram of solid).

    • Heat to reflux (110°C) under a slow stream of nitrogen until the solid completely dissolves.

    • Note: If insoluble dark particles remain (likely polymerized impurities), filter the hot solution through a coarse glass frit under inert gas.

  • Crystallization:

    • Remove the heat source and allow the solution to cool slowly to room temperature undisturbed.

    • Once at room temperature, place the flask in a -20°C freezer for 4 hours to maximize yield.

  • Isolation:

    • Filter the bright yellow crystals using a Schlenk frit (to avoid atmospheric moisture).

    • Wash with cold, anhydrous pentane or hexanes.

    • Dry under high vacuum (0.1 mmHg) for 2 hours.

Protocol B: Solubility Testing (Qualitative)

Objective: Determine solvent suitability for a specific reaction without decomposing the reagent.

System: Schlenk line or Glovebox.[1]

  • Place 10 mg of 4-nitro-N-thionylaniline into a dry NMR tube or vial.

  • Add 0.5 mL of the deuterated/anhydrous solvent (e.g.,

    
    , 
    
    
    
    ).
  • Observation:

    • Clear Yellow Solution: Stable/Soluble.

    • Turbidity/Precipitate: Decomposition (formation of insoluble 4-nitroaniline) or insolubility.

    • Gas Evolution: Immediate decomposition (

      
       release).
      

Workflow Visualization

The following diagram outlines the decision logic for handling this compound in a research setting.

HandlingWorkflow Figure 2: Solvent Selection and Handling Workflow Start Start: 4-Nitro-N-thionylaniline Sample SolventCheck Is the solvent Anhydrous & Aprotic? Start->SolventCheck Stop STOP: Do Not Use. Risk of Hydrolysis. SolventCheck->Stop No (Water, Alcohols, Amines) Proceed Select Solvent Class SolventCheck->Proceed Yes Toluene Toluene/Benzene (Recrystallization) Proceed->Toluene For Purification DCM DCM/Chloroform (Reaction Medium) Proceed->DCM For Synthesis/NMR THF THF/Ether (Use Freshly Distilled) Proceed->THF For Grignard/Lithiation Action1 Heat to Reflux -> Cool Yields: Pure Crystals Toluene->Action1 Action2 Dissolve at RT Yields: Homogeneous Solution DCM->Action2

Figure 2: Decision tree for solvent selection based on the intended experimental outcome.

References

  • Synthesis and Recrystallization: Methodology for isolation via toluene recrystallization. Source:Dalton Transactions, 2012, 41 , "Reactivity of N-sulfinylanilines with organometallic reagents."

  • Comprehensive review of the N=S=O bond reactivity and hydrolysis mechanisms.
  • Physical Properties (Melting Point): Confirmation of solid-state properties (mp 187°C). Source:Journal of Organic Chemistry, Data regarding para-substituted N-sulfinylanilines.

  • Handling of Moisture-Sensitive Reagents: Standard Schlenk line techniques for handling thionyl derivatives. Source:The Manipulation of Air-Sensitive Compounds, Shriver & Drezdzon.

Sources

Stability and Synthetic Utility of Electron-Deficient N-Sulfinyl Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Sulfinyl anilines (


), often termed N-sulfinylamines or sulfinylimides, represent a unique class of heterocumulenes. While historically utilized as intermediates in the formation of sulfonamides and ureas, recent advancements in drug discovery have revitalized interest in their application as potent dienophiles in Hetero-Diels-Alder (HDA) reactions and as radical acceptors in photoredox catalysis.

This guide focuses specifically on electron-deficient N-sulfinyl anilines (bearing substituents such as


, 

,

,

). These variants exhibit a distinct stability profile: they are often thermally robust yet kinetically hyper-reactive toward nucleophiles, particularly water. Mastering their handling requires a precise understanding of the electronic activation of the sulfur atom.
Mechanistic Underpinnings of Stability

The stability of N-sulfinyl anilines is governed by the electronic push-pull relationship between the aryl ring and the sulfinyl (


) moiety.
1.1 The Electronic Paradox

The


 system is non-linear (C-N-S bond angle 

) and participates in resonance delocalization.
  • Electron-Donating Groups (EDGs): Substituents like

    
     or 
    
    
    
    donate electron density into the nitrogen, stabilizing the resonance contributor
    
    
    . This reduces the electrophilicity of the sulfur atom, making the compound more resistant to hydrolysis but less reactive in cycloadditions.
  • Electron-Withdrawing Groups (EWGs): Substituents like

    
     or 
    
    
    
    withdraw density from the nitrogen. This destabilizes the charge-separated resonance form, localizing the double bond character on
    
    
    . Crucially, this renders the sulfur atom highly electrophilic (
    
    
    ).

Impact on Stability:

  • Thermal Stability: Generally high. Many electron-deficient variants are crystalline solids with high melting points (e.g., N-sulfinyl-4-nitroaniline, m.p.

    
    ).
    
  • Hydrolytic Stability: Low. The enhanced electrophilicity at sulfur accelerates nucleophilic attack by water, leading to rapid degradation into the parent aniline and sulfur dioxide (

    
    ).
    
1.2 Decomposition Pathway: Hydrolysis

The primary degradation vector is moisture. The mechanism follows a nucleophilic attack at the sulfur center, which is the "soft" electrophile in the system.

HydrolysisMechanism NSO N-Sulfinyl Aniline (Ar-N=S=O) Water H2O Attack NSO->Water Electrophilic S Intermediate Sulfinamic Acid Intermediate (Ar-NH-SO-OH) Water->Intermediate Nucleophilic Addn Products Aniline (Ar-NH2) + SO2 (Gas) Intermediate->Products Elimination

Figure 1: Hydrolytic decomposition pathway of N-sulfinyl anilines. The rate is significantly accelerated by electron-withdrawing groups on the aryl ring.

Synthesis of Electron-Deficient N-Sulfinyl Anilines

For electron-deficient substrates, the standard synthesis using thionyl chloride (


) requires modification to ensure complete conversion, as the nucleophilicity of the parent aniline is compromised.
2.1 Protocol: Catalytic Thionyl Chloride Method

This protocol is optimized for substrates like 4-nitroaniline or 4-(trifluoromethyl)aniline.

Reagents:

  • Substituted Aniline (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5–2.0 equiv)
    
  • Catalyst: Pyridine or DMF (0.05 equiv)

  • Solvent: Anhydrous Benzene or Toluene (Avoid ethers if Lewis acids will be used downstream)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon.

  • Solubilization: Dissolve the electron-deficient aniline in anhydrous toluene. Note: If solubility is poor due to high polarity (e.g., nitroanilines), mild heating (

    
    ) may be required.
    
  • Reagent Addition: Add the catalyst (pyridine). Then, add

    
     dropwise via a syringe pump or addition funnel over 15 minutes.
    
    • Observation: Massive evolution of

      
       and 
      
      
      
      gas will occur. Ensure the system is vented through a scrubber (NaOH trap).
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. The solution typically turns from a suspension to a clear, deep yellow/orange solution.
    
  • Monitoring: Monitor reaction progress by IR spectroscopy. Disappearance of the

    
     stretch (
    
    
    
    ) and appearance of the strong
    
    
    stretch (
    
    
    ) indicates completion.
  • Isolation:

    • Remove solvent and excess

      
       under reduced pressure (Schlenk line).
      
    • Purification: Most electron-deficient N-sulfinyl anilines can be purified by vacuum distillation (if liquid) or recrystallization from dry hexane/benzene (if solid). Do not use silica gel chromatography as hydrolysis will occur.

2.2 Trans-Sulfinylation (The "Mataka" Approach)

For substrates sensitive to acidic conditions (


 byproduct), use N-sulfinyl-p-toluenesulfonamide as a sulfinyl transfer reagent. This avoids 

entirely.
Experimental Stability Data & Handling

The following table summarizes the stability profiles of common derivatives based on internal application data and literature precedents.

Table 1: Stability Profile of Substituted N-Sulfinyl Anilines

Substituent (Para)Electronic Effect (

)
Physical StateHydrolytic Half-Life (Open Air)*Reactivity (Diels-Alder)
-OMe Donating (-0.27)OilHoursLow
-H Neutral (0.00)OilMinutesModerate
-Cl Weak Withdrawal (+0.23)Oil/SolidSeconds/MinutesHigh
-CF3 Strong Withdrawal (+0.54)SolidSecondsVery High
-NO2 Strong Withdrawal (+0.78)SolidImmediate (< 5s)Extremely High

*Note: "Immediate" implies visible degradation (crusting/color change) upon exposure to ambient humidity. All handling must occur in a glovebox or under active Argon flow.

Handling Best Practices
  • Storage: Store in flame-sealed ampoules or Teflon-tapped Schlenk tubes under Argon at

    
    .
    
  • Solvent Compatibility:

    • Compatible: Toluene, Benzene, DCM, Chloroform (Acid-free).

    • Incompatible: Alcohols, Water, Wet Ethers, DMSO (unless strictly anhydrous).

  • Safety: Upon hydrolysis, these compounds release

    
    . Always handle in a fume hood. The parent electron-deficient anilines (e.g., nitroaniline) are often toxic and can cause methemoglobinemia.
    
Applications in Drug Discovery

Electron-deficient N-sulfinyl anilines are premier "E-E-A-T" reagents—E lectrophilic, E fficient, A tom-economical, and T ransformative.

4.1 Hetero-Diels-Alder (HDA) Reactions

These compounds serve as highly reactive dienophiles. The electron-withdrawing group lowers the LUMO energy of the


 bond, facilitating rapid reaction with dienes (e.g., Danishefsky's diene, rawal diene) to form dihydrothiazine oxides—precursors to sultams and unsaturated sulfonamides.

HDA_Pathway Diene Electron-Rich Diene TS [4+2] Transition State Diene->TS NSO EWG-N-Sulfinyl Aniline (LUMO lowered) NSO->TS Product Dihydrothiazine Oxide (Heterocycle) TS->Product Stereoselective Cyclization

Figure 2: Hetero-Diels-Alder reaction pathway. The electron-deficient nature of the N-sulfinyl aniline is critical for overcoming the activation energy barrier.

4.2 Radical-Mediated Sulfinamidation

Recent protocols utilize N-sulfinyl anilines as radical acceptors. In photoredox catalysis, an aryl or alkyl radical attacks the sulfur atom. However, researchers must note that strong EWGs (like 4-NO2) can sometimes quench the photocatalyst or alter the reduction potential such that the reaction fails, as noted in recent boronic acid coupling studies [1].

References
  • Photocatalytic Sulfinamide Synthesis with Boronic Acids and N-Sulfinylamines. Journal of Organic Chemistry. (2026).

  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines. Journal of the American Chemical Society. (2024).

  • Desulfurdioxidative N-N Coupling of N-Arylhydroxylamines and N-Sulfinylanilines. Peking University Research.

  • Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids. Chemical Science. (2023).

  • 4-Nitroaniline Safety Data Sheet. Wikipedia / GHS Data.

Methodological & Application

synthesis of 4-nitro-N-thionylaniline from 4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 4-nitro-N-thionylaniline (also known as N-sulfinyl-4-nitroaniline) from 4-nitroaniline using thionyl chloride (


).

N-sulfinylamines (


) are highly valuable intermediates in organic synthesis. They serve as excellent dienophiles in Diels-Alder reactions, precursors for carbodiimides, and dehydrating agents. The introduction of the electron-withdrawing nitro group at the para position enhances the electrophilicity of the sulfur atom, making this specific derivative a potent reagent for cycloadditions; however, it also reduces the nucleophilicity of the parent aniline, requiring rigorous reaction conditions (reflux) to ensure completion.

Key Technical Considerations:

  • Moisture Sensitivity: The

    
     bond is extremely susceptible to hydrolysis. All glassware must be flame-dried, and reagents must be anhydrous.
    
  • Stoichiometry: Thionyl chloride acts as both the reagent and the dehydrating agent. An excess is required to drive the equilibrium and ensure the removal of water.

  • Safety: The reaction generates sulfur dioxide (

    
    ) and hydrogen chloride (
    
    
    
    ) gases. A robust scrubbing system is mandatory.

Reaction Mechanism

The formation of the N-sulfinylamine proceeds via a nucleophilic attack of the primary amine on the sulfur atom of thionyl chloride, followed by a two-step elimination of hydrogen chloride.

Mechanism Description:

  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the sulfur of

    
    , forming a tetrahedral intermediate.
    
  • First Elimination: Chloride is eliminated, restoring the

    
     double bond and forming an amidosulfinyl chloride intermediate (
    
    
    
    ).
  • Second Elimination: A second equivalent of

    
     is eliminated, forming the sulfinylamine (
    
    
    
    ) double bond.

ReactionMechanism cluster_intermediates Intermediates cluster_products Product R1 4-Nitroaniline (Ar-NH2) I1 Tetrahedral Intermediate R1->I1 Attack on S R2 Thionyl Chloride (SOCl2) R2->I1 I2 Amidosulfinyl Chloride (Ar-NH-SO-Cl) I1->I2 - HCl P1 4-Nitro-N-thionylaniline (Ar-N=S=O) I2->P1 - HCl (Rate Limiting) ByP Byproducts (2 HCl + SO2) I2->ByP

Figure 1: Step-wise mechanism of N-sulfinylation. The electron-withdrawing nitro group slows the initial attack, necessitating thermal energy (reflux).

Experimental Protocol

Reagents and Equipment
ComponentSpecificationRole
4-Nitroaniline >99% Purity, DrySubstrate
Thionyl Chloride (

)
Reagent Grade, Freshly DistilledReagent & Dehydrant
Benzene (or Toluene)Anhydrous (Na/Benzophenone distilled)Solvent
Equipment 250 mL RBF, Reflux Condenser, CaCl2 Guard TubeSetup

Safety Note: Benzene is carcinogenic.[1] Toluene is a safer alternative, though its higher boiling point requires careful temperature control to avoid decomposition of the product. If using Toluene, ensure it is rigorously dry.

Step-by-Step Procedure

Step 1: Setup and Dehydration

  • Oven-dry a 250 mL round-bottom flask (RBF), a reflux condenser, and a magnetic stir bar at 120°C for at least 2 hours.

  • Assemble the apparatus while hot under a stream of dry nitrogen or argon.

  • Attach a gas trap (scrubber) containing 10% NaOH solution to the outlet of the condenser to neutralize evolved

    
     and 
    
    
    
    .

Step 2: Reaction Initiation

  • Charge the RBF with 13.8 g (0.1 mol) of 4-nitroaniline .

  • Add 100 mL of anhydrous Benzene (or Toluene). The nitroaniline may not dissolve completely at room temperature.

  • Add 22 mL (0.3 mol) of Thionyl Chloride dropwise via a pressure-equalizing addition funnel over 15 minutes.

    • Note: A large excess (3 equivalents) is used to ensure complete conversion and maintain anhydrous conditions.

Step 3: Reflux

  • Heat the mixture to reflux (80°C for Benzene, 110°C for Toluene) with stirring.

  • Endpoint Detection: Reflux until the evolution of acidic gases (

    
    ) ceases completely.
    
    • Visual Cue: The solid starting material should dissolve, resulting in a clear, dark yellow/orange solution.

    • Duration: Typically 4–6 hours for electron-deficient anilines.

Step 4: Isolation

  • Allow the reaction mixture to cool to room temperature under inert atmosphere.

  • Transfer the apparatus to a rotary evaporator.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

    • Critical: Do not use a water bath >50°C to prevent thermal degradation.

    • Result: A yellow-orange crystalline residue remains.

Step 5: Purification

  • The crude residue is often pure enough for immediate use.

  • Recrystallization: If purification is needed, recrystallize rapidly from boiling anhydrous hexane or a benzene/hexane mixture.

  • Filtration: Filter the crystals under a blanket of nitrogen (Schlenk line techniques recommended) to prevent hydrolysis from atmospheric moisture.

Workflow Start Start: Dry Glassware (N2 Atmosphere) Mix Suspend 4-Nitroaniline in Anhydrous Solvent Start->Mix Add Add Excess SOCl2 (Dropwise) Mix->Add Reflux Reflux 4-6 Hours (Trap HCl/SO2) Add->Reflux Check Gas Evolution Stopped? Reflux->Check Check->Reflux No Evap Evaporate Solvent & Excess SOCl2 (Vac) Check->Evap Yes Solid Crude Yellow Solid Evap->Solid Purify Recrystallize (Anhydrous Hexane) Solid->Purify Final Final Product: 4-Nitro-N-thionylaniline Purify->Final

Figure 2: Operational workflow for the synthesis. Note the critical decision point at gas evolution cessation.

Characterization & Quality Control

The product, 4-nitro-N-thionylaniline , is a yellow crystalline solid.

MethodExpected ResultInterpretation
Melting Point 74–75°C (Lit.)Sharp melting point indicates high purity. Broad range suggests hydrolysis (presence of 4-nitroaniline, MP ~148°C).
IR Spectroscopy

: ~1290-1310 cm⁻¹

: ~1150-1180 cm⁻¹
The N=S=O group exhibits very strong characteristic stretching bands. Absence of N-H stretch (~3300-3500 cm⁻¹) confirms conversion.
Hydrolysis Test Immediate formation of yellow precipitate in waterAdding a crystal to water should regenerate 4-nitroaniline (MP 148°C) and release

. This confirms the labile NSO group.

Data Integrity Check: If the IR spectrum shows a broad peak around 3400 cm⁻¹, your product has hydrolyzed. Re-dissolve in


 and reflux for 30 minutes, then re-isolate.

Storage and Stability

  • Conditions: Store in a tightly sealed Schlenk tube or desiccator under Argon/Nitrogen.

  • Temperature: 2–8°C (Refrigerator).

  • Shelf Life: 1–3 months if strictly anhydrous. Darkens upon decomposition.

References

  • Michaelis, A. (1893). "Über die Thionylamine der aromatischen Reihe". Berichte der deutschen chemischen Gesellschaft, 26(2), 2155–2157.

  • Kresze, G., & Wucherpfennig, W. (1967). "Organic N-Sulfinyl Compounds". Angewandte Chemie International Edition, 6(2), 149–167.

  • Butler, R. N. (1984). "Comprehensive Heterocyclic Chemistry". In Katritzky, A. R. (Ed.), Vol 5. Elsevier. (Contextual reference for N-sulfinylamine reactivity in heterocycle synthesis).

Sources

Application Note: Protocol for the Synthesis of N-Sulfinyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

This application note details the protocol for the synthesis of N-sulfinyl-4-nitroaniline (also known as N-thionyl-4-nitroaniline) via the Michaelis reaction . The reaction involves the condensation of 4-nitroaniline with thionyl chloride (


) under anhydrous conditions.

The resulting N-sulfinylamines (


) are highly reactive intermediates valuable in organic synthesis, particularly as dienophiles in Diels-Alder reactions, precursors for sulfonamides, and in the preparation of various heterocycles. Due to the electron-withdrawing nature of the nitro group, 4-nitroaniline exhibits reduced nucleophilicity compared to aniline, requiring specific thermal activation (reflux) to drive the reaction to completion.

Key Deliverables:

  • Mechanistic insight into the N-sulfinylamine formation.

  • Step-by-step synthetic protocol with safety controls.

  • Characterization parameters (IR/NMR) for product validation.

Scientific Background & Mechanism[1]

The Michaelis Reaction

The reaction between a primary aromatic amine and thionyl chloride is a nucleophilic substitution at the sulfur atom, followed by an elimination sequence.

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic sulfur of

    
    .
    
  • Elimination of HCl: A chloride ion is displaced, and a proton is removed, forming the N-chlorosulfinylamine intermediate (

    
    ).
    
  • Thermodynamic Drive: Upon heating (reflux), a second molecule of HCl is eliminated, resulting in the formation of the

    
     double bond to yield the N-sulfinylamine.
    

Stoichiometric Control: It is critical to use an excess of thionyl chloride or maintain a 1:1 stoichiometry with strict exclusion of moisture. An excess of amine can lead to the formation of the unwanted sulfinamide byproduct (


).
Reaction Pathway Diagram

ReactionMechanism Reactants 4-Nitroaniline + SOCl2 Intermediate Intermediate: N-chlorosulfinylamine (Ar-NH-SO-Cl) Reactants->Intermediate Nucleophilic Attack (-HCl) Product Product: N-sulfinyl-4-nitroaniline (Ar-N=S=O) Intermediate->Product Reflux (-HCl) Byproduct Byproducts: 2 HCl (gas) Intermediate->Byproduct Gas Evolution Transition - HCl (Elimination)

Figure 1: Step-wise mechanism of N-sulfinylamine formation showing the elimination of two equivalents of HCl.

Safety & Handling (Critical)

ReagentHazard ClassPrecaution
Thionyl Chloride (

)
Corrosive, Water-ReactiveReleases HCl and

upon contact with water. Use only in a fume hood.
4-Nitroaniline Toxic, IrritantToxic by inhalation, ingestion, and skin contact. Wear nitrile gloves and P100 respirator if handling powder outside hood.
Benzene/Toluene Flammable, Carcinogen (Benzene)Use Toluene as a safer alternative to Benzene where possible. Maintain inert atmosphere.

Engineering Controls:

  • Gas Scrubbing: The reaction generates significant volumes of Hydrogen Chloride (HCl) gas. The reflux condenser must be vented through a scrubber (e.g., a trap containing dilute NaOH or a calcium chloride drying tube followed by a water trap) to neutralize acidic fumes.

  • Anhydrous Conditions: All glassware must be oven-dried (

    
    ) and assembled hot under a stream of dry Nitrogen or Argon.
    

Experimental Protocol

Materials
  • Substrate: 4-Nitroaniline (13.8 g, 100 mmol) - Recrystallized from ethanol if impure.

  • Reagent: Thionyl Chloride (14.5 mL, ~200 mmol) - Freshly distilled recommended.

  • Solvent: Anhydrous Benzene or Toluene (100 mL).

  • Catalyst (Optional): Pyridine (drops) can catalyze the reaction but is often unnecessary with reflux.

Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser. Attach a drying tube (

    
    ) and an HCl gas trap to the top of the condenser. Flush the system with dry Nitrogen.
    
  • Dissolution: Add 4-Nitroaniline (100 mmol) and anhydrous Toluene (80 mL) to the RBF. Note: 4-Nitroaniline may not fully dissolve at room temperature; a suspension is acceptable.

  • Addition: Charge the addition funnel with Thionyl Chloride (200 mmol) diluted in 20 mL of Toluene.

  • Reaction:

    • Start stirring and heat the mixture to a gentle reflux (

      
       for Toluene).
      
    • Add the Thionyl Chloride solution dropwise over 30–45 minutes.

    • Observation: Vigorous evolution of HCl gas will occur. The suspension should clarify as the reaction proceeds and the intermediate converts to the soluble product.

  • Completion: Continue refluxing for 2–4 hours until gas evolution ceases completely. The solution typically turns a clear, deep yellow/orange color.

  • Workup:

    • Cool the reaction mixture to room temperature under Nitrogen.

    • Evaporation: Transfer the mixture to a rotary evaporator. Remove the solvent and excess Thionyl Chloride under reduced pressure. Caution: The distillate contains

      
      ; dispose of properly.
      
    • Purification: The residue is the crude N-sulfinyl-4-nitroaniline. It is moisture-sensitive.

      • Solid: If a solid forms, recrystallize rapidly from dry benzene/hexane or petroleum ether.

      • Liquid/Oil: If an oil, it can be purified by vacuum distillation (though high vacuum is required due to the high boiling point of nitro-compounds).

  • Storage: Store in a tightly sealed vial under Argon at

    
    .
    
Workflow Diagram

ProtocolWorkflow Setup Setup: Dry RBF, N2 atm, Gas Scrubber Addition Add 4-Nitroaniline in Toluene Dropwise add SOCl2 Setup->Addition Reflux Reflux (110°C) Until HCl gas stops (~3h) Addition->Reflux Isolation Rotary Evaporation (Remove Solvent & xs SOCl2) Reflux->Isolation Product Crude N-Sulfinyl-4-nitroaniline (Store under Argon) Isolation->Product

Figure 2: Operational workflow for the synthesis process.

Quality Control & Characterization

Successful synthesis is confirmed by the disappearance of amine characteristics and the appearance of the sulfinyl group.

Infrared Spectroscopy (FT-IR)

This is the most diagnostic tool for this reaction.

Functional GroupWavenumber (

)
Observation
Primary Amine (

)
3300–3500Disappears. The doublet characteristic of the primary amine starting material should be absent.
N=S=O (Asymmetric) 1280–1300Appears. Strong, characteristic band.
N=S=O (Symmetric) 1100–1160Appears. Strong band.
Nitro Group (

)
1500–1530 (asym)Remains present (reference peak).
Troubleshooting Guide
  • Problem: Solid precipitate remains after reflux.

    • Cause: Unreacted amine hydrochloride salt formed (due to insufficient

      
       or heat).
      
    • Solution: Add fresh

      
       and continue reflux. Ensure moisture was excluded.
      
  • Problem: Product reverts to yellow powder upon standing in air.

    • Cause: Hydrolysis.[1]

      
      .
      
    • Solution: The product is extremely hygroscopic. Handle only in a glovebox or Schlenk line.

References

  • Michaelis, A., & Herz, R. (1890).[2] Über die Einwirkung des Thionylchlorids auf primäre Amine. Berichte der deutschen chemischen Gesellschaft, 23(2), 3480-3482.

  • Kresze, G., & Maschke, A. (1961). Chemie der N-Sulfinyl-amine. Chemische Berichte, 94(2), 450-456. (Detailed IR characterization of N-sulfinyl compounds).

  • BenchChem. (2025).[3] Synthesis of Sulfinylamines from Thionyl Chloride: Application Notes.

  • Organic Chemistry Portal. (2023). Synthesis of N-Sulfinyl Imines and Derivatives.

Sources

4-nitro-N-thionylaniline Diels-Alder reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 3,6-Dihydro-1,2-thiazine 1-oxides via 4-Nitro-N-thionylaniline

Executive Summary

This guide details the synthesis and application of 4-nitro-N-thionylaniline (also known as N-sulfinyl-4-nitroaniline) as a highly reactive heterodienophile in Diels-Alder (DA) cycloadditions. While standard N-sulfinylanilines react sluggishly with dienes, the introduction of the electron-withdrawing 4-nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the N=S bond. This electronic modification accelerates reaction rates and improves yields of 3,6-dihydro-1,2-thiazine 1-oxides , valuable heterocyclic scaffolds in medicinal chemistry.

Key Advantages of this Protocol:

  • Enhanced Reactivity: The 4-nitro substituent enables cycloaddition at lower temperatures (often Room Temperature), suppressing retro-Diels-Alder side reactions.

  • Green Solvent Substitution: This protocol replaces carcinogenic benzene (classical method) with anhydrous toluene , maintaining solubility parameters while improving safety.

  • Self-Validating Steps: Includes specific IR and NMR checkpoints to verify intermediate integrity before proceeding.

Mechanistic Principles & Regiochemistry

The reaction proceeds via a [4+2] cycloaddition between the diene (4


 component) and the N=S double bond of the thionylaniline (2

component).
  • Electronic Demand: The reaction is Normal Electron Demand . The electron-poor dienophile (4-nitro-N-thionylaniline) reacts fastest with electron-rich dienes (e.g., isoprene, 2,3-dimethyl-1,3-butadiene).

  • Regioselectivity: For unsymmetrical dienes like isoprene, the reaction is highly regioselective. The sulfur atom (electrophilic) typically bonds to the most nucleophilic terminus of the diene (C1 of isoprene), while the nitrogen bonds to the substituted carbon (C2) or C4 depending on steric vs. electronic dominance. In most kinetic products, the sulfur attaches to the less hindered carbon of the diene system.

  • Stereochemistry: The reaction is concerted and stereospecific, generally preserving the geometry of the diene (cis/trans) in the product.

Pathway Visualization

ReactionPathway cluster_conditions Critical Control Points Start 4-Nitroaniline (Precursor) Intermediate 4-Nitro-N-thionylaniline (Active Dienophile) Start->Intermediate Reflux (Toluene) -HCl, -SO2 Reagent Thionyl Chloride (SOCl2) Reagent->Intermediate TS [4+2] Transition State (Concerted) Intermediate->TS + Diene RT to 60°C Diene Conjugated Diene (e.g., 2,3-Dimethylbutadiene) Diene->TS Product 3,6-Dihydro-1,2-thiazine 1-oxide (Cycloadduct) TS->Product Cyclization

Figure 1: Reaction pathway from precursor synthesis to Diels-Alder cycloadduct.

Experimental Protocols

Protocol A: Synthesis of 4-Nitro-N-thionylaniline

Note: N-sulfinyl compounds are moisture-sensitive. All glassware must be flame-dried and flushed with Argon/Nitrogen.

Materials:

  • 4-Nitroaniline (13.8 g, 0.10 mol)

  • Thionyl Chloride (SOCl

    
    ) (24.0 g, ~15 mL, 0.20 mol) [Excess required]
    
  • Anhydrous Toluene (100 mL)

  • Catalyst: Pyridine (3-4 drops)

Step-by-Step Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an addition funnel. Attach a drying tube (CaCl

    
    ) or inert gas line to the condenser. Connect a gas trap to neutralize HCl/SO
    
    
    
    evolved.
  • Dissolution: Suspend 4-nitroaniline in 80 mL of anhydrous toluene. The solid may not dissolve completely at room temperature.

  • Addition: Add the thionyl chloride mixed with 20 mL toluene dropwise via the addition funnel over 30 minutes.

    • Observation: Evolution of HCl gas (white fumes) and SO

      
       will begin.
      
  • Reaction: Heat the mixture to reflux (110°C) for 2–4 hours.

    • Endpoint: The solution should become clear and turn a deep orange/red color. Evolution of gas ceases.

  • Workup:

    • Distill off the excess thionyl chloride and toluene under reduced pressure (rotary evaporator with a base trap).

    • Crucial: Do not expose the residue to humid air.

  • Purification: Recrystallize the residue from anhydrous benzene/hexane or toluene/heptane (1:1).

    • Yield: Yellow-orange crystalline solid.

    • Melting Point: 112–115°C (Lit. val: ~114°C).

Protocol B: Diels-Alder Cycloaddition

Materials:

  • 4-Nitro-N-thionylaniline (1.84 g, 10 mmol)

  • Diene (e.g., 2,3-dimethyl-1,3-butadiene) (12 mmol, 1.2 equiv)

  • Solvent: Anhydrous Toluene (20 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the 4-nitro-N-thionylaniline in anhydrous toluene.

  • Addition: Add the diene via syringe.

    • Note: For volatile dienes (e.g., isoprene), use a screw-cap pressure vessel or sealed tube to prevent loss of reagent.

  • Incubation:

    • High Reactivity Dienes (Cyclopentadiene): React at 0°C to Room Temperature (RT) for 1–2 hours.

    • Standard Dienes (Dimethylbutadiene): React at RT for 12 hours or 40°C for 4 hours.

    • Low Reactivity Dienes: Reflux (110°C) may be required, but monitor for retro-DA.

  • Monitoring (IR Method):

    • Take an aliquot. Monitor the disappearance of the characteristic -N=S=O stretching frequency at 1150–1180 cm

      
        and 1280–1300 cm
      
      
      
      .
  • Isolation:

    • Concentrate the solvent under vacuum.

    • The product usually crystallizes upon cooling or addition of cold pentane.

    • Filter the solid under inert atmosphere if possible, though the adduct is generally more stable than the starting material.

Data Analysis & Characterization

Spectroscopic Validation Table
ComponentTechniqueKey Signal / ObservationInterpretation
Reagent IR Strong bands @ 1160, 1290 cm

N=S=O asymmetric/symmetric stretch.
(4-NO

-Ph-NSO)

H NMR
AA'BB' system (aromatic)Para-substitution pattern retained.
Product IR Band shift to ~1040–1060 cm

Cyclic S=O (sulfoxide) stretch.
(Thiazine Oxide)

H NMR

3.0–3.5 ppm (m, 2H)
Protons adjacent to Sulfur (CH

-S).

H NMR

5.5–6.0 ppm (m)
Vinyl protons (if diene was acyclic).

C NMR
~140–150 ppm (C=N)Imine carbon in the thiazine ring.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitate in Step A Hydrolysis of SOCl

or Aniline HCl salt
Ensure strictly anhydrous conditions. Filter off amine salts before concentration if persistent.
Low Yield (DA) Retro-Diels-Alder reactionLower the reaction temperature. The 4-nitro group allows reaction at RT; avoid reflux if possible.
Product Decomposition Hydrolysis of S-N bondStore product in a desiccator. Avoid aqueous workups; use dry column chromatography (neutral alumina).

References

  • Kresze, G., & Wucherpfennig, W. (1967). New Methods of Preparative Organic Chemistry V: Organic N-Sulfinyl Compounds. Angewandte Chemie International Edition, 6(2), 149–167. Link

  • Butler, R. N., & O'Halloran, G. A. (1992). Reactions of N-sulfinylamines and sulfur diimides. Chemical Reviews, 92(7), 1583–1612. Link

  • Hanson, P., & Stone, T. W. (1984). Hetero-Diels-Alder reactions of N-sulfinylanilines. Journal of the Chemical Society, Perkin Transactions 1, 2429–2434. Link

  • Weinreb, S. M. (1988).[1] N-Sulfinyl Dienophiles in Organic Synthesis. Accounts of Chemical Research, 21(11), 413–418. Link

  • Mock, W. L., & Nugent, R. M. (1978). Regiochemical and stereochemical aspects of the Diels-Alder reaction of N-sulfinyl compounds. Journal of the American Chemical Society, 100(17), 5518–5520. Link

Sources

Application Notes and Protocols: 4-Nitro-N-Thionylaniline as a Dienophile in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Unlocking Novel Heterocyclic Scaffolds

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and atom-economical method for the construction of six-membered rings.[1] While traditionally focused on all-carbon systems, the inclusion of heteroatoms, known as the hetero-Diels-Alder reaction, has vastly expanded the landscape of accessible molecular architectures. This guide focuses on a particularly intriguing class of dienophiles: N-sulfinylamines, with a specific emphasis on the highly reactive and electronically distinct 4-nitro-N-thionylaniline .

The N=S double bond within the N-sulfinylamine moiety serves as the 2π-electron component in [4+2] cycloaddition reactions. The reactivity of this functional group is significantly influenced by the electronic nature of the substituent on the nitrogen atom. The presence of a strong electron-withdrawing group, such as the p-nitro group in 4-nitro-N-thionylaniline, dramatically enhances its dienophilic character, making it an excellent partner for a wide range of dienes. This heightened reactivity allows for cycloadditions to proceed under mild conditions, often with high regio- and stereoselectivity. The resulting cycloadducts, 3,6-dihydro-1,2-thiazine-1-oxides, are valuable heterocyclic scaffolds that can serve as precursors to a variety of biologically relevant molecules.

This document provides a comprehensive overview of the theoretical underpinnings and practical applications of using 4-nitro-N-thionylaniline as a dienophile. It includes detailed protocols for its synthesis and subsequent use in cycloaddition reactions, as well as guidelines for the characterization of the resulting products.

Mechanism and Rationale: An Electronically Driven Cycloaddition

The enhanced reactivity of 4-nitro-N-thionylaniline in Diels-Alder reactions can be understood through Frontier Molecular Orbital (FMO) theory. The electron-withdrawing nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the N=S dienophile. This smaller energy gap between the dienophile's LUMO and the Highest Occupied Molecular Orbital (HOMO) of a typical electron-rich diene leads to a stronger orbital interaction and a lower activation energy for the cycloaddition.

While the concerted [4+2] cycloaddition is a classic model, studies on N-sulfinyl dienophiles suggest that the reaction may proceed through a stepwise mechanism involving a dipolar intermediate.[2] This is particularly relevant when considering the regioselectivity of the reaction with unsymmetrical dienes. The stability of the potential carbocationic or zwitterionic intermediates can dictate the final regiochemical outcome.

The general mechanism can be visualized as follows:

Diels-Alder Mechanism dienophile 4-Nitro-N-thionylaniline (Dienophile) transition_state Transition State dienophile->transition_state diene Diene diene->transition_state product 3,6-Dihydro-1,2-thiazine-1-oxide (Cycloadduct) transition_state->product

Figure 1: General schematic of the Diels-Alder reaction.

Synthesis of 4-Nitro-N-Thionylaniline

The dienophile, 4-nitro-N-thionylaniline, can be readily synthesized from commercially available 4-nitroaniline and thionyl chloride. The reaction involves the condensation of the amine with thionyl chloride to form the N-sulfinylamine functionality.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
4-NitroanilineC₆H₆N₂O₂138.12≥99%Sigma-Aldrich
Thionyl chlorideSOCl₂118.97≥99%Sigma-Aldrich
Anhydrous Diethyl Ether(C₂H₅)₂O74.12AnhydrousSigma-Aldrich
Anhydrous Triethylamine(C₂H₅)₃N101.19≥99%Sigma-Aldrich
Anhydrous Sodium SulfateNa₂SO₄142.04AnhydrousSigma-Aldrich
Protocol: Synthesis of 4-Nitro-N-Thionylaniline

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitroaniline (13.8 g, 100 mmol).

  • Inert Atmosphere: Seal the flask with a septum and subject it to three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add anhydrous diethyl ether (150 mL) via syringe.

  • Cooling: Cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition: Add anhydrous triethylamine (28.0 mL, 200 mmol) dropwise to the stirred suspension.

  • Thionyl Chloride Addition: Add freshly distilled thionyl chloride (7.3 mL, 100 mmol) dropwise to the reaction mixture over 30 minutes. A precipitate of triethylammonium chloride will form.

  • Reaction: Stir the reaction mixture vigorously at 0 °C for 2 hours.

  • Work-up:

    • Filter the reaction mixture through a pad of anhydrous sodium sulfate to remove the triethylammonium chloride precipitate.

    • Rinse the flask and the filter cake with small portions of anhydrous diethyl ether.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to yield 4-nitro-N-thionylaniline as a yellow solid.

Cycloaddition Protocol: Reaction with Cyclopentadiene

This protocol details a representative Diels-Alder reaction between 4-nitro-N-thionylaniline and freshly cracked cyclopentadiene.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
4-Nitro-N-ThionylanilineC₇H₄N₂O₃S184.18As synthesized-
CyclopentadieneC₅H₆66.10Freshly cracked-
Anhydrous DichloromethaneCH₂Cl₂84.93AnhydrousSigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11Reagent GradeSigma-Aldrich
HexaneC₆H₁₄86.18Reagent GradeSigma-Aldrich
Experimental Workflow

Experimental Workflow reagents Combine 4-nitro-N-thionylaniline and anhydrous CH₂Cl₂ cooling Cool to 0 °C reagents->cooling addition Add freshly cracked cyclopentadiene dropwise cooling->addition reaction Stir at room temperature addition->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Solvent removal monitoring->workup purification Purify by column chromatography workup->purification characterization Characterize the product purification->characterization

Figure 2: Step-by-step experimental workflow for the cycloaddition.

Protocol: [4+2] Cycloaddition
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, dissolve 4-nitro-N-thionylaniline (1.84 g, 10 mmol) in anhydrous dichloromethane (40 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Diene Addition: Add freshly cracked cyclopentadiene (1.0 mL, 12 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexane/ethyl acetate). The disappearance of the dienophile spot indicates reaction completion.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford the pure cycloadduct.

Data Analysis and Interpretation

The resulting cycloadduct, a dihydrothiazine oxide derivative, should be characterized using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the protons of the bicyclic ring system and the aromatic protons of the p-nitrophenyl group. The coupling constants between the bridgehead protons and the protons adjacent to the heteroatoms will be indicative of the stereochemistry of the adduct.

    • ¹³C NMR will confirm the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should show strong absorption bands corresponding to the N-S=O group (typically around 1130-1180 cm⁻¹) and the nitro group (around 1520 and 1350 cm⁻¹).[1]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.

Troubleshooting

IssuePossible CauseSolution
Low or no product formation Inactive dienophileEnsure the 4-nitro-N-thionylaniline was properly synthesized and stored under inert conditions.
Old or polymerized dieneUse freshly cracked cyclopentadiene.
Insufficient reaction time or temperatureMonitor the reaction by TLC and consider gentle heating if no progress is observed at room temperature.
Formation of multiple products Isomerization or side reactionsOptimize reaction conditions (temperature, solvent). Ensure the diene is pure.
Difficult purification Similar polarity of starting material and productUse a different eluent system for column chromatography or consider recrystallization.

Conclusion

4-Nitro-N-thionylaniline is a highly effective dienophile for the synthesis of novel sulfur- and nitrogen-containing heterocyclic compounds. The electron-withdrawing nitro group significantly activates the N=S dienophile, enabling facile cycloaddition reactions with a variety of dienes under mild conditions. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the rich chemistry of this versatile building block in the development of new chemical entities with potential applications in medicinal chemistry and materials science.

References

  • Bryce, M. R., Heaton, J. N., Taylor, P. C., & Anderson, M. (1994). Diels–Alder and ene reactions of new transient thionitrosoarenes (Ar-N= S) and thionitrosoheteroarenes (Het–N= S) generated from N-(arylaminosulfanyl)and N-(heteroarylaminosulfanyl)-phthalimides: synthesis of cyclic and acyclic sulfenamides. Journal of the Chemical Society, Perkin Transactions 1, (14), 1935-1944.
  • Veremeichik, Y. V., Merabov, P. V., Lodochnikova, O. A., Krivolapov, D. B., Litvinov, I. A., Spirikhin, L. V., ... & Plemenkov, V. V. (2012). N-sulfinylanilines as dienes in the Diels-Alder reaction. Structural aspects. Russian Journal of General Chemistry, 82(8), 1416-1420.
  • Utrecht University. (2021). Diels-Alder reaction with furanics to obtain aromatics. Retrieved from [Link]

  • MDPI. (2024). Diels–Alder Cycloaddition of N-Azobenzene Maleimides with Furan and Electrochemical Study of Redox Reactions. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). 14. The Diels-Alder Cycloaddition Reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines. Retrieved from [Link]

  • ResearchGate. (2021). Ab initio Study of Diels-Alder Reaction between Cyclic Dienes and Olefin. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Retrieved from [Link]

  • Weinreb, S. M. (1984). Natural product synthesis via cycloadditions with N-sulfinyl dienophiles. Heterocycles, 21(1), 309-324.
  • Payne, A. D., Willis, A. C., & Sherburn, M. S. (2005). Practical synthesis and Diels-Alder chemistry of[3] dendralene. Journal of the American Chemical Society, 127(35), 12188–12189.

  • Lee, J., & Oh, K. (2003). Theoretical studies of hetero-diels-alder reactions involving N-sulfinyl dienophiles. The Journal of organic chemistry, 68(17), 6765–6771.
  • Brouwer, J., Van Der Toorn, J. M., & Van Lier, J. E. (1998). 17O NMR spectroscopy of sulfolenes (2, 5-dihydrothiophene-1, 1-dioxides) and sultines (3, 6-dihydro-1, 2-oxathiin-2-oxides)--experiment and quantum calculations. Journal of the Chemical Society, Perkin Transactions 2, (11), 2415-2420.
  • Collins, G. R. (1964). The Cycloaddition Reaction of N-Sulfinylaniline with Norbornene. The Journal of Organic Chemistry, 29(7), 1688–1691.
  • Chellegui, M., et al. (2023). Decoding the [3 + 2] cycloaddition of a furan–imine oxide with styrene: mechanism, selectivity and bioactivity. Organic & Biomolecular Chemistry, 21(30), 6147-6158.
  • ResearchGate. (2005). Practical Synthesis and Diels− Alder Chemistry of[3] Dendralene. Retrieved from [Link]

  • Macmillan Group. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Cycloaddition of N-sulfonyl and N-sulfamoyl azides with alkynes in aqueous media for the selective synthesis of 1,2,3-triazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Organosulfur chemistry. Retrieved from [Link]

  • Semantic Scholar. (1964). The Cycloaddition Reaction of N-Sulfinylaniline with Norbornene. Retrieved from [Link]

Sources

Application Note: Preparation of N-Sulfinyl Derivatives Under Inert Atmosphere

Author: BenchChem Technical Support Team. Date: February 2026


) and Related Reagents

Executive Summary & Scope

N-sulfinyl derivatives, particularly N-sulfinylamines (R-NSO) , are potent electrophiles and versatile intermediates in drug discovery. They serve as highly reactive dienophiles in Diels-Alder cycloadditions for heterocycle synthesis and as essential precursors for primary sulfonamides (via organometallic addition).

However, the utility of N-sulfinylamines is frequently compromised by their extreme moisture sensitivity . Hydrolysis regenerates the parent amine and releases sulfur dioxide (


), often ruining downstream applications.

This guide provides a rigorous, field-proven protocol for the preparation of N-sulfinyl derivatives, specifically focusing on:

  • Classic Synthesis: Preparation of N-sulfinylamines from primary amines and thionyl chloride.[1]

  • Modern Reagent Synthesis: Preparation of stable "sulfinylamine reagents" (e.g., t-BuONSO) for sulfonamide synthesis.[2][3][4]

  • Inert Handling: A self-validating Schlenk line workflow to prevent hydrolysis.

Mechanistic Principles & Criticality of Inert Conditions

The Reaction Pathway

The formation of the N-sulfinyl bond (


) proceeds via the nucleophilic attack of a primary amine on thionyl chloride (

). This releases two equivalents of hydrogen chloride (HCl).[5]

Mechanism:

  • Attack: Amine attacks sulfur, displacing one chloride.

  • Elimination: Loss of the first HCl creates the chlorosulfinylamine intermediate (

    
    ).
    
  • Formation: Elimination of the second HCl yields the N-sulfinylamine (

    
    ).
    
The Hydrolysis Failure Mode

Water acts as a competitive nucleophile. Even trace moisture initiates a rapid degradation cycle:



Why Inert Atmosphere?

  • Thermodynamics: The S-O bond in

    
     is thermodynamically very stable, driving hydrolysis forward.
    
  • Catalysis: The HCl by-product can catalyze hydrolysis if not efficiently scavenged or removed.

Visualizing the Workflow

The following diagram illustrates the competition between successful synthesis and hydrolysis, highlighting the critical control points (Inert Gas, Base Scavenger).

G cluster_0 Inert Atmosphere (Argon/N2) Start Primary Amine (R-NH2) Inter Intermediate (R-NH-SOCl) Start->Inter + SOCl2 - HCl SOCl2 Thionyl Chloride (SOCl2) Product N-Sulfinylamine (R-N=S=O) Inter->Product - HCl (Base/Heat) Hydrolysis Hydrolysis (R-NH2 + SO2) Product->Hydrolysis + H2O (Air)

Figure 1: Reaction pathway showing the critical necessity of exclusion of water to prevent thermodynamic collapse to the starting amine.

Experimental Protocols

Protocol A: Classic Synthesis of N-Sulfinylanilines

Best for: Aromatic amines intended for Diels-Alder reactions.

Reagents:

  • Aniline derivative (10 mmol)

  • Thionyl Chloride (

    
    ) (12-15 mmol, 1.2-1.5 equiv)
    
  • Solvent: Dry Benzene or Toluene (Anhydrous)

  • Note: No base is required for many anilines if reflux is used to drive off HCl gas. For acid-sensitive substrates, use Pyridine (2.2 equiv).

Equipment Setup:

  • Schlenk line (Nitrogen or Argon).

  • Three-neck round bottom flask (RBF) with reflux condenser.

  • HCl Trap: The outlet of the condenser must lead to an oil bubbler, then to a scrubber (NaOH solution) to neutralize evolved HCl gas.

Step-by-Step Procedure:

  • Drying: Flame-dry the RBF and condenser under vacuum. Backfill with Argon. Repeat 3x.

  • Solvation: Dissolve the aniline (10 mmol) in anhydrous toluene (20 mL) under Argon flow.

  • Addition: Add

    
     (12 mmol) dropwise via syringe at Room Temperature (RT).
    
    • Observation: The solution will likely turn yellow/orange, and gas evolution (HCl) will begin.

  • Reflux: Heat the mixture to reflux.

    • Duration: Reflux until gas evolution ceases (typically 1–4 hours).

    • Endpoint: The solution should become clear (if homogenous) or change color.

  • Isolation:

    • Cool to RT under Argon.

    • Remove solvent and excess

      
      in vacuo (Schlenk line vacuum, not rotovap, to maintain inert chain).
      
    • Purification: Vacuum distillation is mandatory. Collect the fraction with the correct boiling point. Store under Argon.

Protocol B: Synthesis of t-BuONSO (The Willis Reagent)

Best for: Drug development applications requiring primary sulfonamide synthesis.

Context: This reagent is a modern standard for converting Grignard reagents directly into primary sulfonamides [1].

Reagents:

  • O-tert-butylhydroxylamine hydrochloride (1.0 equiv)

  • Thionyl Chloride (1.0 equiv)

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DCM

Procedure:

  • Suspend hydroxylamine salt in DCM at 0°C under

    
    .
    
  • Add

    
     slowly (exothermic).
    
  • Add

    
     dropwise at 0°C. Stir for 2 hours.
    
  • Workup: Filter off the amine salts rapidly under inert atmosphere (using a Schlenk frit if possible).

  • Distillation: Distill the filtrate. t-BuONSO is a colorless liquid.[2]

Characterization & QC Data

Validating the formation of the N-sulfinyl group requires specific spectroscopic checks. The N=S=O moiety has a distinct "fingerprint."

Table 1: Spectroscopic Signatures of R-NSO
TechniqueParameterCharacteristic SignalNotes
IR Spectroscopy

1270 – 1300 cm⁻¹ Strong, sharp band. Diagnostic.

1110 – 1150 cm⁻¹ Strong band.
¹H NMR

-Protons
Deshielded (+0.5 to 1.0 ppm)Compared to parent amine.
¹³C NMR

-Carbon
DeshieldedSignificant downfield shift.[6]
Visual AppearanceYellow/Orange Oil (Aromatic)Aliphatic R-NSO are often colorless.
Self-Validating Stop Points
  • The "Smell Test": N-sulfinylamines have a peculiar, pungent odor distinct from the "rotten egg" smell of

    
    . If the sample smells strongly of 
    
    
    
    , hydrolysis has occurred.
  • IR Check: If the band at ~1280 cm⁻¹ disappears and broad peaks appear >3200 cm⁻¹ (N-H stretch), the product has reverted to the amine.

Inert Handling & Purification Workflow

The most common failure point is the transfer from reaction vessel to storage. Use this Schlenk Logic diagram to guide your purification.

SchlenkLogic cluster_warning CRITICAL: Do not expose to air Crude Crude Reaction Mixture (Solvent + Product + Salts) Filter Filtration (Schlenk Frit) Crude->Filter Remove Amine Salts (Under Argon) Strip Solvent Removal (High Vac / Cold Trap) Filter->Strip Remove DCM/Toluene Distill Vacuum Distillation (Short Path) Strip->Distill Isolate Product Storage Storage (Ampoule/Schlenk Tube) Distill->Storage Seal under Argon

Figure 2: Inert atmosphere purification workflow.[1][4][5][6][7][8] Note that filtration must be done using a Schlenk frit (closed system), not an open Buchner funnel.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis during workup.Eliminate aqueous washes. Use Schlenk filtration and direct distillation.
Violent Fuming Excess

reacting with moisture in air.
Ensure trap is active. Quench excess

carefully if disposing.
Solid Precipitate Amine Hydrochloride salts.If using Protocol A (Reflux), this indicates incomplete reaction or cooling too fast. If Protocol B, this is expected (filter it off).
Product Color Darkens Decomposition/Polymerization.N-sulfinylamines are heat sensitive. Distill at the lowest possible pressure (<1 mbar) to keep pot temp low.

References

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine. Source: Journal of the American Chemical Society / NIH URL:[Link]

  • Methods of Organic Chemistry (Houben-Weyl): N-Sulfinylamines. Source: Thieme Connect URL:[Link]

  • A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides. Source: ACS Organic Letters URL:[Link]

Sources

Application Note: Schlenk Line Techniques for N-Thionylaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


)
Methodology:  Schlenk Line Vacuum Manipulation & Reactive Gas Scrubbing

Executive Summary

N-thionylaniline (also known as N-sulfinylaniline) is a versatile organosulfur intermediate, widely utilized as a dienophile in Diels-Alder reactions, a dehydrating agent, and a ligand in organometallic chemistry.[1] Its synthesis involves the reaction of aniline with thionyl chloride (


), a process characterized by the vigorous evolution of corrosive gases (HCl and 

) and the high moisture sensitivity of both the reagent and the product.

This Application Note details a robust, self-validating protocol using Schlenk line techniques. Unlike standard benchtop methods, this approach isolates the reaction from atmospheric moisture to prevent hydrolysis (which regenerates aniline and


) and utilizes a specific trap-train configuration to protect vacuum hardware from acidic corrosion.

Core Safety & Pre-requisites

Critical Hazard Warning: Thionyl chloride reacts violently with water.[2] The reaction releases copious amounts of Hydrogen Chloride (HCl) and Sulfur Dioxide (


).
  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Butyl rubber gloves (standard nitrile offers poor protection against

    
    ), face shield, and lab coat.
    
  • Schlenk Maintenance: Ensure high-vacuum grease (Dow Corning or Apiezon H) is fresh; HCl gas can degrade aged grease, causing joint seizures.

Experimental Configuration

The synthesis requires a dual-phase setup strategy to protect the Schlenk manifold.

  • Phase I (Reaction): Positive pressure inert gas with an external scrubbing train. Do not pull evolved HCl through the main Schlenk manifold.

  • Phase II (Purification): High-vacuum distillation using the Schlenk line with a liquid nitrogen (

    
    ) trap.
    
Diagram 1: Process Workflow Logic

G Start Start: Aniline + Solvent Addition Dropwise SOCl2 Addition (0°C, Inert atm) Start->Addition Schlenk Prep Reflux Reflux (80°C) HCl/SO2 Evolution Addition->Reflux Exotherm Control Strip Vacuum Stripping Remove excess SOCl2 Reflux->Strip Gas Cessation Distill Vacuum Distillation (83°C @ 15mmHg) Strip->Distill Trap Clean Product Pure N-Thionylaniline (Yellow Oil) Distill->Product Fraction Collection

Caption: Logical workflow distinguishing the reaction phase (Red/Yellow) from the purification phase (Blue).

Detailed Protocol

Materials
  • Reagents: Aniline (freshly distilled), Thionyl Chloride (

    
    , 1.5 eq), Anhydrous Benzene or Toluene (Solvent).
    
  • Hardware: 2-neck Round Bottom Flask (RBF), Reflux Condenser, Addition Funnel (pressure-equalizing), Schlenk Line, NaOH Trap.

Step 1: Apparatus Preparation & Drying
  • Assemble a 2-neck RBF with a magnetic stir bar. Fit the center neck with a reflux condenser and the side neck with a pressure-equalizing addition funnel.

  • Flame Dry: Connect the top of the condenser to the Schlenk line. Flame dry the entire apparatus under vacuum.

  • Backfill: Backfill with dry Argon/Nitrogen. Repeat the evacuate/refill cycle 3 times.

  • Scrubber Setup: Once cool, disconnect the Schlenk line gas source. Connect the top of the condenser to a Tygon tube leading to an oil bubbler, which then vents into a flask containing 10% NaOH solution (The "Scrubber").

    • Reasoning: This prevents HCl generated during reflux from entering and corroding the Schlenk line's stainless steel manifold.

Step 2: Reaction Initiation (The Michaelis Reaction)
  • Charge: Under positive Argon flow, add Aniline (0.1 mol) and anhydrous Benzene (or Toluene) (50 mL) to the RBF. Cool to 0°C in an ice bath.

  • Addition: Charge the addition funnel with Thionyl Chloride (0.15 mol, 1.5 eq) diluted in 10 mL solvent.

  • Dropwise Add: Add

    
     slowly over 30 minutes.
    
    • Observation: Massive gas evolution (HCl) and formation of a precipitate (Aniline Hydrochloride intermediate) which will eventually dissolve/react.

    • Mechanism:[3][4]

      
      .
      
Step 3: Reflux and Completion
  • Remove the ice bath and heat the mixture to reflux (approx. 80°C).

  • Reflux for 2-3 hours or until gas evolution ceases. The solution should turn clear yellow/orange.

    • Validation: Cessation of bubbles in the oil bubbler indicates the reaction is complete.

Step 4: Volatile Stripping (Schlenk Mode)
  • Cool the mixture to room temperature.

  • Trap Prep: Ensure the Schlenk line cold trap is submerged in Liquid Nitrogen (

    
    ). This is non-negotiable to catch excess 
    
    
    
    .
  • Strip: Connect the flask directly to the Schlenk vacuum. Slowly lower pressure to strip the solvent and excess thionyl chloride.

    • Note: The material in the trap will be highly corrosive. Handle the trap cleaning separately in a hood.

Step 5: Vacuum Distillation
  • Switch the setup to a short-path distillation apparatus.

  • Apply full vacuum (aiming for <15 mmHg).

  • Collect the fraction boiling at 83–85°C (at 15 mmHg) .

    • Discard: The first few drops (forerun) which may contain residual solvent.

    • Product: Collect the straw-yellow oil.

Data & Validation

To ensure scientific integrity, the synthesized product must be validated against known physical constants.

Table 1: Physical Properties & Validation Metrics
PropertyValueValidation Criteria
Appearance Straw-yellow liquidDarkening indicates decomposition/moisture.
Boiling Point 83–84°C @ 15 mmHgHigher BP suggests aniline contamination.
Boiling Point (atm) ~200°CDo not distill at atm pressure (decomposition risk).
Density 1.236 g/mLMeasure mass of 1.00 mL aliquot.
Refractive Index

Precision check for purity.
IR Spectroscopy N=S=O stretchAbsence of N-H stretch (3300-3500 cm⁻¹).
Diagram 2: Schlenk Manifold & Trap Configuration

Schlenk Manifold Schlenk Manifold (Dual Bank) Trap Cold Trap (Liquid Nitrogen) Manifold->Trap Vacuum Line Pump Vacuum Pump Scrubber NaOH Bubbler (For Exhaust) Pump->Scrubber Pump Exhaust Trap->Pump Protected Line Flask Distillation Flask (Crude Product) Flask->Manifold Vapor/Gas

Caption: Critical vacuum setup. The Cold Trap protects the Pump; the Scrubber neutralizes pump exhaust.

Troubleshooting & Expert Insights

  • Problem: Product turns dark red/brown upon standing.

    • Cause: Hydrolysis due to moisture ingress.

      
      . The aniline oxidizes, causing color change.
      
    • Solution: Store under Argon in a Schlenk flask or sealed ampoule. Ensure all glassware is flame-dried.

  • Problem: Constant fuming during distillation.

    • Cause: Incomplete removal of

      
       or HCl.
      
    • Solution: Degas the crude mixture longer at room temperature under vacuum before applying heat for distillation.

  • Problem: Pump oil degrades immediately.

    • Cause:

      
       bypassed the cold trap.
      
    • Solution: Use Liquid Nitrogen only. Dry ice/acetone (-78°C) is insufficient to freeze

      
       vapors effectively under high vacuum flow.
      

References

  • Michaelis, A. (1893). "Ueber die Einwirkung von Thionylchlorid auf primäre Amine" (On the action of thionyl chloride on primary amines). Berichte der deutschen chemischen Gesellschaft, 26, 2155.
  • Kresze, G., & Wucherpfennig, W. (1967). "Organic Synthesis with N-Sulfinyl Compounds".
  • Sigma-Aldrich. "N-Thionylaniline Product Specification & Physical Data".

  • ChemicalBook. "N-Thionylaniline MSDS and Boiling Point Data".

  • BenchChem. "Protocols for the Industrial Scale-Up Synthesis of N-Sulfinylaniline Derivatives".

Sources

Application Note & Protocol: High-Purity Isolation of 4-nitro-N-thionylaniline via Aprotic Solvent Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Guiding Principles

This document provides a comprehensive guide for the purification of 4-nitro-N-thionylaniline, a key intermediate in synthetic chemistry, through the technique of recrystallization. Unlike its analogue, 4-nitroaniline, the presence of a moisture-sensitive N-thionyl (-N=S=O) group necessitates a carefully considered approach, precluding the use of common protic solvents to prevent hydrolysis.[1][2] This guide details a robust protocol based on a mixed aprotic solvent system, designed to yield high-purity crystalline material. We will elucidate the causal reasoning behind solvent selection, procedural steps, and troubleshooting, providing researchers with a foundational method that can be optimized for their specific impurity profile.

The core principle of this method is the differential solubility of 4-nitro-N-thionylaniline in a carefully selected solvent/anti-solvent pair at varying temperatures. The crude solid is dissolved in a minimal amount of a "good" solvent at an elevated temperature, followed by the controlled addition of a miscible "anti-solvent" to induce supersaturation. As the solution cools, the solubility of the target compound decreases sharply, forcing the formation of a highly ordered crystal lattice that excludes impurities, which remain dissolved in the mother liquor.

Compound Data & Safety Imperatives

Compound Characteristics

A summary of the physical and chemical properties of 4-nitro-N-thionylaniline is presented below.

PropertyValueSource
Chemical Formula C₆H₄N₂O₃SN/A
Molecular Weight 184.17 g/mol N/A
Appearance Expected to be a yellow to orange solidInferred
Melting Point To be determined experimentallyN/A
Moisture Sensitivity The N-sulfinyl group is sensitive to hydrolysis[1][2]
Critical Safety Protocols

Handling 4-nitro-N-thionylaniline requires stringent safety measures due to the inherent hazards of nitroaromatic compounds and the reactivity of the thionyl group.

  • Toxicity: Nitroaromatic compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[3] Assume 4-nitro-N-thionylaniline carries similar risks.

  • Engineering Controls: All operations must be conducted within a certified chemical fume hood to prevent inhalation of dust or solvent vapors.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-resistant lab coat, and chemical splash goggles at all times.

  • Moisture Prevention: Use oven-dried glassware and anhydrous solvents to prevent decomposition of the target compound.[1] Handle under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during storage.

The Causality of Solvent Selection

The success of this purification hinges entirely on the choice of solvent. The N-thionyl functional group (Ar-N=S=O) is susceptible to hydrolysis by protic solvents (e.g., water, methanol, ethanol), which would cleave the N=S bond, leading to the formation of 4-nitroaniline and sulfur dioxide byproducts. Therefore, aprotic solvents are mandatory.

An ideal solvent system should meet the following criteria:

  • High Solvating Power When Hot: The "good" solvent must readily dissolve 4-nitro-N-thionylaniline at an elevated temperature.

  • Low Solvating Power When Cold: The compound's solubility must be significantly reduced upon cooling to maximize recovery.

  • Appropriate Miscibility: The "good" solvent and the "anti-solvent" must be fully miscible.

  • Inertness: Both solvents must be chemically inert to the target compound.

Given the polar nature of the nitro (-NO₂) and thionyl (-NSO) groups, polar aprotic solvents are logical candidates. However, a mixed-solvent system often provides superior control over the crystallization process.[4] For this protocol, we select Toluene as the primary "good" solvent for its ability to dissolve aromatic compounds, and n-Heptane as the "anti-solvent" to modulate the solubility.

Recrystallization Workflow Diagram

The following diagram illustrates the logical flow of the mixed-solvent recrystallization protocol.

Recrystallization_Workflow start Start: Crude 4-nitro-N-thionylaniline dissolve 1. Dissolution Dissolve in minimum hot Toluene start->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filtration 2. Hot Filtration (Optional) Remove solid impurities insoluble_check->hot_filtration Yes add_antisolvent 3. Induce Supersaturation Slowly add n-Heptane until solution is turbid insoluble_check->add_antisolvent No hot_filtration->add_antisolvent reheat Re-heat gently to re-dissolve add_antisolvent->reheat cool_slow 4. Crystallization Slowly cool to room temperature reheat->cool_slow cool_ice Cool in ice bath to maximize precipitation cool_slow->cool_ice isolate 5. Isolation Vacuum filter crystals using Büchner funnel cool_ice->isolate wash 6. Washing Rinse crystals with cold n-Heptane isolate->wash dry 7. Drying Dry crystals under high vacuum wash->dry end_product Finish: Pure Crystalline Product dry->end_product

Caption: Workflow for mixed-solvent recrystallization.

Detailed Experimental Protocol

This protocol is based on a representative mixed-solvent system. Researchers should perform small-scale solubility tests to confirm the suitability of Toluene/n-Heptane for their specific crude material.

Materials & Equipment
  • Crude 4-nitro-N-thionylaniline

  • Anhydrous Toluene

  • Anhydrous n-Heptane

  • Erlenmeyer flasks (oven-dried)

  • Glass stirring rod

  • Hotplate with stirring capability

  • Büchner funnel and flask

  • Filter paper

  • High-vacuum pump and desiccator

Step-by-Step Methodology
  • Dissolution:

    • Place the crude 4-nitro-N-thionylaniline (e.g., 1.0 g) into an appropriately sized, dry Erlenmeyer flask.

    • Add a minimal volume of anhydrous toluene (e.g., start with 5 mL).

    • Gently heat the mixture on a hotplate with stirring. Add toluene in small portions (0.5-1.0 mL) until the solid completely dissolves. Causality: Using the minimum volume of hot solvent is critical for creating a saturated solution, which ensures maximum product recovery upon cooling.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the clean, hot flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product on the filter paper or funnel stem, which would decrease the yield.

  • Inducing Supersaturation:

    • Re-heat the clear solution to boiling.

    • Slowly add anhydrous n-heptane dropwise while swirling the flask. Continue adding until the solution becomes faintly but persistently cloudy (turbid).

    • Add a few drops of hot toluene to redissolve the precipitate and obtain a clear, saturated solution. Causality: This step carefully brings the solution to its saturation point. Adding the anti-solvent too quickly can cause the product to "oil out" as a liquid instead of forming pure crystals.

  • Crystallization:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Causality: Slow cooling promotes the formation of large, well-defined crystals. A slow growth process is more selective, incorporating only the target molecules into the lattice and excluding impurities.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation & Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold n-heptane. Causality: The wash solvent must be cold to minimize re-dissolving the purified product while still washing away the impurity-laden mother liquor. n-Heptane is used as it is the anti-solvent in which the product has very low solubility.

  • Drying:

    • Leave the crystals under vacuum on the filter for 10-15 minutes to pull air through and remove the bulk of the solvent.

    • Transfer the solid to a watch glass and dry to a constant weight under high vacuum, preferably in a desiccator or vacuum oven at a mild temperature (e.g., 40 °C).

Purity Verification

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) that is consistent upon repeated recrystallization is a strong indicator of high purity.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized material to the crude starting material. The purified product should appear as a single, distinct spot.

  • Spectroscopic Analysis (NMR, IR): For definitive structural confirmation and purity assessment, acquire spectroscopic data and compare it against known standards or theoretical values.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as a liquid)Solution cooled too rapidly; too much anti-solvent added too quickly.Re-heat the mixture to dissolve the oil. Add a small amount of the "good" solvent (Toluene) to reduce saturation. Allow the solution to cool much more slowly.
No Crystals Form Solution is not sufficiently saturated; compound is too soluble in the chosen system.If at room temperature, try scratching the inside of the flask with a glass rod to create nucleation sites. If still no crystals, gently evaporate some solvent to increase the concentration and re-cool.
Low Recovery / Yield Too much "good" solvent was used initially; product is too soluble in the cold mother liquor; premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly cooled in an ice bath. Ensure filtration apparatus is properly pre-heated.

References

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved February 7, 2026, from [Link]

  • ChemSynthesis. (n.d.). 4-nitro-N-phenylaniline. Retrieved February 7, 2026, from [Link]

  • Bionity.com. (n.d.). 4-Nitroaniline. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). N-Sulfinylaniline. Retrieved February 7, 2026, from [Link]

  • Anslyn, E. V., et al. (2018). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design. Retrieved February 7, 2026, from [Link]

  • Carbon, R. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and structure of novel substituted N-sulfinylanilines. Retrieved February 7, 2026, from [Link]

  • YouTube. (2023, May 4). Synthesis of p-Nitroaniline. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). The preparation of sulfinyl amine compounds and application thereof.
  • Google Patents. (n.d.). Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
  • PubMed. (2011). Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines. Retrieved February 7, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 4-nitro-N-(4-nitrophenyl)aniline. Retrieved February 7, 2026, from [Link]

  • Scribd. (n.d.). Preparation of P-Nitroaniline. Retrieved February 7, 2026, from [Link]

  • Reddit. (n.d.). Go-to recrystallization solvent mixtures. Retrieved February 7, 2026, from [Link]

Sources

Application Notes and Protocols for Solvent Selection in N-sulfinyl-4-nitroaniline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Solvent in Modulating Reactivity and Selectivity

N-sulfinyl-4-nitroaniline is a versatile intermediate in organic synthesis, prized for its reactive N=S=O moiety which can participate in a variety of transformations, most notably pericyclic reactions such as aza-Diels-Alder cycloadditions. The electron-withdrawing nitro group significantly influences the electronic properties of the sulfinylamine functionality, rendering it a potent dienophile or heterodienophile. The success of reactions involving this substrate, however, is not solely dependent on its intrinsic reactivity. The choice of solvent is a paramount experimental parameter that can profoundly dictate the reaction's outcome, influencing reaction rates, yields, and even stereoselectivity.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the underlying principles governing solvent selection for reactions involving N-sulfinyl-4-nitroaniline. By elucidating the "why" behind the "how," this document aims to empower scientists to make informed decisions, troubleshoot challenging reactions, and ultimately, accelerate their research and development endeavors.

Theoretical Framework for Solvent Selection: A Mechanistic Perspective

The selection of an appropriate solvent is a multi-faceted decision that requires consideration of several key factors, including the solubility of reactants, the stabilization of transition states, and potential interactions with reactants or catalysts.

Solubility Considerations

A primary, yet crucial, consideration is the solubility of N-sulfinyl-4-nitroaniline and its reaction partners. N-sulfinyl-4-nitroaniline, derived from 4-nitroaniline, is a polar molecule. While slightly soluble in water, it exhibits greater solubility in organic solvents.[1][2] The presence of the polar nitro and sulfinyl groups suggests that polar aprotic solvents may be suitable candidates for achieving sufficient concentrations of reactants in the solution phase. However, the aromatic backbone provides some nonpolar character, allowing for solubility in less polar solvents as well.

Table 1: Solubility Profile of 4-Nitroaniline (Precursor to N-sulfinyl-4-nitroaniline)

SolventSolubilityReference
Water0.8 mg/mL at 18.5 °C[3]
EthanolSoluble (50 mg/mL with heat)
AcetoneSoluble[1]
ChloroformSoluble[1]
Diethyl EtherSoluble (33 mg/mL)

This table provides a qualitative guide to the expected solubility of N-sulfinyl-4-nitroaniline based on its precursor.

Influence on Reaction Mechanism and Rate

The solvent can actively participate in the reaction mechanism, particularly in cycloaddition reactions where charge separation may occur in the transition state.

  • Polarity and Dipole Moment: For concerted reactions like the Diels-Alder reaction, solvent polarity can have a modest effect on the reaction rate. However, for stepwise processes, such as aza-Diels-Alder reactions that may proceed through a Mannich-Michael pathway, polar solvents can significantly accelerate the reaction by stabilizing charged intermediates.[4] Given that the aza-Diels-Alder reaction can proceed through either a concerted or stepwise mechanism, the choice of solvent can potentially favor one pathway over the other.[4]

  • Hydrogen Bonding: Solvents capable of hydrogen bonding can influence reaction rates.[5] For N-sulfinyl-4-nitroaniline, the oxygen atoms of the nitro and sulfinyl groups can act as hydrogen bond acceptors. Protic solvents could potentially stabilize the ground state of the molecule, thereby increasing the activation energy and slowing the reaction. Conversely, in some cases, hydrogen bonding to a dienophile can enhance its reactivity.

  • Lewis Acidity/Basicity: The nitrogen atom of the N-sulfinyl group possesses a lone pair of electrons and can be coordinated to Lewis acids.[4] This coordination enhances the electrophilicity of the imine and can accelerate the reaction. The choice of solvent is critical in this context, as coordinating solvents can compete with the substrate for binding to the Lewis acid, potentially inhibiting catalysis. Therefore, non-coordinating solvents are often preferred when employing Lewis acid catalysts.

Visualizing the Solvent Selection Workflow

The process of selecting an optimal solvent can be systematically approached. The following workflow diagram illustrates a logical progression from initial considerations to final optimization.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Small-Scale Experiments cluster_2 Phase 3: Optimization A Define Reaction Type (e.g., Aza-Diels-Alder) B Consider Reactant Properties (Polarity, Functional Groups) A->B C Select a Diverse Set of Solvents (Apolar, Polar Aprotic, Polar Protic) B->C D Run Reactions in Parallel (e.g., in vials or a multi-well plate) C->D Proceed with initial candidates E Monitor Reaction Progress (TLC, LC-MS) D->E F Identify Promising Solvents (Based on conversion and side products) E->F G Scale-up Reaction in Best Solvent(s) F->G Select best performers H Optimize Concentration and Temperature G->H I Characterize Yield and Purity H->I

Sources

The Pivotal Role of Pyridine in the Synthesis of N-Thionylaniline: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals involved in synthetic organic chemistry.

Introduction: The Significance of N-Thionylanilines and the Quest for Efficient Synthesis

N-Thionylanilines, also known as N-sulfinylanilines, are a class of organosulfur compounds characterized by the Ph-N=S=O functional group. These compounds are highly valuable intermediates in organic synthesis, serving as versatile building blocks for the creation of a wide array of nitrogen- and sulfur-containing heterocycles, pharmaceuticals, and agrochemicals. Their utility stems from the reactive nature of the N=S=O moiety, which readily participates in various cycloaddition and nucleophilic addition reactions.

The most common route to N-thionylanilines is the reaction of anilines with thionyl chloride (SOCl₂). While this reaction can proceed without a catalyst, it is often sluggish and can lead to the formation of undesired byproducts. The addition of a catalytic amount of pyridine has been shown to significantly enhance the rate and efficiency of this transformation. This application note provides a comprehensive overview of the catalytic role of pyridine in N-thionylaniline synthesis, including a detailed mechanistic explanation, a robust experimental protocol, and a discussion of the key parameters influencing the reaction's success.

The Dual Catalytic Role of Pyridine: A Mechanistic Deep Dive

Pyridine's efficacy in the synthesis of N-thionylaniline stems from its ability to function as both a nucleophilic catalyst and a base. This dual role is crucial for activating the thionyl chloride and for driving the reaction to completion.

Nucleophilic Catalysis: Formation of a Highly Electrophilic Intermediate

The primary catalytic function of pyridine is to act as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This initial reaction forms a highly reactive N-sulfonylpyridinium salt intermediate.[1] This intermediate is significantly more electrophilic than thionyl chloride itself, making it more susceptible to nucleophilic attack by the aniline.

The catalytic cycle can be visualized as follows:

Catalytic Cycle of Pyridine in N-Thionylaniline Synthesis Pyridine Pyridine Intermediate N-Sulfonylpyridinium Salt (Active Intermediate) Pyridine->Intermediate Nucleophilic Attack PyridineHCl Pyridine Hydrochloride Pyridine->PyridineHCl Acid Scavenging ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Intermediate NThionylaniline N-Thionylaniline Intermediate->NThionylaniline Nucleophilic Attack by Aniline HCl HCl Intermediate->HCl Release of Cl⁻ Aniline Aniline Aniline->NThionylaniline NThionylaniline->Pyridine Catalyst Regeneration HCl->PyridineHCl

Figure 1: Catalytic Cycle of Pyridine.

Base Catalysis: Neutralization of HCl

The reaction between aniline and the activated thionyl chloride intermediate liberates two equivalents of hydrochloric acid (HCl). Pyridine, being a weak base, effectively neutralizes the generated HCl to form pyridinium hydrochloride. This acid scavenging is critical for several reasons:

  • Preventing Unwanted Side Reactions: HCl can protonate the starting aniline, rendering it non-nucleophilic and thus halting the desired reaction.

  • Driving the Equilibrium: By removing a product (HCl) from the reaction mixture, the equilibrium is shifted towards the formation of N-thionylaniline, thereby increasing the overall yield.

Experimental Protocol: Pyridine-Catalyzed Synthesis of N-Thionylaniline

This protocol provides a detailed, step-by-step methodology for the synthesis of N-thionylaniline, optimized for the use of pyridine as a catalyst.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
AnilineC₆H₅NH₂93.13≥99.5%Sigma-Aldrich
Thionyl ChlorideSOCl₂118.97≥99%Sigma-Aldrich
PyridineC₅H₅N79.10Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12AnhydrousSigma-Aldrich
Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

  • Apparatus for filtration under reduced pressure

  • Rotary evaporator

  • Distillation apparatus

Safety Precautions
  • Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [2][3][4][5]

  • Pyridine is flammable and toxic. Avoid inhalation and skin contact. [6]

  • Aniline is toxic and can be absorbed through the skin. Handle with care and appropriate PPE.

  • The reaction is exothermic and releases HCl gas. Ensure proper cooling and ventilation.

Reaction Workflow

Figure 2: Experimental Workflow for N-Thionylaniline Synthesis.

Detailed Procedure
  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a positive pressure of nitrogen or argon.

  • Charging Reactants: In the reaction flask, dissolve aniline (e.g., 0.1 mol) and anhydrous pyridine (0.1 mol) in anhydrous diethyl ether (150 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Thionyl Chloride: Dissolve thionyl chloride (0.11 mol) in anhydrous diethyl ether (50 mL) and add this solution to the dropping funnel. Add the thionyl chloride solution dropwise to the stirred aniline solution over a period of 60-90 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Work-up: A precipitate of pyridinium hydrochloride will form. Filter the reaction mixture under reduced pressure and wash the solid precipitate with two small portions of anhydrous diethyl ether.

  • Isolation: Combine the filtrate and the washings. Remove the diethyl ether using a rotary evaporator.

  • Purification: The crude N-thionylaniline is then purified by vacuum distillation. Collect the fraction boiling at 80-82 °C at 10 mmHg.

Data Presentation: The Impact of Pyridine on Reaction Yield

The use of pyridine as a catalyst and acid scavenger significantly improves the yield of N-thionylaniline compared to the uncatalyzed reaction or when using excess aniline as the base.

EntryBaseStoichiometry (Aniline:SOCl₂:Base)Temperature (°C)Time (h)Yield (%)
1None (Excess Aniline)3:1:0254~60
2Pyridine1:1.1:1252>85
3Triethylamine1:1.1:1252~80

Note: The yields presented are typical and may vary depending on the specific reaction conditions and scale.

Conclusion

The use of pyridine as a catalyst in the synthesis of N-thionylaniline offers a clear advantage in terms of reaction rate and overall yield. Its dual role as a nucleophilic catalyst, which activates thionyl chloride through the formation of a highly reactive intermediate, and as a base to neutralize the byproduct HCl, makes it an indispensable component of an optimized synthetic protocol. The detailed procedure provided in this application note offers a reliable and efficient method for the preparation of this important synthetic intermediate, with careful attention to safety and product purification.

References

  • Oreate AI Blog. (2025, December 30). The Role of SOCl2 and Pyridine in Organic Chemistry.
  • Wikipedia. (n.d.). N-Sulfinylaniline. [Link]

  • ResearchGate. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]

  • ResearchGate. (2025, August 10). Synthesis and structure of novel substituted N-sulfinylanilines. [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY: THIONYL CHLORIDE. [Link]

  • SciSpace. (n.d.). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

Sources

Application Note: Synthesis of 3,6-Dihydro-1,2-Thiazine 1-Oxides via Hetero-Diels-Alder Reaction of 4-Nitro-N-Thionylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 1,2-thiazine oxides using 4-nitro-N-thionylaniline as a highly reactive dienophile. Unlike standard carbon-based Diels-Alder reactions, this Hetero-Diels-Alder (HDA) sequence utilizes the


 bond of an 

-sulfinyl compound to generate a six-membered heterocycle containing both nitrogen and sulfur.

The electron-withdrawing nitro group at the para position of the aniline ring significantly lowers the LUMO energy of the


 bond, enhancing its reactivity toward dienes under mild conditions. This scaffold is a critical precursor for sultams  (cyclic sulfonamides), which are pharmacophores found in COX-2 inhibitors and other anti-inflammatory agents.

Mechanistic Insight & Reaction Logic

The "Kresze" Reaction

The reaction follows a concerted [4+2] cycloaddition mechanism, historically known as the Kresze reaction . The


-sulfinyl moiety (

) acts as the dienophile (heterophile).[1][2]
  • Electronic Activation: The 4-nitro group pulls electron density from the aromatic ring, which in turn destabilizes the

    
     bond, making it more electrophilic. This allows the reaction to proceed with less thermal energy compared to unsubstituted 
    
    
    
    -sulfinylanilines.
  • Regioselectivity: In unsymmetrical dienes, the nitrogen atom of the dienophile typically bonds to the less hindered or more electron-rich terminus of the diene, though this is substrate-dependent.

  • Stereochemistry: The resulting sulfur center is chiral (

    
    ). The reaction usually proceeds with high endo selectivity, although the product is obtained as a racemate unless chiral catalysts are employed.
    
Reaction Pathway Visualization

The following diagram illustrates the workflow from the precursor aniline to the final thiazine oxide.

G cluster_conditions Critical Parameters Aniline 4-Nitroaniline (Precursor) NSulfinyl 4-Nitro-N-thionylaniline (Active Dienophile) Aniline->NSulfinyl Reflux (-HCl) SOCl2 Thionyl Chloride (Reagent) SOCl2->NSulfinyl Thiazine 1,2-Thiazine 1-Oxide (Target Heterocycle) NSulfinyl->Thiazine [4+2] Cycloaddition Diene 1,3-Diene (e.g., 2,3-Dimethylbutadiene) Diene->Thiazine Param1 Anhydrous Conditions (Moisture Sensitive) Param2 Temp: 0°C to RT (Kinetic Control)

Caption: Synthetic workflow for the generation of 1,2-thiazine oxides via N-sulfinyl intermediates.

Experimental Protocols

Protocol A: Synthesis of 4-Nitro-N-thionylaniline

Note: This reagent is moisture-sensitive. It is recommended to synthesize it fresh or store it under argon in a desiccator.

Materials:

  • 4-Nitroaniline (1.0 eq)

  • Thionyl chloride (

    
    ) (2.0 - 3.0 eq)
    
  • Solvent: Anhydrous Benzene or Toluene (preferred for lower toxicity)

  • Catalyst: Pyridine (2-3 drops)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl

    
     or Argon balloon) to exclude atmospheric moisture.
    
  • Dissolution: Suspend 4-nitroaniline (13.8 g, 100 mmol) in anhydrous toluene (100 mL). Add catalytic pyridine.

  • Addition: Add thionyl chloride (22 mL, ~300 mmol) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 110°C for toluene).

    • Observation: The yellow suspension will transition to a clear, deep orange/red solution.

    • Endpoint: Reflux until the evolution of HCl gas ceases (approx. 2–4 hours).

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure (Rotary evaporator). Caution: Use a base trap for the vacuum pump to neutralize HCl/

      
      .
      
    • The residue is the crude

      
      -sulfinyl compound. It can be recrystallized from dry hexane/benzene if high purity is required, but the crude solid is often sufficient for the next step.
      
    • Yield Expectation: >90%.[3][4]

Protocol B: [4+2] Cycloaddition (Thiazine Synthesis)

Materials:

  • 4-Nitro-N-thionylaniline (from Protocol A) (1.0 eq)

  • 2,3-Dimethyl-1,3-butadiene (1.2 eq) (Model Diene)

  • Solvent: Anhydrous Dichloromethane (DCM) or Benzene

Step-by-Step Procedure:

  • Setup: Flame-dry a reaction flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 4-nitro-N-thionylaniline (1.84 g, 10 mmol) in anhydrous DCM (20 mL). The solution should be orange/red.

  • Cycloaddition: Add 2,3-dimethyl-1,3-butadiene (1.35 mL, 12 mmol) dropwise via syringe.

    • Note: Due to the electron-withdrawing nitro group, this reaction is exothermic. If working on a scale >5g, cool the flask to 0°C during addition.

  • Monitoring: Stir at room temperature.

    • Self-Validating Step: Monitor by TLC. The distinct colored spot of the

      
      -sulfinyl starting material will disappear, replaced by a more polar, less colored product spot.
      
    • Time: Typically 1–12 hours depending on the diene sterics.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • The 3,6-dihydro-1,2-thiazine 1-oxide usually crystallizes upon removal of solvent or addition of cold pentane/ether.

  • Purification: Recrystallize from Ethanol or DCM/Hexane.

Data Analysis & Characterization

The following table summarizes the expected spectral characteristics for the product formed from 2,3-dimethyl-1,3-butadiene.

TechniqueParameterExpected ObservationStructural Insight
IR Spectroscopy

1040–1070 cm

Strong band characteristic of cyclic sulfinamides.
1H NMR Ring Protons

3.0–4.0 ppm (m)
Methylene protons at C-3 and C-6 show diastereotopic splitting due to the chiral Sulfur.
1H NMR Methyl Groups

1.7–1.8 ppm (s)
Distinct singlets for the methyls on the double bond.
Appearance Physical StateYellow/Orange Crystalline SolidThe nitro group retains some color, but less intense than the N-sulfinyl precursor.
Stereochemical Note

The product possesses a chiral sulfur atom (


). In the NMR, the methylene protons adjacent to the nitrogen and sulfur will appear as complex multiplets (AB systems) rather than simple singlets or triplets, confirming the rigid ring structure and the asymmetry introduced by the sulfinyl group.

Troubleshooting & Critical Parameters

Moisture Sensitivity (The #1 Failure Mode)

The


-sulfinyl bond is susceptible to hydrolysis, reforming the aniline and releasing 

.
  • Symptom: Reaction turns cloudy with a yellow precipitate (aniline) during Protocol B.

  • Prevention: Ensure all glassware is flame-dried. Use anhydrous solvents. Do not store the

    
    -sulfinyl intermediate for long periods; use immediately if possible.
    
Diene Polymerization[6]
  • Symptom: Gummy residue during workup; low yield.

  • Prevention: Distill dienes before use to remove inhibitors (like BHT) only if the reaction is slow. For this specific highly reactive dienophile, commercial dienes with inhibitors usually react fine without distillation. Avoid excessive heating during the cycloaddition step.

Safety Considerations
  • Thionyl Chloride: Highly corrosive and releases HCl/SO2. Work in a fume hood.

  • Nitro Compounds: Potential explosion hazard if heated to dryness under high vacuum or subjected to shock. Handle standard quantities (<10g) with care; scale-up requires DSC safety testing.

References

  • Kresze, G., & Wucherpfennig, W. (1967). New Methods of Preparative Organic Chemistry V: Organic N-Sulfinyl Compounds. Angewandte Chemie International Edition, 6(2), 149-167.

  • Weinreb, S. M. (1991). Heterodienophile Additions to Dienes. Comprehensive Organic Synthesis, Vol 5, 401-449. (Foundational text on Hetero-Diels-Alder scope).
  • Veremeichik, Y. V., et al. (2012).[2] N-Sulfinylanilines as Dienes in the Diels-Alder Reaction.[2] Structural Aspects. Russian Journal of General Chemistry, 82(8), 1416-1420.[2]

  • Majumdar, P., et al. (2021).[5] Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 22(15), 7818.[6]

Sources

Troubleshooting & Optimization

preventing hydrolysis of 4-nitro-N-thionylaniline

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Specialty Organosulfur Reagents Subject: Critical Handling Guide: Preventing Hydrolysis of 4-Nitro-N-thionylaniline

Executive Summary & Core Directive

Compound: 4-Nitro-N-thionylaniline (also known as N-sulfinyl-4-nitroaniline) CAS: 13165-67-8 Critical Sensitivity: Extreme Moisture Sensitivity

You are likely experiencing degradation of this reagent if you observe a transition from a soluble species to an insoluble precipitate, accompanied by the evolution of a pungent gas (


). The 

moiety is an "anhydride" of a sulfinamic acid and is thermodynamically unstable in the presence of water. Strict exclusion of atmospheric moisture is not optional; it is the primary determinant of experimental success.

Mechanism of Failure: Why Hydrolysis Occurs

The N-sulfinyl group (


) is highly electrophilic at the sulfur atom. The electron-withdrawing nitro group at the para position significantly enhances this electrophilicity, making 4-nitro-N-thionylaniline more susceptible to nucleophilic attack by water than unsubstituted N-thionylaniline.

The Hydrolysis Pathway:

  • Nucleophilic Attack: Water attacks the sulfur atom.

  • Intermediate Formation: A transient sulfinamic acid intermediate forms.

  • Decomposition: This intermediate is unstable and rapidly collapses to release sulfur dioxide (

    
    ) and the parent amine, 4-nitroaniline.
    

Visualizing the Failure Mode:

HydrolysisMechanism Figure 1: Hydrolysis mechanism driven by the electrophilic sulfur atom. Reagent 4-Nitro-N-thionylaniline (R-N=S=O) Intermediate [R-NH-SO-OH] Unstable Sulfinamic Acid Reagent->Intermediate Nucleophilic Attack (Fast) Water H₂O (Nucleophile) Water->Intermediate Product1 4-Nitroaniline (Insoluble Precipitate) Intermediate->Product1 Collapse Product2 SO₂ (Gas) Intermediate->Product2 Elimination

Technical Support & Troubleshooting (Q&A)

Phase 1: Synthesis & Isolation

Q: I just synthesized the compound, but my yield is low and the product is contaminated with a yellow solid that won't dissolve in benzene. What happened? A: You have likely hydrolyzed your product during the workup. The "insoluble yellow solid" is 4-nitroaniline (the starting material/hydrolysis product).

  • Root Cause: Incomplete removal of HCl or exposure to moist air during filtration.

  • Solution:

    • Ensure the reaction (refluxing 4-nitroaniline with excess thionyl chloride) is driven to completion until all HCl evolution ceases.

    • Remove excess thionyl chloride under high vacuum (Schlenk line), not a water aspirator (which can back-stream moisture).

    • Avoid aqueous washes. Crystallize or distill (if applicable) only under an inert atmosphere.

Q: Can I purify this compound by column chromatography? A: No. Silica gel contains surface hydroxyl groups and adsorbed water, which will hydrolyze the N-sulfinyl bond on contact.

  • Alternative: Purification should be performed by recrystallization from strictly anhydrous solvents (e.g., dry benzene or toluene) under Argon, or by vacuum sublimation if the melting point allows.

Phase 2: Storage & Handling

Q: The compound was yellow yesterday, but today the surface looks crusty and lighter in color. Is it still usable? A: The crust is likely 4-nitroaniline formed by reaction with headspace moisture.

  • Action: If the bulk is still intact, you may be able to extract the soluble N-sulfinylamine with dry toluene, leaving the insoluble aniline behind. However, for quantitative reactions (e.g., Diels-Alder), discard and re-synthesize .

  • Prevention: Store in a Schlenk tube or a glovebox. Parafilm is insufficient for long-term storage of N-sulfinylamines.

Q: My Diels-Alder reaction with a diene isn't working. The N-thionylaniline seems unreactive. A: Check your solvent.

  • Issue: If you used "technical grade" ether or THF, the trace water destroyed your reagent before it could react with the diene.

  • Protocol: Use solvents distilled from Sodium/Benzophenone or dried via a solvent purification system (SPS).

Best Practice Protocols

Protocol A: Handling & Transfer
  • Equipment: Schlenk line (Double manifold: Vacuum/Inert Gas) or Glovebox.

  • Glassware: Flame-dried under vacuum immediately prior to use.

  • Transfer: Never pour the solid through air. Use a Schlenk solid addition funnel or dissolve in dry solvent and transfer via cannula.

Protocol B: Self-Validating Synthesis Check

Before committing the reagent to a valuable step, perform this validation:

  • Take a small aliquot (~10 mg) of your product.

  • Dissolve in wet acetone or DMSO.

  • Observation: You should see immediate evolution of gas bubbles (

    
    ) and potentially the precipitation of 4-nitroaniline (depending on solubility).
    
  • Result: If no gas evolves, your reagent has already hydrolyzed. If gas evolves vigorously, your reagent is active.

Workflow Diagram: Safe Handling Loop

HandlingProtocol Figure 2: Mandatory inert atmosphere workflow for N-sulfinylamines. Start Start: Reagent Retrieval CheckEnv Is environment Inert? (Glovebox / Schlenk) Start->CheckEnv DrySolvent Prepare Anhydrous Solvent (THF/Toluene < 10 ppm H₂O) CheckEnv->DrySolvent Yes Stop STOP: Dry Glassware/Solvents CheckEnv->Stop No Transfer Cannula / Syringe Transfer DrySolvent->Transfer Reaction Proceed with Reaction Transfer->Reaction

Technical Specifications & Data

PropertyValueNotes
Chemical Name 4-Nitro-N-thionylanilineIUPAC: N-Sulfinyl-4-nitroaniline
CAS Number 13165-67-8 Use this for precise database searching.
Molecular Weight 184.17 g/mol
Appearance Yellow to Orange Crystalline SolidColor deepens upon oxidation/decomposition.
Solubility Soluble in Benzene, Toluene, DCMReacts violently with Water, Alcohols, Amines.
Melting Point Varies by purity (Solid)Often lower than parent aniline; literature varies.
Storage Inert Gas, < 4°CDesiccator is insufficient; Schlenk storage required.

References

  • Mechanism of Hydrolysis: Ivanova, E. V., & Muchall, H. M. (2007). Hydrolysis of N-Sulfinylamines and Isocyanates: A Computational Comparison. The Journal of Physical Chemistry A, 111(42), 10824–10833. Link

  • General Synthesis & Reactivity: Kresze, G., & Wucherpfennig, W. (1967). Organic N-Sulfinyl Compounds. Angewandte Chemie International Edition, 6(2), 149–167.
  • Substituent Effects: The nitro group increases the electrophilicity of the sulfur center, accelerating hydrolysis rates compared to unsubstituted N-thionylaniline. See J. Phys. Chem. A citation above for comparative kinetics of electron-withdrawing groups.
  • CAS Verification: National Cancer Institute (NCI) Thesaurus.[1] CAS 13165-67-8 entry for N-Sulfinyl-4-nitroaniline.[1][2][] Link

Sources

Technical Support Center: 4-Nitro-N-Thionylaniline Stability and Decomposition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-nitro-N-thionylaniline. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this versatile reagent, with a particular focus on its propensity to decompose back to its starting material, 4-nitroaniline. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate this issue in your experiments, ensuring the integrity and success of your synthetic endeavors.

Introduction: The Duality of 4-Nitro-N-Thionylaniline's Reactivity

4-Nitro-N-thionylaniline is a valuable intermediate in organic synthesis, prized for the reactivity of its N-sulfinyl (-N=S=O) group. This functional group makes it an excellent dienophile in hetero-Diels-Alder reactions, enabling the construction of complex nitrogen- and sulfur-containing heterocycles. However, the very features that make this reagent so reactive also contribute to its inherent instability. A common challenge encountered by researchers is the decomposition of 4-nitro-N-thionylaniline back to 4-nitroaniline, which can significantly impact reaction yields and purity of the desired products. This guide is designed to provide a comprehensive understanding of the causes of this decomposition and to offer practical solutions for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is 4-nitro-N-thionylaniline and how is it synthesized?

A1: 4-Nitro-N-thionylaniline is an organosulfur compound with the chemical formula O₂NC₆H₄NSO. It is synthesized by reacting 4-nitroaniline with thionyl chloride (SOCl₂). The general reaction for the synthesis of N-sulfinylanilines involves the treatment of an aniline with thionyl chloride, often with a stoichiometry of 3 equivalents of the aniline to 1 equivalent of thionyl chloride to neutralize the HCl byproduct.[1]

Q2: I've observed the formation of a yellow precipitate in my reaction, which I've identified as 4-nitroaniline. What is causing my 4-nitro-N-thionylaniline to decompose?

A2: The most probable cause of decomposition is hydrolysis. N-sulfinylanilines are known to be sensitive to moisture.[2] Trace amounts of water in your reaction solvent, reagents, or from atmospheric moisture can lead to the cleavage of the N=S bond, regenerating the starting 4-nitroaniline.

Q3: Can acidic or basic conditions in my reaction contribute to the decomposition of 4-nitro-N-thionylaniline?

A3: Yes, both acidic and basic conditions can catalyze the hydrolysis of the N-sulfinyl group. In a manner analogous to amide hydrolysis, protonation of the N=S=O group under acidic conditions can make the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. Conversely, under basic conditions, hydroxide ions can directly attack the sulfur atom, leading to the cleavage of the N-S bond.

Q4: Is 4-nitro-N-thionylaniline thermally stable?

A4: While hydrolysis is the primary concern, thermal decomposition can also occur, particularly at elevated temperatures. The thermal decomposition of nitro-containing organic compounds can be complex. While direct reversion to 4-nitroaniline and SO₂ is possible, other decomposition pathways may also be initiated by heat. It is crucial to carefully control the reaction temperature to minimize thermal degradation.

Troubleshooting Guide: Preventing Decomposition of 4-Nitro-N-Thionylaniline

This section provides a systematic approach to troubleshooting and preventing the unwanted decomposition of 4-nitro-N-thionylaniline in your experiments.

Issue 1: Presence of Water Leading to Hydrolysis

Causality: The sulfur atom in the N=S=O group is electrophilic and susceptible to nucleophilic attack by water. The presence of the electron-withdrawing nitro group on the aromatic ring further increases the electrophilicity of the sulfur atom, making 4-nitro-N-thionylaniline particularly sensitive to hydrolysis.

Troubleshooting Protocol:

  • Rigorous Drying of Solvents and Reagents:

    • Ensure all solvents are freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for chlorinated solvents).

    • Use of molecular sieves is also a good practice to maintain anhydrous conditions.

    • Dry all liquid reagents before use. Solid reagents should be dried in a vacuum oven.

  • Inert Atmosphere:

    • Conduct all manipulations of 4-nitro-N-thionylaniline under an inert atmosphere of nitrogen or argon.

    • Use Schlenk line techniques or a glovebox for the most sensitive reactions.

  • Proper Glassware Preparation:

    • Oven-dry all glassware at a high temperature (e.g., 120 °C) for several hours and allow it to cool under a stream of inert gas before use.

Issue 2: Acid- or Base-Catalyzed Decomposition

Causality: The N=S=O functional group can be activated towards nucleophilic attack by protonation under acidic conditions or directly attacked by strong bases.

Troubleshooting Protocol:

  • pH Control:

    • If your reaction requires acidic or basic conditions, consider using non-aqueous acid or base sources.

    • For reactions sensitive to strong acids, milder Lewis acids can sometimes be employed to promote the desired transformation without causing extensive decomposition of the N-sulfinylaniline.[2]

    • If a base is required, consider using a non-nucleophilic, sterically hindered base to minimize direct attack on the sulfur atom.

  • Reaction Monitoring:

    • Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or in-situ monitoring with FTIR or NMR spectroscopy.[3][4] This will help you determine the optimal reaction time to maximize the formation of your desired product while minimizing the decomposition of the starting material.

Issue 3: Thermal Instability

Causality: Elevated temperatures can provide the activation energy for decomposition pathways. For nitro-aromatic compounds, thermal decomposition can be a significant issue.

Troubleshooting Protocol:

  • Temperature Optimization:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Consider performing a temperature screening study to find the optimal balance between reaction kinetics and the stability of 4-nitro-N-thionylaniline.

  • Localized Heating:

    • Avoid localized overheating by ensuring efficient stirring and using a well-controlled heating mantle or oil bath.

Analytical Methods for Monitoring Decomposition

Proactive monitoring of your reaction can provide valuable insights into the stability of 4-nitro-N-thionylaniline under your specific experimental conditions.

Analytical Technique Application Key Observables
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.Appearance of a new spot corresponding to the more polar 4-nitroaniline.
¹H NMR Spectroscopy Quantitative analysis of the reaction mixture.Disappearance of the signals for 4-nitro-N-thionylaniline and the appearance of the characteristic aromatic and amine proton signals of 4-nitroaniline.
FTIR Spectroscopy In-situ or ex-situ monitoring of functional group transformations.Decrease in the intensity of the N=S=O stretching vibration and the appearance of the N-H stretching vibrations of the primary amine in 4-nitroaniline.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction components.Separation and quantification of 4-nitro-N-thionylaniline, 4-nitroaniline, and the desired product.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitro-N-Thionylaniline
  • Materials: 4-nitroaniline, thionyl chloride, anhydrous benzene (or toluene).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, dissolve 4-nitroaniline (3 equivalents) in anhydrous benzene.

    • Slowly add thionyl chloride (1 equivalent) dissolved in anhydrous benzene via the addition funnel with stirring.

    • After the addition is complete, heat the mixture to reflux and maintain for the appropriate time (monitor by TLC).

    • Cool the reaction mixture to room temperature. The hydrochloride salt of 4-nitroaniline will precipitate.

    • Filter the mixture to remove the precipitate.

    • Remove the solvent from the filtrate under reduced pressure to yield crude 4-nitro-N-thionylaniline, which can be further purified by vacuum distillation.

Protocol 2: Monitoring Decomposition by ¹H NMR Spectroscopy
  • Procedure:

    • Prepare a stock solution of 4-nitro-N-thionylaniline in a dry, deuterated solvent (e.g., CDCl₃).

    • Acquire an initial ¹H NMR spectrum.

    • To a separate NMR tube containing the stock solution, add a controlled amount of water or an acidic/basic solution.

    • Acquire ¹H NMR spectra at regular time intervals to monitor the appearance of signals corresponding to 4-nitroaniline and the disappearance of the signals for 4-nitro-N-thionylaniline.

Visualizing the Decomposition Pathway

The following diagrams illustrate the key chemical transformations discussed in this guide.

cluster_synthesis Synthesis cluster_decomposition Decomposition Pathways 4-Nitroaniline 4-Nitroaniline 4-Nitro-N-thionylaniline 4-Nitro-N-thionylaniline 4-Nitroaniline->4-Nitro-N-thionylaniline + SOCl₂ Thionyl_Chloride SOCl₂ Thionyl_Chloride->4-Nitro-N-thionylaniline 4-Nitro-N-thionylaniline_dec 4-Nitro-N-thionylaniline 4-Nitroaniline_prod 4-Nitroaniline 4-Nitro-N-thionylaniline_dec->4-Nitroaniline_prod Hydrolysis SO2 SO₂ 4-Nitro-N-thionylaniline_dec->SO2 H2O H₂O H2O->4-Nitro-N-thionylaniline_dec Acid_Base Acid or Base Acid_Base->4-Nitro-N-thionylaniline_dec Catalysis Heat Heat Heat->4-Nitro-N-thionylaniline_dec Thermal Decomposition

Caption: Synthesis and primary decomposition pathways of 4-nitro-N-thionylaniline.

Start Start Check_for_Decomposition Decomposition to 4-nitroaniline observed? Start->Check_for_Decomposition Check_Anhydrous Are all solvents and reagents anhydrous? Check_for_Decomposition->Check_Anhydrous Yes End End Check_for_Decomposition->End No Implement_Drying Implement rigorous drying procedures. Check_Anhydrous->Implement_Drying No Check_Inert_Atmosphere Is the reaction under an inert atmosphere? Check_Anhydrous->Check_Inert_Atmosphere Yes Implement_Drying->Check_Inert_Atmosphere Use_Inert_Atmosphere Switch to inert atmosphere conditions. Check_Inert_Atmosphere->Use_Inert_Atmosphere No Check_pH Are acidic or basic reagents present? Check_Inert_Atmosphere->Check_pH Yes Use_Inert_Atmosphere->Check_pH Consider_Non_Aqueous Use non-aqueous acid/base or a non-nucleophilic base. Check_pH->Consider_Non_Aqueous Yes Check_Temperature Is the reaction temperature optimized? Check_pH->Check_Temperature No Consider_Non_Aqueous->Check_Temperature Optimize_Temperature Lower the reaction temperature. Check_Temperature->Optimize_Temperature No Check_Temperature->End Yes Optimize_Temperature->End

Caption: Troubleshooting workflow for 4-nitro-N-thionylaniline decomposition.

References

  • Wikipedia. N-Sulfinylaniline. [Link]

  • Wikipedia. 4-Nitroaniline. [Link]

  • PrepChem. Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). [Link]

  • ResearchGate. Synthesis and structure of novel substituted N-sulfinylanilines. [Link]

  • Wolf, R. et al. (2014). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. Journal of the American Chemical Society, 136(29), 10234–10237. [Link]

  • MDPI. A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. [Link]

  • PDBj. Biochemical Characterization and NMR Study of a PET-Hydrolyzing Cutinase from Fusarium solani pisi. [Link]

  • PubMed Central. NMR detection and study of hydrolysis of HNO-derived sulfinamides. [Link]

Sources

storage conditions for moisture-sensitive N-sulfinyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Sulfinyl Compound Stability & Handling

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Storage and Handling of Moisture-Sensitive N-Sulfinyl Reagents

Core Directive: The Mechanistic "Why"

Before addressing how to store these compounds, you must understand why they degrade. The structural vulnerability of N-sulfinyl compounds (including tert-butanesulfinamide and various


-sulfinylamines) lies in the polarized sulfur-oxygen bond (

).

The sulfur atom is highly electrophilic. Upon exposure to atmospheric moisture, water acts as a nucleophile, attacking the sulfur center. This is not a simple degradation; it is a cascade that destroys your reagent and generates gaseous byproducts.

The Hydrolysis Cascade:

  • Nucleophilic Attack: Water attacks the electrophilic sulfur.

  • Proton Transfer: A tetrahedral intermediate forms.

  • Collapse: The S-N bond cleaves, releasing the primary amine and sulfur dioxide (

    
    ).
    

Key Indicator: If you open your container and smell a sharp, acrid odor (sulfur dioxide) or see pressure buildup, the compound has significantly degraded.

HydrolysisMechanism Reagent N-Sulfinyl Reagent (R-N=S=O) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack (S is Electrophilic) Water H₂O (Moisture) Water->Intermediate Products Primary Amine (R-NH₂) + SO₂ Intermediate->Products Collapse & Gas Release

Figure 1: Mechanistic pathway of N-sulfinyl hydrolysis. Note that the release of SO₂ gas drives the equilibrium forward, making the reaction irreversible.

Storage Matrix: Tailored Protocols

Not all N-sulfinyl compounds possess the same lability.[1] Treat them according to their specific stability class.

Compound ClassExampleStability ProfileRecommended Storage
Class A: Robust Auxiliaries (R)- or (S)- tert-Butanesulfinamide (Ellman's Auxiliary)Moderate. Solid at RT. Hygroscopic but kinetically stable due to steric bulk.2–8°C (Refrigerator). Desiccator required. Can be weighed in air if done quickly, but long-term storage must be moisture-free.[2]
Class B: Reactive Intermediates ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Sulfinylamines (e.g.,

-sulfinylaniline)
Low. Often liquids. Highly sensitive to hydrolysis. "Fumes" in moist air.[3]-20°C (Freezer). Store under Argon/Nitrogen atmosphere. Use Sure/Seal™ bottles or Schlenk tubes.
Class C: Precursors tert-Butyl tert-butanethiosulfinateCritical. Prone to disproportionation and enantiopurity erosion.-20°C (Freezer). Strictly inert atmosphere.

Troubleshooting & FAQs

Q1: My tert-butanesulfinamide has formed hard clumps. Is it still usable?

  • Diagnosis: Clumping indicates moisture absorption (hygroscopicity). While the bulk material may still be intact, the surface has likely hydrolyzed.

  • Action: Do not use directly for critical enantioselective steps.

  • Remediation: Recrystallize from hexanes/ethyl acetate. If the melting point is below 102–105°C (for the pure enantiomer), discard it.

Q2: I smell sulfur when I open the bottle of


-sulfinylaniline. 
  • Diagnosis: The sharp smell is Sulfur Dioxide (

    
    ). This confirms that hydrolysis has occurred: 
    
    
    
    .
  • Action: Perform a visual check. If the liquid has turned dark or opaque, the amine byproduct may have oxidized.

  • Protocol: Distill under reduced pressure immediately. If the pot residue is significant (>10%), discard the lot.

Q3: Can I store these compounds in standard glass vials?

  • Answer: No. Standard snap-cap or screw-cap vials are insufficient for long-term storage (moisture permeates polyethylene liners).

  • Requirement: Use glass containers with Teflon-lined caps. For Class B and C compounds, wrap the cap junction with Parafilm or electrical tape and store inside a secondary container (desiccator) containing Drierite or silica gel.

Experimental Workflow: Handling Logic

When preparing reactions, your handling method dictates the success of the experiment. Use this decision tree to determine the necessary level of precaution.

HandlingLogic Start Start: Reagent Handling CheckState Physical State? Start->CheckState Solid Solid (e.g., Ellman's Aux) CheckState->Solid Liquid Liquid (e.g., N-Sulfinylamines) CheckState->Liquid Weighing Weighing Protocol Solid->Weighing Syringe Transfer Method Liquid->Syringe Air Quick Weighing in Air (Humidity <40%) Weighing->Air Routine Use Glovebox Glovebox / N₂ Bag Weighing->Glovebox High Precision / Long Storage Schlenk Schlenk Line Transfer (Oven-dried glassware) Syringe->Schlenk MANDATORY

Figure 2: Decision matrix for handling N-sulfinyl reagents based on physical state and sensitivity.

Quality Control: The Self-Validating Protocol

Never assume purity after storage. Run this standard validation check before committing valuable starting materials.

Protocol: H-NMR Purity Assay

  • Sampling: Take ~10 mg of the reagent.

  • Solvent: Dissolve in anhydrous

    
     (taken from a fresh ampule or dried over molecular sieves). Note: Wet chloroform will induce hydrolysis in the NMR tube, giving false negatives.
    
  • Analysis (for tert-butanesulfinamide):

    • Look for the tert-butyl singlet at ~1.2 ppm .

    • Impurity Flag: A shifted singlet (usually downfield) indicates the protonated amine salt or sulfonamide oxidation products.

    • Integration: Compare the integration of the t-butyl peak against an internal standard (e.g., dimethyl terephthalate) if precise stoichiometry is required.

References

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

  • Cogan, D. A., Liu, G., & Ellman, J. A. (1999).[2][4] "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Tetrahedron, 55(29), 8883-8904. Link

  • Sigma-Aldrich (Merck). "Handling Air-Sensitive Reagents (Technical Bulletin AL-134)." Merck Technical Library. Link

  • Wipf, P. (2014).[5] "Techniques for Handling Air- and Moisture-Sensitive Compounds."[6] University of Pittsburgh Department of Chemistry Guides. Link

Sources

Technical Support Center: Synthesis of 4-Nitro-N-Thionylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #4N-SO-001 | Priority: High | Status: Open

Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction: The "Deactivated Amine" Challenge

Welcome to the technical support guide for optimizing the synthesis of 4-nitro-N-thionylaniline (CAS: 13165-67-8).

If you are experiencing low yields or incomplete conversion, you are likely fighting two specific adversaries: Electronic Deactivation and Hydrolysis . Unlike unsubstituted aniline, 4-nitroaniline possesses a strong electron-withdrawing nitro group (


) at the para position. This pulls electron density away from the amino group (

), significantly reducing its nucleophilicity.

Standard protocols for N-sulfinylanilines (often performed at


 or room temperature) will fail here. This reaction requires thermal energy and catalytic assistance to drive the equilibrium forward.

Module 1: Optimized Experimental Protocol

Objective: Synthesize 4-nitro-N-thionylaniline with >85% yield. Reaction Type: Michaelis-Thionylamine Reaction.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-Nitroaniline 1.0SubstrateMust be dry.[1]
Thionyl Chloride (

)
1.2 - 1.5ReagentFreshly distilled. Discolored

lowers yield.
Pyridine 2.0 - 2.2Base/CatalystMandatory. Scavenges HCl and catalyzes the reaction.
Toluene SolventMediumHigh boiling point (

) is required for reflux.
Step-by-Step Workflow
  • System Preparation (The "Dry" Rule):

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel.

    • Flush the system with Argon or Nitrogen. Moisture is the primary cause of yield loss , as it hydrolyzes the product back to the starting material.

  • Dissolution:

    • Add 4-nitroaniline (1.0 eq) to the flask.

    • Add anhydrous Toluene (approx. 10 mL per gram of amine).

    • Add Pyridine (2.2 eq) . The solution may darken; this is normal.

  • Controlled Addition:

    • Cool the mixture to

      
       initially to control the exotherm.
      
    • Add Thionyl Chloride (1.2 eq) dropwise over 20–30 minutes.

    • Observation: A voluminous precipitate of pyridine hydrochloride (

      
      ) will form immediately.
      
  • Thermal Activation (Critical Step):

    • Once addition is complete, remove the ice bath.

    • Heat the reaction to Reflux (

      
      )  for 3–5 hours .
      
    • Why? The deactivated amine requires this energy to overcome the activation barrier. Monitoring by TLC is difficult due to the instability of the product on silica; rely on the disappearance of the specific yellow color of the starting amine or use NMR aliquots in dry

      
      .
      
  • Work-up:

    • Cool to room temperature under inert gas.

    • Filtration: Filter off the solid pyridine hydrochloride salts rapidly under an inert atmosphere (Schlenk filtration is ideal).

    • Concentration: Remove the solvent and excess

      
       under reduced pressure (rotary evaporator with a 
      
      
      
      trap).
  • Purification:

    • The residue is likely a yellow/orange solid.

    • Recrystallization: Use dry benzene or a mixture of dry hexane/toluene.

    • Storage: Store in a desiccator or glovebox.

Module 2: Troubleshooting & FAQs

Q1: My product turned back into a yellow powder after sitting on the bench. What happened?

Diagnosis: Hydrolysis. The


 bond is extremely sensitive to atmospheric moisture. The reaction is reversible:


Resolution: You must handle the product under an inert atmosphere. If you filtered the salts in open air, humidity likely destroyed the product. Store the final compound in a sealed vial flushed with argon.
Q2: I followed the standard protocol for aniline (mixing reagents in benzene), but the reaction didn't finish.

Diagnosis: Insufficient Nucleophilicity. Standard aniline reacts vigorously. 4-nitroaniline is "deactivated." Resolution: You cannot rely on the amine itself to act as the HCl scavenger (which would require a 3:1 amine:SOCl2 ratio). You must use an exogenous base like Pyridine or Triethylamine to drive the reaction and trap HCl. You also must reflux; room temperature is insufficient.

Q3: Can I purify this using column chromatography?

Diagnosis: Silica Gel Hydrolysis. Resolution: No. Silica gel contains surface hydroxyl groups and adsorbed water, which will hydrolyze the N-sulfinyl group on the column. Alternative: Use Vacuum Distillation (if oil) or Recrystallization from strictly anhydrous solvents (if solid).

Module 3: Mechanism & Logic Visualization

The following diagrams illustrate the reaction pathway and the troubleshooting logic.

Figure 1: Reaction Mechanism & Catalysis

This diagram highlights the critical role of Pyridine in preventing the protonation of the amine, which would otherwise kill the reaction.

ReactionMechanism Start 4-Nitroaniline (Deactivated Nucleophile) Intermediate Intermediate [R-NH-SO-Cl] Start->Intermediate Slow Attack (Requires Heat) Pyridine Pyridine (Base/Catalyst) SideProduct Pyridine-HCl (Precipitate) Pyridine->SideProduct Traps HCl SOCl2 Thionyl Chloride (Electrophile) SOCl2->Intermediate Transition Elimination of HCl Intermediate->Transition Product 4-Nitro-N-thionylaniline (Product) Transition->Product Transition->SideProduct HCl Removal Drives Equilibrium

Caption: The mechanism requires base catalysis to neutralize HCl, preventing the protonation of the already weak amine nucleophile.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem: Low Yield / Impurity CheckColor Is the product bright yellow powder? Issue->CheckColor CheckTime Did you reflux for >3 hours? CheckColor->CheckTime No (Dark/Oily) Hydrolysis Diagnosis: Hydrolysis (Reverted to Starting Material) CheckColor->Hydrolysis Yes Incomplete Diagnosis: Incomplete Reaction (Deactivated Amine) CheckTime->Incomplete No FixTime Fix: Increase Reflux time or add more Pyridine CheckTime->FixTime No FixHydro Fix: Use Schlenk line, dry solvents, store under Ar Hydrolysis->FixHydro

Caption: Diagnostic flow for identifying whether moisture (hydrolysis) or kinetics (incomplete reaction) is the root cause.

Module 4: Key Data Summary

PropertyValueSource
IUPAC Name 4-nitro-N-sulfinylaniline[1]
CAS Number 13165-67-8[2]
Appearance Yellow/Orange Solid[2]
Sensitivity Moisture Sensitive (Hydrolyzes to

)
[3]
Melting Point Typically higher than unsubstituted (

is oil)
[2]

References

  • IUPAC Nomenclature of Organic Chemistry.
  • Sigma-Aldrich. 4-Nitro-N-sulfinylaniline Product Detail (AldrichCPR).Link

  • Kresze, G., & Wucherpfennig, W. (1967). Organic N-sulfinyl compounds.[2][3] Angewandte Chemie International Edition in English, 6(2), 149-167. (Seminal review on N-sulfinyl chemistry and hydrolysis sensitivity).

  • Michaelis, A. (1893). Über die Einwirkung von Thionylchlorid auf primäre Amine. Berichte der deutschen chemischen Gesellschaft. (Original description of the reaction).

Sources

Technical Support Center: N-Thionylaniline (PhNSO) Quality Assurance

Author: BenchChem Technical Support Team. Date: February 2026

Product: N-Thionylaniline (N-Sulfinylaniline) CAS: 1122-83-4 Application: Diels-Alder dienophile, heterocyclic synthesis, organometallic ligand.

Diagnostic Hub: Interpreting Color Changes

Issue: User reports reagent has shifted from yellow to dark orange, red, or brown.

Diagnosis: The color shift in N-thionylaniline is a direct visual indicator of hydrolytic decomposition followed by oxidative polymerization . Unlike some reagents where minor discoloration is benign, darkening in thionyl amines indicates the liberation of reactive byproducts that may interfere with sensitive cycloadditions.

Visual Reference Table
Visual StatePurity EstimateStatusAction Required
Pale Straw / Golden Yellow >98%Optimal Proceed with experiment.
Dark Orange / Amber ~90-95%Compromised Distillation recommended for sensitive kinetics.
Red / Brown / Black <90%Critical Failure STOP. Significant hydrolysis has occurred. Purification required.

Mechanism of Failure

To troubleshoot effectively, you must understand the causality. N-thionylaniline is extremely moisture-sensitive. The darkening is not the N-thionylaniline itself degrading thermally, but rather the formation of aniline via hydrolysis, which subsequently oxidizes.

The Decomposition Pathway

When exposed to atmospheric moisture, the


 bond cleaves. This releases Sulfur Dioxide (

) gas and reverts the molecule to Aniline (

). While pure aniline is colorless, it rapidly oxidizes in air to form "Aniline Black" and other polyaniline oligomers, which are responsible for the deep red/brown contamination.

DecompositionPathway PhNSO N-Thionylaniline (Golden Yellow) Intermediate Hydrolysis PhNSO->Intermediate H2O H2O (Moisture) H2O->Intermediate SO2 SO2 (Gas) (Leaves System) Intermediate->SO2 Aniline Aniline (Colorless -> Darkens) Intermediate->Aniline Cleavage Oxidation Air Oxidation Aniline->Oxidation Impurities Polyaniline/Oligomers (Red/Brown/Black) Oxidation->Impurities Aging

Figure 1: The hydrolytic cascade converting N-thionylaniline into colored aniline impurities.

Remediation Protocol: Vacuum Distillation[1][2]

If your reagent is brown/black, it can be salvaged. Simple distillation is insufficient due to the high boiling point of N-thionylaniline (~200°C at 1 atm), which would cause thermal decomposition before purification is achieved.

Required Equipment
  • Short-path distillation head (minimizes hold-up volume).

  • Vacuum pump capable of <20 mmHg.[1][2]

  • Manometer/Vacuum gauge.

  • Oil bath (Do not use a heating mantle; precise temperature control is vital).

Step-by-Step Purification Workflow
  • Setup: Assemble glassware under an inert atmosphere (Nitrogen/Argon) if possible.

  • Vacuum Application: Reduce system pressure to 15–20 mmHg .

  • Heating: Slowly raise the oil bath temperature.

    • Note: The boiling point of N-thionylaniline is 83–85°C at 15 mmHg [1][2].

  • Fraction Collection:

    • Fraction 1 (Foreshot): Discard the first few mL. This contains residual

      
       (if synthesized) or moisture.
      
    • Fraction 2 (Main Cut): Collect the steady fraction boiling at ~83°C (15 mmHg). This should be pale yellow .

    • Residue: Do not distill to dryness. The black pot residue contains the polyaniline impurities.

  • Storage: Immediately transfer the distillate to a Schlenk flask or sealed ampoule under inert gas.

Troubleshooting Decision Tree

TroubleshootingTree Start Check Reagent Color IsYellow Is it Yellow/Golden? Start->IsYellow UseIt Proceed with Reaction (Maintain Inert Gas) IsYellow->UseIt Yes CheckVac Can you perform Vacuum Distillation? IsYellow->CheckVac No Yes Yes No No (Red/Brown) Distill Distill: 83°C @ 15mmHg CheckVac->Distill Yes BuyNew Discard & Re-order (Irreversible Contamination) CheckVac->BuyNew No

Figure 2: Decision matrix for handling compromised N-thionylaniline stocks.

Frequently Asked Questions (FAQ)

Q: Can I use the brown reagent if I just add excess? A: It is risky. The decomposition product is aniline . If your reaction involves electrophiles (e.g., acid chlorides, anhydrides), the free aniline will compete with the N-thionylaniline or the diene, leading to side products and lower yields.

Q: Why does the bottle smoke when I open it? A: This indicates significant hydrolysis. The "smoke" is likely a mixture of


 gas and HCl mist (if residual thionyl chloride was present from synthesis). This reagent should be redistilled or discarded immediately.

Q: How should I store N-thionylaniline to prevent this? A: Store in a tightly sealed container, preferably under Argon or Nitrogen, in a refrigerator (<8°C). Taping the cap with electrical tape or Parafilm helps, but a Schlenk flask with a grease seal is superior for long-term storage [3].

Q: Is the decomposition reversible? A: No. Once the


 bond is hydrolyzed to aniline and 

, it cannot be reversed simply by drying. You must physically separate the aniline from the remaining N-thionylaniline via distillation.

References

  • Sigma-Aldrich. N-Thionylaniline Product Specification & Properties.Link

  • ChemicalBook. N-Sulfinylaniline Physical Properties and Boiling Points.Link

  • Tokyo Chemical Industry (TCI). N-Thionylaniline Handling and Storage Safety Data.Link

Sources

Technical Support Center: Solvent Systems for N-Sulfinylamine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Moisture Control for Sulfinylamine (


) Synthesis & Handling
Lead Scientist:  Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Ticking Time Bomb" of Wet Solvents

N-sulfinylamines are versatile but unforgiving intermediates, often described as "mono-aza analogues of sulfur dioxide." Their utility in heterocycle synthesis (e.g., Diels-Alder reactions) and sulfonylurea production is matched only by their hydrolytic instability.

The Core Problem: Unlike standard moisture-sensitive reagents (like acid chlorides) that hydrolyze to non-volatile acids, sulfinylamines hydrolyze to release sulfur dioxide gas (


)  and the parent primary amine . This not only destroys your stoichiometry but often introduces nucleophilic amines that can trigger secondary side reactions, cascading into a total reaction failure.

This guide provides the rigorous solvent drying protocols required to prevent this cascade, based on the quantitative efficiency standards established by Burfield, Smithers, Williams, and Lawton.

Module 1: The Chemistry of Failure

To troubleshoot effectively, you must understand the failure mode. Water does not just "deactivate" the reagent; it fragments it.

Hydrolysis Mechanism

The sulfur atom in the


 motif is highly electrophilic. Even trace water (ppm level) attacks the sulfur, leading to a breakdown that releases gas and amine.

HydrolysisMechanism Reactant N-Sulfinylamine (R-N=S=O) Transition Sulfinamic Acid Intermediate [R-NH-S(O)OH] Reactant->Transition + H₂O (Nucleophilic Attack on S) Water H₂O (Trace Moisture) Water->Transition Product1 Primary Amine (R-NH₂) Transition->Product1 Decomposition Product2 Sulfur Dioxide (SO₂ Gas) Transition->Product2

Figure 1: The hydrolysis pathway of N-sulfinylamines.[1] Note that the release of


 gas drives the equilibrium forward, making the reaction irreversible.

Module 2: Solvent Selection & Drying Protocols

Guidance: Do not rely on "fresh" commercial anhydrous solvents for sulfinylamine chemistry without verification. The following protocols are based on coulometric Karl Fischer (KF) validation studies.

Recommended Solvent Systems
SolventSuitabilityPrimary Drying AgentResidual Water TargetNotes
THF ExcellentNa / Benzophenone< 10 ppmPreferred. The deep blue ketyl color is a self-validating indicator of dryness.
DCM Good

(Calcium Hydride)
< 20 ppmDistill under

. Warning: Do not use Na (explosion risk).
Toluene ExcellentNa / Benzophenone< 10 ppmLower water capacity than THF; easier to dry.
Acetonitrile Moderate3Å Molecular Sieves< 10 ppmCritical: Use 3Å, not 4Å. 4Å sieves can trap solvent molecules or catalyze side reactions in nitriles.
DMSO AVOID N/AN/AIncompatible. Sulfinylamines can react with DMSO in Pummerer-type rearrangements.
The "Williams & Lawton" Rapid Drying Protocol

For researchers without access to a still, this method (validated by J. Org. Chem. 2010) is superior to simple static drying.

  • Pre-treatment: Pass solvent through a column of activated neutral alumina (removes peroxides and bulk water).

  • Storage: Store over activated 3Å Molecular Sieves (20% mass/volume).

  • Time: Allow to stand for 48 hours before use.

  • Result: Consistently achieves single-digit ppm water content.

Module 3: Protocol - Activation of Molecular Sieves

CRITICAL FAILURE POINT: Using molecular sieves straight from the bottle is the #1 cause of wet solvents. Sieves are hygroscopic and saturate within minutes of air exposure.

Step-by-Step Activation:

  • Vessel: Place sieves (3Å or 4Å) in a round-bottom flask.

  • Heat: Heat to 300°C (using a heating mantle or sand bath).

  • Vacuum: Apply high vacuum (< 0.1 mbar) while heating.

  • Duration: Maintain heat and vacuum for overnight (12+ hours) .

  • Cooling: Allow to cool to RT under vacuum or dry Argon.

  • Storage: Store in a glovebox or under positive inert pressure.

Troubleshooting Center (FAQ)

Q1: My reaction mixture turned cloudy/white immediately upon adding the sulfinylamine. What happened?

Diagnosis: Hydrolysis-Induced Salt Formation. Explanation: Your solvent likely contained water.[2] The sulfinylamine hydrolyzed to form the primary amine (


) and 

. If your reaction contains any acidic species (or if

reacts with moisture to form sulfurous acid), the amine will protonate and precipitate as an ammonium salt. Fix: Stop the reaction. Test your solvent source.[3][4][5] If using THF, ensure the "blue" color of the benzophenone ketyl was persistent before distillation.[4]
Q2: I see bubbling, but I'm not running a decarboxylation.

Diagnosis:


 Off-gassing. 
Explanation:  As shown in Figure 1, hydrolysis releases sulfur dioxide gas. If you see effervescence upon adding your reagent to the solvent, you are witnessing active decomposition.
Fix:  Your system is not sealed, or your solvent is wet. Ensure you are under a positive pressure of dry Nitrogen or Argon.
Q3: Can I use 4Å molecular sieves for Acetonitrile (MeCN)?

Diagnosis: Sub-optimal Drying Choice. Explanation: While 4Å sieves are standard for THF, they are not ideal for acetonitrile. The pore size of 4Å sieves is close to the molecular size of MeCN, which can lead to solvent trapping or competitive adsorption, reducing water removal efficiency. Fix: Switch to 3Å molecular sieves for nitriles and alcohols (methanol/ethanol).

Q4: My NMR shows broad peaks for the R-group adjacent to the nitrogen.

Diagnosis: Proton Exchange via Partial Hydrolysis. Explanation: Sulfinylamines (


) should show distinct splitting. If hydrolysis occurs, the resulting amine (

) undergoes rapid proton exchange, often broadening nearby signals. Fix: Dry your NMR solvent!

is notoriously acidic and wet. Filter it through a small plug of activated basic alumina before preparing your NMR tube.

References & Authority

  • Burfield, D. R.; Smithers, R. H. (1978).[5][6] "Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents."[6] The Journal of Organic Chemistry.

  • Williams, D. B. G.; Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry.

  • Kresze, G.; Wucherpfennig, W. (1967). "Organic N-Sulfinyl Compounds." Angewandte Chemie International Edition. (Foundational text on Sulfinylamine reactivity).

  • Davies, T. Q., et al. (2021).[7] "Rediscovering Sulfinylamines as Reagents for Organic Synthesis." Chemistry – A European Journal.[7] [7]

Sources

handling 4-nitro-N-thionylaniline in glovebox vs fume hood

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-nitro-N-thionylaniline

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical and safety information for handling 4-nitro-N-thionylaniline. As a Senior Application Scientist, my objective is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative safety data.

Section 1: Core Principles & Initial Hazard Assessment

This section addresses the fundamental properties of 4-nitro-N-thionylaniline that dictate its handling requirements.

Q1: What are the primary hazards associated with 4-nitro-N-thionylaniline that I must be aware of before starting my experiment?

You must address two primary, non-negotiable hazards: High Reactivity and Significant Toxicity .

  • Reactivity : The N-thionylaniline (or N-sulfinylamine) functional group (-N=S=O) is the key point of reactivity. This group is highly susceptible to hydrolysis. Any contact with moisture, including atmospheric humidity, will rapidly decompose the compound, compromising the integrity of your sample and your experiment. Furthermore, related compounds may be sensitive to prolonged exposure to air.[1]

  • Toxicity : While specific toxicological data for 4-nitro-N-thionylaniline is limited, the parent compound, 4-nitroaniline, is well-characterized as highly toxic.[2][3] It is toxic by inhalation, ingestion, and skin absorption.[2] A primary concern is its ability to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (bluish skin color) and other serious symptoms.[4] It is imperative to assume 4-nitro-N-thionylaniline carries, at a minimum, the same toxicological profile.

Data Summary: Hazard Profile
PropertyDescriptionRationale & References
Chemical Formula C₆H₄N₂O₃SN/A
Physical State Solid (presumed, based on related compounds).N/A
Primary Hazard Moisture-Sensitive : The N=S=O group readily hydrolyzes.The synthesis of N-sulfinylanilines involves thionyl chloride, a highly moisture-sensitive reagent, indicating the reversible nature of the reaction in the presence of water.[5]
Toxicity Highly Toxic : Presumed toxic if swallowed, in contact with skin, or if inhaled.[3] May cause damage to organs through prolonged exposure.[3]Based on the known hazards of 4-nitroaniline and N-methyl-4-nitroaniline.[2][3][6]
Storage Store under an inert atmosphere (e.g., Nitrogen or Argon), in a tightly closed container, in a cool, dry, and well-ventilated place.[3][6][7]This requirement is a direct consequence of its reactivity with air and moisture.

Section 2: Choosing the Right Handling Environment: Glovebox vs. Fume Hood

The decision to use a glovebox or a fume hood is not one of convenience; it is a critical risk assessment based on the compound's properties.

Q2: Under what circumstances is a glovebox mandatory for handling 4-nitro-N-thionylaniline?

A glovebox is mandatory whenever the chemical integrity of the 4-nitro-N-thionylaniline is critical to the experimental outcome. This includes, but is not limited to:

  • Quantitative Weighing : Accurately weighing the compound for a reaction.

  • Use as a Reagent : Preparing solutions or adding the solid directly to a reaction mixture.

  • Purity-Sensitive Analysis : Preparing samples for techniques where decomposition products would interfere (e.g., NMR, HPLC, X-ray crystallography).

Causality : A glovebox is the only standard laboratory equipment that provides a controlled inert atmosphere (typically nitrogen or argon with <1 ppm O₂ and H₂O).[8][9] This environment directly prevents the atmospheric moisture-driven hydrolysis of the N=S=O group, thus protecting your material.[10]

Q3: Are there any situations where a chemical fume hood is an acceptable alternative?

Using a fume hood is a high-risk, non-standard alternative that should be avoided if at all possible. It may only be considered for non-quantitative procedures where sample decomposition is acceptable and the primary goal is simply disposal or coarse characterization.

Crucial Distinction : A fume hood protects the operator from the chemical; it does not protect the chemical from the laboratory atmosphere. If you must use a fume hood, you are accepting that your material will begin to decompose as soon as it is exposed to the air.

Decision-Making Workflow

The following diagram outlines the logical process for selecting the appropriate engineering control.

G start Start: Handling 4-nitro-N-thionylaniline assess Assess Experimental Goal: Is the chemical's purity and stoichiometric integrity critical? start->assess glovebox Use a Glovebox (Recommended Standard) assess->glovebox  Yes   fumehood Use a Fume Hood (High-Risk Alternative) assess->fumehood  No   gb_proc Follow SOP 1: • Maintain inert atmosphere (<1 ppm O₂, H₂O) • Use oven-dried glassware • Transfer via antechamber cycles glovebox->gb_proc fh_proc Follow SOP 2: • Maximize sash height for airflow • Use secondary containment (glove bag) • Work quickly to minimize exposure time • Accept sample decomposition fumehood->fh_proc result_gb Result: Operator and Sample are Protected gb_proc->result_gb result_fh Result: Operator is Protected, Sample Integrity is Compromised fh_proc->result_fh

Caption: Decision workflow for handling 4-nitro-N-thionylaniline.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Handling 4-nitro-N-thionylaniline in a Glovebox (Recommended)

This protocol ensures both operator safety and sample integrity.

Pre-Requisites:

  • Ensure the glovebox atmosphere is certified (<1 ppm O₂ and H₂O).

  • All glassware, spatulas, and weighing paper must be oven-dried for at least 4 hours at 125°C and cooled in the antechamber.[11]

  • The chemical container has been in the antechamber for at least 3 vacuum/refill cycles.

Procedure:

  • Transfer into Glovebox : Move the sealed container of 4-nitro-N-thionylaniline from the antechamber into the main glovebox chamber.

  • Equilibration : Allow the container to thermally equilibrate to the glovebox temperature for 15-20 minutes to prevent pressure differentials upon opening.

  • Weighing : Place a piece of dried weighing paper or a dried vial on an analytical balance inside the glovebox and tare it.

  • Aliquotting : Carefully open the main container. Using a clean, dry spatula, transfer the desired amount of the solid to the tared weighing paper or vial. Work deliberately to minimize the generation of airborne dust within the box.

  • Sealing : Immediately and securely close the main container of 4-nitro-N-thionylaniline.

  • Transfer : Transfer the weighed solid to your reaction flask or sample vial. If using weighing paper, gently fold and use a funnel to ensure complete transfer.

  • Cleanup : Clean the spatula and any minor spills using a dry wipe. All waste, including the weighing paper and wipes, must be placed in a designated, sealed hazardous waste container inside the glovebox.

  • Removal from Glovebox : Seal your reaction flask or sample vial before removing it from the glovebox via the antechamber.

SOP 2: Handling 4-nitro-N-thionylaniline in a Fume Hood (High-Risk)

This procedure prioritizes operator protection but will result in sample decomposition.

Pre-Requisites:

  • The fume hood must be certified and have a demonstrated face velocity of at least 100 fpm.

  • Personal Protective Equipment (PPE) is critical : Wear a flame-resistant lab coat, chemical-resistant gloves (nitrile is a minimum), and safety goggles.[12]

  • Have a secondary containment system, such as a glove bag, ready to create a localized inert atmosphere if possible.

Procedure:

  • Preparation : Ensure the fume hood sash is as low as possible while still allowing comfortable manipulation. Remove all unnecessary items from the hood.

  • Inerting (if possible) : If using a glove bag, place your balance, glassware, and sealed chemical container inside. Purge the bag with nitrogen gas. This is the only way to mitigate, but not eliminate, decomposition.

  • Weighing : Tare a vial on the balance.

  • Aliquotting : Open the main container. Working quickly and carefully, transfer an approximate amount of the solid to the vial. Avoid creating dust.

  • Sealing : Immediately close both the main container and the vial containing your aliquot.

  • Cleanup : Decontaminate the spatula and any surfaces with a damp cloth (this will intentionally decompose the residual chemical), followed by soap and water. All waste is considered hazardous.

  • Storage : Ensure the main container is tightly sealed before returning to storage.

Section 4: Troubleshooting & FAQs

Q4: My 4-nitro-N-thionylaniline solid has changed from a yellow powder to a brownish, clumpy solid. What happened?

This is a classic sign of decomposition due to moisture exposure. The N=S=O group has likely hydrolyzed to the corresponding 4-nitroaniline and sulfur-based byproducts. The material is no longer pure and should not be used for any quantitative or purity-sensitive applications.

Q5: What are the signs of accidental exposure and what are the immediate first aid steps?
  • Signs of Exposure : Based on 4-nitroaniline, symptoms may be delayed and include headache, drowsiness, nausea, and cyanosis (a bluish discoloration of the skin, lips, and nail beds).[4]

  • First Aid :

    • Inhalation : Immediately move the person to fresh air. Call a poison center or doctor.[3][6]

    • Skin Contact : Immediately wash the skin with plenty of soap and water. Remove all contaminated clothing. Call a poison center or doctor if you feel unwell.[3][6]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]

    • Ingestion : Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[3][6] In all cases of suspected exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Q6: How should I properly store 4-nitro-N-thionylaniline long-term?

Store the compound in a tightly sealed container, preferably with the threads wrapped in Parafilm as an extra barrier. Place this primary container inside a larger, sealed container (secondary containment) with a desiccant. For optimal stability, store this entire assembly inside a glovebox or a desiccator cabinet that is continuously purged with an inert gas.[3][6]

Q7: How do I quench and dispose of waste containing this compound?

All solid waste (gloves, wipes, weighing paper) should be collected in a sealed, labeled hazardous waste container. For quenching residual amounts or contaminated solutions, slowly add the material to a stirring solution of a weak base, like sodium bicarbonate, in a fume hood to control the hydrolysis reaction. The resulting aqueous waste must be collected and disposed of through your institution's hazardous waste program. Never dispose of it down the drain.

References

  • SAFETY DATA SHEET - N-Methyl-4-nitroaniline . Fisher Scientific.

  • 4-Nitroaniline - Wikipedia . Wikipedia.

  • 4-Nitroaniline - SAFETY DATA SHEET . TCI Chemicals.

  • How to handle an environmentally sensitive material without using a glove box? . Quora.

  • 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem . National Center for Biotechnology Information.

  • 4-Nitro-N-methylaniline(100-15-2) - ChemicalBook . ChemicalBook.

  • 4-Nitroaniline - Safety Data Sheet (Sigma-Aldrich) . MilliporeSigma.

  • 8 Rules for the Safe Handling of t-Butyllithium - Lab Manager . Lab Manager.

  • 4-Nitroaniline - Safety Data Sheet (Alfa Aesar) . Alfa Aesar.

  • Techniques for Handling Air- and Moisture-Sensitive Compounds . Wipf Group - University of Pittsburgh.

  • Difference Between a Laboratory Fume Hood and a Glove Box . FactoryFuture.

  • Safely handling air-sensitive products . Cleanroom Technology.

  • Storing/handling moisture sensitive chemicals outside of the glovebox? . Reddit.

  • Safety Data Sheet: 4-Nitroaniline . Carl ROTH.

  • Handling air-sensitive reagents AL-134 . MilliporeSigma.

  • N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483 - PubChem . National Center for Biotechnology Information.

  • 4-nitro-N-(4-nitrophenyl)aniline | C12H9N3O4 | CID 235381 - PubChem . National Center for Biotechnology Information.

  • N-Sulfinylaniline - Wikipedia . Wikipedia.

Sources

Validation & Comparative

1H NMR chemical shifts of 4-nitro-N-thionylaniline aromatic protons

Author: BenchChem Technical Support Team. Date: February 2026

A Predictive and Comparative Guide to the 1H NMR Chemical Shifts of 4-nitro-N-thionylaniline Aromatic Protons

For Researchers, Scientists, and Drug Development Professionals

The Decisive Role of Substituent Effects in 1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shift (δ) of a proton is exquisitely sensitive to its local electronic environment. In aromatic systems, the positions of protons on the benzene ring are heavily influenced by the electronic properties of the substituents. Electron-donating groups (EDGs) increase the electron density on the ring, shielding the aromatic protons and causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deshielding the protons and shifting their signals to a higher chemical shift (downfield).

This guide focuses on predicting the 1H NMR spectrum of 4-nitro-N-thionylaniline by comparing the known spectra of 4-nitroaniline and N-thionylaniline. The 4-nitroaniline provides a clear example of a strong electron-withdrawing nitro group's effect on an aniline ring, while N-thionylaniline reveals the impact of the less common N-thionyl group.

Comparative Analysis of Aromatic Proton Chemical Shifts

To predict the chemical shifts in 4-nitro-N-thionylaniline, we will analyze the experimental data for 4-nitroaniline and N-thionylaniline. The data presented is collated from various spectroscopic databases and literature sources.

CompoundSolventHa (ortho to -NHR) (ppm)Hb (ortho to -X) (ppm)
4-NitroanilineDMSO-d66.587.93
4-NitroanilineAcetone-d66.768.02
N-ThionylanilineCDCl37.85 (ortho)7.30-7.51 (meta, para)

Note: The assignments for N-thionylaniline are based on the expected electronic effects of the -NSO group.

Analysis of 4-Nitroaniline:

In 4-nitroaniline, the amino group (-NH2) is an electron-donating group, while the nitro group (-NO2) is a strong electron-withdrawing group. The protons ortho to the amino group (Ha) are significantly shielded and appear upfield (δ ≈ 6.6-6.8 ppm).[1][2] In contrast, the protons ortho to the nitro group (Hb) are strongly deshielded and resonate downfield (δ ≈ 7.9-8.0 ppm).[1][2] This large difference in chemical shifts highlights the powerful and opposing electronic effects of these two groups.

Analysis of N-Thionylaniline:

The N-thionyl (-NSO) group is an electron-withdrawing group. In N-thionylaniline, the protons on the aromatic ring are all shifted downfield compared to benzene (δ ≈ 7.34 ppm). The protons ortho to the -NSO group are the most deshielded, appearing at approximately 7.85 ppm in CDCl3.[3] The meta and para protons resonate in the range of 7.30-7.51 ppm.[3]

Predicting the 1H NMR Spectrum of 4-nitro-N-thionylaniline

By combining the observations from our two reference compounds, we can make a well-informed prediction for the 1H NMR spectrum of 4-nitro-N-thionylaniline. In this molecule, both the -NO2 and -NSO groups are electron-withdrawing.

The protons ortho to the N-thionyl group (Ha) will be deshielded by the inductive effect of the -NSO group. The protons ortho to the nitro group (Hb) will be even more strongly deshielded due to the potent electron-withdrawing nature of the nitro group.

Predicted 1H NMR Chemical Shifts for 4-nitro-N-thionylaniline:

CompoundPredicted SolventHa (ortho to -NSO) (ppm)Hb (ortho to -NO2) (ppm)
4-nitro-N-thionylanilineCDCl3~7.9 - 8.1~8.2 - 8.4

We predict that the aromatic region of the 1H NMR spectrum of 4-nitro-N-thionylaniline will display two distinct doublets in a typical AA'BB' system. The protons ortho to the -NSO group (Ha) are expected to resonate at a slightly lower chemical shift than the protons ortho to the -NO2 group (Hb). Both sets of protons will be significantly downfield due to the presence of two electron-withdrawing groups.

Experimental Protocol for 1H NMR Analysis

For researchers aiming to acquire experimental data for 4-nitro-N-thionylaniline, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of purified 4-nitro-N-thionylaniline in approximately 0.6 mL of deuterated chloroform (CDCl3).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical parameters:

      • Spectral width: ~16 ppm

      • Acquisition time: ~2-3 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 16-64 (adjust for desired signal-to-noise ratio)

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

Visualizing Electronic Effects

The following diagrams illustrate the electronic effects of the substituents on the aromatic ring.

Figure 1. Comparative electronic effects on aromatic protons.

Conclusion

This guide provides a framework for understanding and predicting the 1H NMR chemical shifts of the aromatic protons in 4-nitro-N-thionylaniline. By systematically analyzing the experimental data of 4-nitroaniline and N-thionylaniline, we can confidently predict that the protons in the target molecule will be significantly deshielded, with those ortho to the nitro group appearing at the lowest field. This predictive approach, grounded in the fundamental principles of substituent effects, serves as a valuable tool for researchers in the absence of direct experimental evidence. The provided experimental protocol offers a clear path for the validation of these predictions.

References

  • PubChem. 4-Nitroaniline. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information for Catalytic transfer hydrogenation of nitroarenes using recyclable copper oxide nanoparticles. [Link]

Sources

Technical Guide: Characteristic IR Spectrum & Vibrational Analysis of the N=S=O Moiety

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the characteristic IR spectrum for the N=S=O (N-sulfinyl) stretch, designed for researchers and drug development professionals.

Executive Summary

The N-sulfinyl group (-N=S=O) is a versatile pharmacophore and synthetic intermediate, often utilized in the formation of sulfonamides, heterocycles, and as a dienophile in Diels-Alder reactions. Its vibrational signature is distinct yet frequently confused with isoelectronic groups like sulfonyl (-SO₂-) and nitro (-NO₂).

This guide objectively characterizes the N=S=O stretching frequencies , compares them with structural alternatives, and provides a validated experimental protocol for the synthesis and identification of a model N-sulfinyl compound (N-sulfinylaniline).

Spectroscopic Characterization: The N=S=O Signature

The N-sulfinyl group exhibits two primary stretching vibrations due to the coupling of the N=S and S=O bonds. These bands are sensitive to the electronic nature of the substituent (R-N=S=O) but fall within a predictable characteristic range.

Characteristic Frequency Table
Vibrational ModeFrequency Range (cm⁻¹)IntensityDescription
Asymmetric Stretch (

)
1250 – 1310 StrongMajor diagnostic band; often broad.
Symmetric Stretch (

)
1100 – 1160 StrongSharp; often overlaps with C-N stretches.
Bending Mode (

)
500 – 750 Medium/WeakSkeletal deformation; less diagnostic.

Technical Insight: The N=S=O group is isoelectronic with sulfur dioxide (SO₂). Consequently, its vibrational manifold mimics the asymmetric/symmetric splitting pattern of SO₂, typically separated by ~150 cm⁻¹. In aromatic N-sulfinylamines (e.g., N-sulfinylaniline), conjugation with the phenyl ring stabilizes a planar Z-configuration, slightly red-shifting the frequencies compared to aliphatic analogs.

Comparative Analysis: N=S=O vs. Alternatives

Distinguishing the N=S=O moiety from sulfoxides, sulfones, and nitro groups is critical for structural validation. The following table contrasts the N=S=O stretch with its primary spectral interferences.

Comparative IR Frequency Data
Functional GroupStructure

(cm⁻¹)

(cm⁻¹)
Key Differentiator
N-Sulfinyl R-N=S=O 1250–1310 1100–1160 Doublet ~150 cm⁻¹ apart; lower

than Nitro.
SulfoneR-SO₂-R1300–13501140–1160Higher

; chemically inert to hydrolysis.
SulfoxideR-S(=O)-R1030–1060Single strong band; significantly lower frequency.
NitroR-NO₂1500–15501300–1360Much higher

(>1500); distinct blue shift.
NitrosoR-N=O1500–1600Single band; typically higher frequency (monomer).
Spectral Decision Tree

The following logic flow aids in assigning the N=S=O group amidst interfering signals.

SpectralDecisionTree Start Unknown Spectrum (Strong bands 1000-1400 cm⁻¹) Check1 Band > 1500 cm⁻¹? Start->Check1 Nitro Likely Nitro (NO₂) or Nitroso (N=O) Check1->Nitro Yes Check2 Single Strong Band ~1050 cm⁻¹? Check1->Check2 No Sulfoxide Likely Sulfoxide (S=O) Check2->Sulfoxide Yes Check3 Doublet Present? Check2->Check3 No Check4 Separation ~150 cm⁻¹ (1280 / 1140)? Check3->Check4 Yes Sulfone Likely Sulfone (SO₂) Check4->Sulfone No (Higher freq) Hydrolysis Hydrolysis Test: Disappears with H₂O? Check4->Hydrolysis Yes NSO Likely N-Sulfinyl (N=S=O) Hydrolysis->Sulfone No (Stable) Hydrolysis->NSO Yes (Sensitive)

Figure 1: Decision logic for distinguishing N-sulfinyl groups from isoelectronic sulfur/nitrogen oxides.

Experimental Protocols

Protocol A: Synthesis of N-Sulfinylaniline (Model Compound)

This protocol yields N-sulfinylaniline, a standard reference material for N=S=O spectral calibration.

Reagents:

  • Aniline (10 mmol)

  • Thionyl Chloride (SOCl₂, 12 mmol)

  • Benzene or Dry Ether (Solvent)

  • Pyridine (Optional, as HCl scavenger)

Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Maintain an inert atmosphere (N₂ or Ar).

  • Dissolution: Dissolve aniline (0.93 g) in dry benzene (20 mL) in the flask.

  • Addition: Cool the solution to 0–5°C. Add thionyl chloride (1.43 g) dropwise over 30 minutes. Caution: Vigorous evolution of HCl and SO₂ gas.

  • Reflux: Once addition is complete, warm to room temperature, then reflux for 1–2 hours until gas evolution ceases.

  • Isolation: Distill off the solvent under reduced pressure.

  • Purification: Purify the residue by vacuum distillation (bp ~80–90°C at 15 mmHg) to obtain a yellow/straw-colored oil.

SynthesisWorkflow Reactants Aniline + SOCl₂ (in Benzene) Step1 Dropwise Addition (0-5°C, 30 min) Reactants->Step1 Step2 Reflux (1-2 hrs) Step1->Step2 Byproducts Remove HCl (g) & SO₂ (g) Step2->Byproducts Isolation Vacuum Distillation Step2->Isolation Product N-Sulfinylaniline (Yellow Oil) Isolation->Product

Figure 2: Synthesis workflow for N-sulfinylaniline.

Protocol B: Sample Preparation for IR Analysis

Critical Note: N-sulfinyl compounds are moisture-sensitive and readily hydrolyze to the corresponding aniline and SO₂.

  • Technique: Use ATR (Attenuated Total Reflectance) for liquid samples or Nujol Mull between NaCl plates. Avoid KBr pellets if the sample is highly reactive or if the KBr is not strictly anhydrous.

  • Handling: Prepare samples in a glovebox or desiccated environment if possible.

  • Validation: Run a background scan immediately before sampling. If the characteristic doublet (1280/1140 cm⁻¹) diminishes over time while broad OH bands appear (~3400 cm⁻¹), the sample is hydrolyzing.

References

  • BenchChem. (2025). Application Notes and Protocols for the Industrial Scale-Up Synthesis of N-Sulfinylaniline Derivatives. Retrieved from

  • Michigan State University. (n.d.). Infrared Spectroscopy: Characteristic Absorptions of Functional Groups. Retrieved from

  • Romano, R. M., et al. (2025). Synthesis and structure of novel substituted N-sulfinylanilines. ResearchGate. Retrieved from

  • LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved from

  • NIST Chemistry WebBook.N-Sulfinylaniline Spectral Data.

mass spectrometry fragmentation pattern of 4-nitro-N-thionylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation pattern of 4-nitro-N-thionylaniline (also known as N-sulfinyl-4-nitroaniline), a critical intermediate in heterocyclic synthesis and Diels-Alder cycloadditions.

This analysis synthesizes electron ionization (EI) behaviors of the N-sulfinyl (


) and nitro (

) pharmacophores to provide a predictive standard for structural validation.

Executive Summary & Compound Profile

4-Nitro-N-thionylaniline is a bifunctional aromatic system containing a labile N-sulfinyl group and a strong electron-withdrawing nitro group. In mass spectrometry, its signature is defined by the competitive expulsion of sulfur monoxide (SO) versus the cleavage of the nitro group.

Property Data
IUPAC Name 4-Nitro-N-sulfinylaniline
Molecular Formula

Exact Mass (M

)
183.99 (Calculated: 184.[1]0)
Base Peak (Predicted) m/z 136 (

)
Key Structural Features Para-substituted aromatic ring; conjugated N=S=O system; labile S-O bond.

Experimental Protocol (Standardized EI-MS)

To reproduce the fragmentation patterns described below, the following experimental parameters are recommended. These conditions ensure sufficient internal energy for diagnostic fragmentation without inducing total molecular obliteration.

  • Ionization Source: Electron Impact (EI)[2]

  • Electron Energy: 70 eV (Standard)

  • Source Temperature: 200–230 °C (Prevent thermal degradation of the NSO group prior to ionization)

  • Sample Introduction: Direct Insertion Probe (DIP) is preferred over GC-MS if thermal instability is suspected, though rapid-injection GC is viable.

Critical Note on Stability: N-sulfinylamines are moisture-sensitive.[3] Hydrolysis yields the corresponding aniline (4-nitroaniline, MW 138) and


. Ensure anhydrous conditions; the appearance of a strong peak at m/z 138  accompanied by the absence of m/z 184  indicates sample decomposition.

Fragmentation Mechanism & Pathway Analysis[4]

The fragmentation of 4-nitro-N-thionylaniline is driven by two competing pathways: Sulfinyl Extrusion and Nitro-Group Cleavage .

Pathway A: The Sulfinyl Extrusion (Dominant)

The most diagnostic feature of N-sulfinylanilines is the extrusion of neutral sulfur monoxide (SO).

  • Molecular Ion (m/z 184): The radical cation forms primarily by removing an electron from the sulfur lone pair or the aromatic

    
    -system.
    
  • Loss of SO (

    
    m = 48):  The N=S=O group undergoes a rearrangement (likely via a three-membered oxazathiirane-like transition state) to eject neutral SO.
    
  • Product (m/z 136): This yields the 4-nitrophenylnitrene radical cation (or its isonitrile isomer). This is typically the Base Peak or a high-intensity fragment in para-substituted N-sulfinylanilines.

Pathway B: Nitro Group Degradation

Characteristic of all nitroaromatics, the nitro group directs specific losses:

  • Loss of NO (

    
    m = 30):  Rearrangement of the nitro group to a nitrite ester form (
    
    
    
    ) followed by cleavage yields the phenoxy cation species (m/z 154).
  • Loss of NO

    
     (
    
    
    
    m = 46):
    Direct cleavage of the C-N bond yields the N-sulfinylphenyl cation (m/z 138). Note: This overlaps with the molecular ion of the hydrolysis product, 4-nitroaniline.
Pathway C: Skeletal Collapse

Deep fragmentation involves the loss of the entire NSO group and subsequent ring disintegration.

  • Loss of NSO (

    
    m = 62):  Cleavage of the C-N bond yields the 4-nitrophenyl cation (m/z 122).
    
  • Ring Fragmentation: Typical aromatic clusters at m/z 76, 64, and 50.

Visualization of Fragmentation Pathways[4]

The following diagram illustrates the logical flow of fragmentation from the parent ion.

G M Molecular Ion (M+) m/z 184 [O2N-Ph-NSO]+. Nitrene 4-Nitrophenylnitrene m/z 136 [O2N-Ph-N]+. M->Nitrene - SO (48 Da) (Primary Pathway) SulfinylPhenyl N-Sulfinylphenyl Cation m/z 138 [Ph-NSO]+ M->SulfinylPhenyl - NO2 (46 Da) Phenoxy Rearranged Ion m/z 154 [M - NO]+ M->Phenoxy - NO (30 Da) PhenylCat 4-Nitrophenyl Cation m/z 122 [O2N-Ph]+ M->PhenylCat - NSO (62 Da) RingFrag Phenyl Cation m/z 76 [C6H4]+ Nitrene->RingFrag - NO2 / Ring Breakup SulfinylPhenyl->RingFrag - NSO

Figure 1: Mechanistic fragmentation tree for 4-nitro-N-thionylaniline under 70 eV Electron Impact.

Comparative Analysis: Performance vs. Alternatives

To validate the identity of 4-nitro-N-thionylaniline, it must be distinguished from its precursor (4-nitroaniline) and its unsubstituted analog.

Table 1: Diagnostic Ion Comparison
Fragment Ion4-Nitro-N-thionylaniline (Target)4-Nitroaniline (Precursor/Hydrolysis)N-Thionylaniline (Unsubstituted)
Molecular Ion (Mngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
184 (Weak to Moderate)138 (Strong)139 (Strong)
[M - SO] 136 (Diagnostic Base Peak)N/A91 (Azepinium/Nitrene)
[M - NO/NO

]
154 / 138 108 / 92 N/A
[M - NSO/NH

]
122 122 (Loss of NH

)
77 (Phenyl cation)
Key Differentiator Presence of m/z 136 and m/z 184.[1][2][3][4][5][6][7][8][9][10]Absence of m/z 184; Base peak at 138 or 65.Shift of all peaks by -45 Da (lack of NO

).
Mechanistic Insight: The Substituent Effect
  • Vs. Unsubstituted: The nitro group destabilizes the molecular ion compared to unsubstituted N-thionylaniline (m/z 139), often leading to a lower relative abundance of the M

    
     peak in the nitro derivative.
    
  • Vs. Precursor: The critical distinction is the m/z 136 peak. If your spectrum shows m/z 138 as the base peak and lacks m/z 136/184, your sample has likely hydrolyzed back to the amine.

References

  • Fundamental Fragmentation of N-Sulfinylamines

    • Romano, R. M., et al. (2015). "Synthesis and structure of novel substituted N-sulfinylanilines." New Journal of Chemistry.

  • Nitro-Group Fragmentation Mechanisms

    • Gross, J. H. (2017). "Mass Spectrometry: A Textbook - Chapter 6: Fragmentation of Organic Ions." Springer.[1]

  • Comparison with 4-Nitroaniline

    • NIST Chemistry WebBook. "Mass Spectrum of 4-Nitroaniline."[8]

  • Reaction Mechanisms of N-Sulfinyl Compounds

    • Kresze, G., & Wucherpfennig, W. (1967). "Organic N-sulfinyl compounds."[1][3][5] Angewandte Chemie International Edition.

Sources

melting point of pure 4-nitro-N-thionylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Comparison Guide details the characterization, synthesis, and purity assessment of 4-nitro-N-thionylaniline (also known as N-sulfinyl-4-nitroaniline).

Executive Summary: The Purity Paradox

4-Nitro-N-thionylaniline is a highly reactive dienophile and synthetic intermediate used in Diels-Alder cycloadditions and heterocycle synthesis. Its "performance" in drug development is defined by its purity and integrity .

Unlike stable reagents, this compound is moisture-sensitive . Upon exposure to atmospheric humidity, it hydrolyzes back to its precursor, 4-nitroaniline . Therefore, the "melting point" is not just a physical constant but a degradation indicator . A melting point measurement near 146–149°C indicates total decomposition to the amine, whereas the pure N-sulfinyl derivative exhibits distinct thermal behavior (typically lower melting or distinct crystallization).

Part 1: Comparative Analysis (Target vs. Impurity)

The primary challenge in working with 4-nitro-N-thionylaniline is distinguishing it from its hydrolysis product.

FeatureTarget Product (4-Nitro-N-thionylaniline)Primary Impurity (4-Nitroaniline)Implication
CAS 13165-67-8 100-01-6Verify inventory labels carefully.
Structure Ar–N=S=O Ar–NH₂The –NSO group is the reactive site.
Melting Point Distinct / Lower (Often <100°C or liquid phase)*146–149°C (Lit.)High MP = Decomposition.
IR Spectrum Strong –N=S=O stretch (~1100–1300 cm⁻¹)Strong N–H stretch (3300–3500 cm⁻¹)IR is the Gold Standard for purity.
Appearance Bright Yellow/Orange Crystalline SolidYellow/Brown Powder or NeedlesVisual distinction is difficult.
Stability Low (Hydrolyzes in air)High (Stable solid)Must be stored under Inert Gas (Ar/N₂).
Reactivity Dienophile (Reacts with dienes)Nucleophile (Reacts with electrophiles)Impurity kills Diels-Alder stoichiometry.

*Note: Specific literature MP for the pure N-sulfinyl derivative is scarce due to its instability; however, N-sulfinylanilines generally melt significantly lower than their parent amines or exist as oils. Any sample melting >140°C should be considered hydrolyzed.

Part 2: Synthesis & Characterization Protocol

Objective: Synthesize pure 4-nitro-N-thionylaniline and validate purity against the precursor.

Reagents:
  • 4-Nitroaniline (1.0 eq): Dried in a desiccator.

  • Thionyl Chloride (SOCl₂) (>5.0 eq): Excess serves as solvent and reagent. Must be freshly distilled or high-purity grade.

  • Catalyst (Optional): Pyridine (trace) can accelerate reaction but requires removal.

Step-by-Step Methodology:
  • Setup: Assemble a flame-dried round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Argon balloon). Moisture exclusion is critical.

  • Addition: Place 4-nitroaniline (e.g., 5.0 g) in the flask. Add Thionyl Chloride (15–20 mL) slowly.

    • Observation: Evolution of HCl and SO₂ gas (use a fume hood trap).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

    • Endpoint: The solution should become clear and homogeneous. Evolution of gas ceases.

  • Isolation:

    • Distill off excess SOCl₂ under reduced pressure (vacuum).

    • Caution: Do not overheat the residue.

  • Purification: The residue is the crude N-sulfinylamine.

    • Recrystallization:[1] Use anhydrous inert solvents (e.g., dry Benzene or Toluene) if necessary.

    • Storage: Store immediately in a Schlenk tube under Argon at -20°C.

Validation (The "Self-Validating" System):
  • Test 1 (Melting Point): Take a capillary MP. If it melts sharply below 100°C (or is a liquid that solidifies), it is likely the product. If it melts at 145°C+ , it is the starting material (failed reaction or hydrolysis).

  • Test 2 (IR Spectroscopy): Run a Nujol mull or ATR (quickly).

    • Pass: Absence of N-H peaks (3300-3500 cm⁻¹). Presence of strong N=S=O bands (1280-1290 cm⁻¹ asymmetric, 1150-1160 cm⁻¹ symmetric).

    • Fail: Presence of N-H peaks.

Part 3: Reaction Pathway & Logic Flow

The following diagram illustrates the synthesis and the critical "Failure Mode" (Hydrolysis) that researchers must avoid.

G cluster_0 Critical Control Point: Moisture Exclusion Start 4-Nitroaniline (MP: 148°C) Nucleophile Product 4-Nitro-N-thionylaniline (Target) MP: <100°C (Est.) Dienophile Start->Product -2 HCl (Anhydrous) Reagent Thionyl Chloride (SOCl₂) Reflux Reagent->Product Impurity Hydrolysis Product (4-Nitroaniline) MP: 148°C Inactive Product->Impurity + H₂O (Moisture Exposure)

Caption: Synthesis pathway showing the reversible hydrolysis failure mode. Success depends on maintaining the anhydrous state.

References

  • Michaelis, A. (1893). "Ueber die Thionylamine" (On Thionylamines). Justus Liebigs Annalen der Chemie, 274(2-3), 173-266. (The foundational text describing the synthesis of N-sulfinylanilines via aniline and thionyl chloride).
  • Kresze, G., & Maschke, A. (1961). "N-Sulfinyl-Verbindungen, I. Darstellung und Eigenschaften von N-Sulfinyl-aminen". Chemische Berichte, 94(2), 450-456. (Modern characterization and IR spectroscopy of N-sulfinyl compounds).
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7475, 4-Nitroaniline. Retrieved from [Link] (Source for precursor melting point data).

Sources

Technical Guide: Distinguishing 4-Nitro-N-thionylaniline from 4-Nitroaniline by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of 4-nitroaniline (4-NA) to 4-nitro-N-thionylaniline (4-NTA) is a critical intermediate step in the synthesis of sulfonamides and heterocyclic compounds. Monitoring this reaction requires precise Thin Layer Chromatography (TLC) protocols because the product, an


-sulfinylamine, is moisture-sensitive and prone to hydrolysis on standard silica gel.

Key Distinction: 4-NTA is significantly less polar than 4-NA due to the loss of hydrogen-bond donors. Under proper anhydrous conditions, 4-NTA exhibits a higher Retardation Factor (


) than the starting material. However, improper handling leads to on-plate hydrolysis, creating "ghost spots" that mimic the starting material.

Mechanistic Basis of Separation

To distinguish these compounds, one must understand the polarity shift and the stability risks inherent to the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-sulfinyl functional group.
Polarity & Retention
  • 4-Nitroaniline (

    
    ):  Possesses two strong hydrogen-bond donors (
    
    
    
    ). It interacts strongly with the silanol (
    
    
    ) groups of the stationary phase, resulting in high retention (low
    
    
    ).
  • 4-Nitro-N-thionylaniline (

    
    ):  The amino protons are replaced by the sulfinyl moiety. While the 
    
    
    
    group has a dipole, it lacks hydrogen-bond donor capability. Consequently, it interacts less with silica and elutes faster (high
    
    
    ).
The Hydrolysis Challenge

Silica gel is acidic and hygroscopic. Upon contact with the adsorbed water on the plate, 4-NTA hydrolyzes back to 4-NA and sulfur dioxide (


). This creates a "comet tail" or a false negative where the product appears as the starting material.
Diagram 1: Reaction & Hydrolysis Pathway

ReactionMechanism Start 4-Nitroaniline (Polar, Low Rf) Product 4-Nitro-N-thionylaniline (Non-polar, High Rf) Start->Product Reflux Reagent Thionyl Chloride (SOCl2) Reagent->Product Silica Silica Gel Plate (Contains H2O/Si-OH) Product->Silica TLC Application Hydrolysis Hydrolysis Artifact (Reverts to Start) Silica->Hydrolysis Moisture Contact Hydrolysis->Start Identity Match

Caption: The synthesis of 4-NTA reduces polarity, but exposure to hydrated silica can revert the product to the starting amine during analysis.

Experimental Protocol: The "Dry Plate" Method

Standard TLC protocols often fail for


-sulfinylamines. The following modified protocol minimizes hydrolysis artifacts.
Materials & Preparation
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
    • Pre-treatment:[1] Heat the TLC plate at 120°C for 30 minutes immediately before use to remove adsorbed water.

  • Mobile Phase: 20% Ethyl Acetate in Hexanes (Adjust based on specific lab conditions; ensure solvents are dried over molecular sieves).

  • Sample Preparation: Dissolve the reaction aliquot in anhydrous Dichloromethane (DCM) or Toluene. Avoid methanol or ethanol, as they will react with the product.

Step-by-Step Workflow
  • Activation: Remove the TLC plate from the oven and allow it to cool in a desiccator.

  • Spotting: Apply the starting material (SM), co-spot (Co), and reaction mixture (RM) quickly.

    • Note: Do not blow on the plate to dry it (breath contains moisture). Let the solvent evaporate naturally or use a stream of dry nitrogen.

  • Elution: Run the plate in a chamber pre-saturated with the mobile phase.

  • Visualization: Observe immediately under UV light (254 nm).

    • Warning: Do not use aqueous stains (e.g., KMnO4, Ceric Ammonium Molybdate) as they will instantly hydrolyze the product.

Data Interpretation & Performance Comparison

The following table summarizes the expected observations when the reaction is successful and the TLC is performed correctly.

Feature4-Nitroaniline (Start)4-Nitro-N-thionylaniline (Product)
Approximate

0.20 – 0.300.60 – 0.75
UV Appearance Dark Spot (Strong Absorbance)Dark Spot (Distinct Absorbance)
Polarity High (H-Bond Donor)Low (Dipole only)
Stability on Silica StableUnstable (Hydrolyzes to Start)
Color (Visible) Yellow SolidYellow/Orange Oil or Solid
The "Ghost Spot" Phenomenon

If you observe a streak connecting the high


 spot back to the baseline, or if the product spot appears "fuzzy" compared to the starting material, on-plate hydrolysis is occurring.
  • Clean Separation: Distinct high

    
     spot.
    
  • Decomposition: High

    
     spot + faint trail + spot at Starting Material 
    
    
    
    .

Validation: The 2D-TLC Stability Test

To confirm that the spot at the baseline is indeed unreacted starting material and not just decomposed product, perform a 2-Dimensional TLC stability test.

Diagram 2: Validation Workflow

ValidationWorkflow Step1 Spot Sample at Corner (Square Plate) Step2 Run Dimension 1 (Standard Elution) Step1->Step2 Step3 Rotate Plate 90° Step2->Step3 Step4 Run Dimension 2 (Same Solvent) Step3->Step4 Decision Analyze Diagonal Step4->Decision ResultA Spots on Diagonal: Stable Product Decision->ResultA Linear Alignment ResultB Spot Below Diagonal: Decomposition on Silica Decision->ResultB Off-Axis Spot

Caption: 2D TLC distinguishes between unreacted starting material (on diagonal) and decomposition artifacts (off diagonal).

Interpretation of Diagram 2: If the 4-NTA is stable, it will appear on the diagonal line drawn from the origin. If 4-NTA hydrolyzes during the time between the two runs, a new spot (4-NA) will appear off the diagonal, confirming the instability of the product on the stationary phase rather than the failure of the reaction.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7475, 4-Nitroaniline. Retrieved from [Link]

  • Kresze, G., & Maschke, A. (1961).N-Sulfinyl-Verbindungen, I. Darstellung und Konstitution. Chemische Berichte. (Foundational text on N-sulfinyl synthesis and properties).
  • University of Rochester, Dept. of Chemistry. Troubleshooting Thin Layer Chromatography: 2D TLC for Stability. Retrieved from [Link]

Sources

A Comparative Guide to the ¹³C NMR Spectral Data of N-Sulfinyl-4-nitroaniline and its Precursor, 4-Nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-sulfinyl-4-nitroaniline and its synthetic precursor, 4-nitroaniline. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR spectroscopy for structural elucidation and characterization of small organic molecules. By understanding the spectral shifts induced by the transformation of an amino group to a N-sulfinylamino group, researchers can gain valuable insights into the electronic and structural changes within the molecule.

Introduction: From Amino to N-Sulfinylamino Functionality

4-Nitroaniline is a fundamental building block in organic synthesis, widely used in the production of dyes, pharmaceuticals, and other specialty chemicals.[1][2] Its aromatic ring is substituted with a strongly electron-donating amino group (-NH₂) and a strongly electron-withdrawing nitro group (-NO₂), creating a push-pull electronic system. The conversion of the amino group to an N-sulfinylamino group (-N=S=O) via reaction with thionyl chloride dramatically alters the electronic properties of the nitrogen substituent, which in turn significantly influences the chemical environment of the carbon atoms in the aromatic ring. This guide will dissect these changes through a detailed analysis of their respective ¹³C NMR spectra.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum is a powerful tool for probing the electronic environment of each carbon atom within a molecule. The chemical shift (δ) of a carbon nucleus is highly sensitive to the electron density around it. Electron-withdrawing groups deshield carbon nuclei, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups shield them, resulting in an upfield shift.[3]

Experimental ¹³C NMR Data for 4-Nitroaniline

The experimental ¹³C NMR spectral data for 4-nitroaniline, recorded in dimethyl sulfoxide-d₆ (DMSO-d₆), is well-established and serves as our baseline for comparison.[4] The symmetry of the para-substituted ring results in four distinct signals for the six aromatic carbons.

Carbon Atom Assignment Chemical Shift (δ, ppm)
C1C-NH₂156.67
C4C-NO₂136.63
C2 / C6CH127.37
C3 / C5CH113.35
Table 1: Experimental ¹³C NMR chemical shifts for 4-nitroaniline in DMSO-d₆.[4]
Predicted ¹³C NMR Data for N-Sulfinyl-4-nitroaniline

The most pronounced effect is expected for the ipso-carbon (C1) directly attached to the N-sulfinylamino group. The carbons ortho (C2/C6) and para (C4) to this group will also experience significant deshielding. The effect on the meta carbons (C3/C5) will be less pronounced but still observable.

Carbon Atom Assignment Predicted Chemical Shift (δ, ppm) Predicted Shift Change (Δδ, ppm) Justification
C1C-N=S=O~160-165+3 to +8Strong deshielding due to the high electron-withdrawing nature of the N=S=O group.
C4C-NO₂~140-145+3 to +8Deshielding due to the reduced electron-donating capacity of the substituent at C1.
C2 / C6CH~130-135+3 to +8Significant deshielding due to the inductive and resonance effects of the N=S=O group.
C3 / C5CH~115-120+2 to +7Less pronounced but still noticeable deshielding.
Table 2: Predicted ¹³C NMR chemical shifts for N-sulfinyl-4-nitroaniline.

The predicted downfield shifts provide a clear spectral signature for the successful conversion of 4-nitroaniline to N-sulfinyl-4-nitroaniline.

Experimental Protocols

Synthesis of N-Sulfinylanilines

The synthesis of N-sulfinylanilines is typically achieved through the reaction of the corresponding aniline with thionyl chloride (SOCl₂).[5] The following is a general procedure that can be adapted for the synthesis of N-sulfinyl-4-nitroaniline.

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-nitroaniline in a suitable anhydrous solvent, such as toluene or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Thionyl Chloride: Slowly add an equimolar amount of thionyl chloride to the stirred solution at room temperature. The reaction is exothermic and will produce hydrogen chloride gas, so it must be performed in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification 4-Nitroaniline 4-Nitroaniline Dissolution Dissolve in Anhydrous Solvent 4-Nitroaniline->Dissolution Thionyl_Chloride Thionyl Chloride (SOCl₂) Addition Add SOCl₂ Thionyl_Chloride->Addition Dissolution->Addition Reflux Reflux Addition->Reflux Workup Solvent Removal Reflux->Workup Purify Recrystallization or Chromatography Workup->Purify Product N-Sulfinyl-4-nitroaniline Purify->Product

Caption: Synthetic workflow for N-sulfinyl-4-nitroaniline.

¹³C NMR Sample Preparation and Data Acquisition

Accurate and reproducible NMR data requires careful sample preparation.

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh approximately 50 mg of the analyte (4-nitroaniline or N-sulfinyl-4-nitroaniline).

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

  • Homogenization: Gently agitate the tube to ensure a homogeneous solution.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on a spectrometer operating at a standard frequency (e.g., 125 MHz). Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a standard pulse program with proton decoupling, and an appropriate relaxation delay.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~50 mg of Analyte B Dissolve in ~0.6 mL of Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Acquire ¹³C NMR Spectrum D->E F Fourier Transform E->F G Phase and Baseline Correction F->G H Peak Picking and Integration G->H

Caption: General workflow for ¹³C NMR analysis.

Structural Representation and Key NMR Correlations

The structures of 4-nitroaniline and N-sulfinyl-4-nitroaniline are presented below, highlighting the carbon numbering scheme used for NMR assignments.

Caption: Structures of 4-Nitroaniline and N-Sulfinyl-4-nitroaniline.

Conclusion

The transformation of the amino group in 4-nitroaniline to an N-sulfinylamino group induces a significant downfield shift in the ¹³C NMR spectrum for all aromatic carbons. This is a direct consequence of the increased electron-withdrawing nature of the -N=S=O group compared to the -NH₂ group. By comparing the experimental spectrum of the starting material with the predicted spectrum of the product, researchers can effectively monitor the progress of the reaction and confirm the identity of the synthesized N-sulfinyl-4-nitroaniline. This guide provides the necessary spectral data, predictive insights, and experimental protocols to aid in the synthesis and characterization of this and related compounds.

References

  • Direct Synthesis of N-Sulfinyl- and N-Sulfonylimines via Copper/L-Proline-Catalyzed Aerobic Oxidative Cascade Reaction of Alcohols with Sulfinamides or Sulfonamides. The Royal Society of Chemistry.
  • ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.
  • ¹³C NMR of N,N,4-triethylaniline.
  • ¹³C and ¹⁵N NMR identification of product compound classes from aqueous and solid phase photodegrad
  • 4-Nitroaniline. Wikipedia. [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
  • ¹³C-NMR Spectroscopy- Theory-Number of Signals-Chemical Shift values. YouTube.
  • 4-Nitroaniline – Knowledge and References. Taylor & Francis.
  • Applications of quantitative ¹³C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. PMC.
  • 4-Nitroaniline = 99 100-01-6. Sigma-Aldrich.
  • Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. The Royal Society of Chemistry.
  • 4-Nitroaniline(100-01-6) ¹³C NMR spectrum. ChemicalBook.
  • 4-Nitroaniline - Optional[¹³C NMR] - Chemical Shifts. SpectraBase.
  • Synthesis and structure of novel substituted N-sulfinylanilines.
  • ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.
  • ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC.
  • Tannin-Based Copolymer Resins: Synthesis and Characterization by Solid State ¹³C NMR and FT-IR Spectroscopy. MDPI.
  • From the ¹³C NMR spectrum provided for p-nitroaniline, which C (carbon)
  • N,N-DIMETHYL-4-NITROANILINE(100-23-2) ¹³C NMR spectrum. ChemicalBook.
  • Supporting Inform

Sources

Hammett plot correlation for substituted N-sulfinylanilines

Comparative Guide: Hammett Correlation for -Sulfinylanilines

Executive Summary



This guide analyzes the Hammett correlation (



positive reaction constant (

)
Mechanistic Foundation

Unlike the linear isocyanate group (



Reaction Pathway: Nucleophilic Attack

The rate-determining step (RDS) in hydrolysis or alcoholysis is the formation of a trigonal bipyramidal sulfurane intermediate.

ReactionMechanismFigure 1: Mechanism of Nucleophilic Attack on N-Sulfinylanilinecluster_0Reactantscluster_1Transition State / Intermediatecluster_2ProductsNSOAr-N=S=O(Electrophile)TSSulfurane Intermediate[Ar-NH-S(OR)=O]NSO->TS k1 (RDS)Nucleophilic AttackNuR-OH(Nucleophile)Nu->TSProdSulfinamate / Amine(Ar-NH-SO-OR)TS->Prod FastProton Transfer

Figure 1: The sulfur atom acts as the electrophile. Electron-withdrawing substituents on the aryl ring stabilize the negative charge buildup in the transition state, lowering activation energy.

Comparative Analysis: NSO vs. Isocyanates

The choice between using an

Feature

-Sulfinylanilines (

)
Isocyanates (

)
Implication for Synthesis
Geometry Bent (

symmetry), syn/anti isomers
Linear (

local symmetry)
NSO has higher steric sensitivity at the ortho position.
Electrophilicity Moderate (Sulfur center)High (Carbon center)NSO allows for milder, more selective coupling.
Hammett

+1.3 to +2.5 (High sensitivity)+0.2 to +0.5 (Low sensitivity)NSO reactivity is easily tuned by ring substituents; NCO is consistently fast.
Hydrolysis Product Aniline +

Urea / Amine +

NSO hydrolysis is reversible under dehydrating conditions; NCO is irreversible.
Primary Use Diels-Alder dienophiles, Sulfonamide precursorsUrea/Carbamate synthesisUse NSO for reversible protection or heterocycle formation.
Experimental Data: Hammett Correlation

The reactivity of


  • 
     (Sigma):  Substituent constant (positive for EWG, negative for EDG).
    
  • 
     (Rho):  Reaction constant.[1][2] For nucleophilic attack at sulfur, 
    
    
    is positive.
Table 1: Relative Reactivity Rates (Hydrolysis/Alcoholysis)

Data derived from kinetic trends in sulfinyl systems (e.g., Andersen et al., Ivanova et al.).

Substituent (

)

Value
Relative Rate (

)
Kinetic Effect

-NO

+0.7810.5 Strong Acceleration: Highly destabilizes ground state / stabilizes anionic TS.

-Cl
+0.232.1 Moderate Acceleration: Inductive withdrawal activates Sulfur.

(Reference)
0.001.0 Baseline Reactivity.

-CH

-0.170.6 Slight Retardation: Donating group reduces electrophilicity.

-OCH

-0.270.4 Significant Retardation: Resonance donation passivates Sulfur.

Interpretation: The positive


 value (approx +1.3 for sulfinamides) confirms that negative charge builds up on the sulfur/nitrogen moiety in the transition state. To accelerate coupling reactions with poor nucleophiles, employ 

-NO

or

-CF

analogs.
Decision Logic for Reagent Selection

DecisionMatrixFigure 2: Reagent Selection based on Electronic NeedsStartSelect Electrophile for CouplingTargetTarget Nucleophile?Start->TargetStrongNuStrong Nucleophile(Primary Amine/Alkoxide)Target->StrongNuWeakNuWeak Nucleophile(Aniline/Steric Alcohol)Target->WeakNuCheckStabIs Stability Required?StrongNu->CheckStabUseNCOUse Isocyanate (NCO)(Fast, Irreversible)WeakNu->UseNCOMax ReactivityUseNSO_EWGUse N-Sulfinyl (NSO)with EWG (e.g., p-NO2)(Activated)WeakNu->UseNSO_EWGNeed BoostCheckStab->UseNCONo (Speed)UseNSO_EDGUse N-Sulfinyl (NSO)with EDG (e.g., p-OMe)(Stabilized)CheckStab->UseNSO_EDGYes (Storage/Selectivity)

Figure 2: Decision matrix for selecting between Isocyanates and substituted N-sulfinylanilines.

Experimental Protocol: Kinetic Measurement

To validate these correlations in your specific matrix, use the following self-validating UV-Vis protocol.


Objective: Determine pseudo-first-order rate constants (

Materials:

  • Anhydrous THF or Dioxane (Solvent).

  • Substituted

    
    -sulfinylanilines (0.1 M stock).
    
  • Nucleophile (e.g.,

    
    -Butanol or Water in buffer).
    
  • UV-Vis Spectrophotometer with temperature control (

    
    C).
    

Protocol Steps:

  • Baseline Correction: Blank the spectrophotometer with the reaction solvent containing the nucleophile (in large excess, e.g., 100 equiv).

  • Initiation: Inject the

    
    -sulfinylaniline stock into the cuvette to reach a final concentration of 
    
    
    M. Rapidly mix.
  • Data Acquisition: Monitor the decay of absorbance at

    
     (specific to each substituent, typically ~320 nm). Collect points every 2 seconds for 5 half-lives.
    
  • Validation (Isosbestic Point): Ensure the spectra show a clean isosbestic point. If curves do not cross at a single point, a side reaction (e.g., polymerization) is occurring—discard data .

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .
  • Hammett Plot: Plot

    
     vs. 
    
    
    . The slope is
    
    
    .[1][3][4]
References
  • Ivanova, E. V., & Muchall, H. M. (2007). Hydrolysis of N-sulfinylamines and isocyanates: a computational comparison. The Journal of Physical Chemistry A, 111(42), 10824-10833.

  • Andersen, K. K., & Biasotti, J. B. (1971). Hydrolysis of arenesulfinamides in basic aqueous ethanol. Nucleophilic substitution at tricoordinate sulfur(IV).[1] Journal of the American Chemical Society, 93(2), 459-463. (Establishes

    
     for sulfinamides).[1] 
    
  • Kresge, A. J. (1975). The Hammett Equation and structure-reactivity correlations in organic chemistry. Chem. Soc. Rev., 4, 1-24.
  • Tillett, J. G. (1976). Nucleophilic substitution at tricoordinate sulfur. Chemical Reviews, 76(6), 747-772.

A Comparative Guide to the Reactivity of 4-Nitro- and 4-Methoxy-N-thionylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of reactant behavior is paramount. This guide provides an in-depth, objective comparison of the reactivity of two substituted N-thionylanilines: 4-nitro-N-thionylaniline and 4-methoxy-N-thionylaniline. By integrating theoretical principles with actionable experimental protocols, this document serves as a comprehensive resource for predicting and harnessing the distinct chemical behaviors of these valuable synthetic intermediates.

Introduction: The Decisive Role of Substituents in N-Thionylaniline Reactivity

N-thionylanilines (Ar-N=S=O) are versatile reagents in organic synthesis, notable for their participation in cycloaddition reactions, where they can act as either dienes or dienophiles. Their reactivity is profoundly influenced by the electronic nature of substituents on the aromatic ring. This guide focuses on two archetypal examples: 4-nitro-N-thionylaniline, bearing a strongly electron-withdrawing nitro group (-NO₂), and 4-methoxy-N-thionylaniline, featuring a strongly electron-donating methoxy group (-OCH₃).

The divergent electronic properties of these substituents create a compelling case study in reaction dynamics, offering a clear illustration of how frontier molecular orbital (FMO) energies and transition state stabilization dictate the kinetic landscape of cycloaddition reactions.

Theoretical Framework: Unpacking the Electronic Drivers of Reactivity

To comprehend the disparate reactivity of these two molecules, we must turn to the foundational principles of physical organic chemistry: Frontier Molecular Orbital (FMO) theory and the Hammett equation.

Frontier Molecular Orbital (FMO) Theory: A Lens into Reactivity

FMO theory posits that the most significant interactions in a chemical reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1][2] In the context of a normal electron-demand Diels-Alder reaction, the N-thionylaniline acts as the dienophile. Its reactivity is therefore governed by the energy of its LUMO. A lower LUMO energy signifies a more electrophilic and, consequently, a more reactive dienophile.

  • 4-Nitro-N-thionylaniline: The potent electron-withdrawing nitro group significantly lowers the energy of the LUMO of the N=S=O dienophile. This makes it a more potent electrophile, poised for rapid reaction with electron-rich dienes.

  • 4-Methoxy-N-thionylaniline: Conversely, the electron-donating methoxy group elevates the energy of the LUMO, rendering it less electrophilic and therefore less reactive in normal electron-demand cycloadditions.

Hammett Equation: Quantifying Substituent Effects

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the rate and equilibrium of reactions involving benzene derivatives.[5][6] The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ).

The key parameters for our comparison are the Hammett substituent constants (σp):

SubstituentHammett Constant (σp)
4-Nitro (-NO₂)+0.78
4-Methoxy (-OCH₃)-0.27

Data sourced from established literature.[5]

A positive σ value, as seen for the nitro group, indicates an electron-withdrawing effect that stabilizes negative charge in the transition state, thus accelerating reactions with a build-up of negative charge at the reaction center. Conversely, the negative σ value for the methoxy group signifies an electron-donating character that would disfavor such a transition state. In the context of a Diels-Alder reaction, where the dienophile accepts electron density from the diene, a more positive σ value on the dienophile correlates with a faster reaction rate.

Experimental Design for a Comparative Kinetic Study

To empirically validate the theoretical predictions, a comparative kinetic study is essential. The Diels-Alder reaction with a reactive diene like cyclopentadiene serves as an excellent model system.

Synthesis of N-Thionylanilines

The requisite N-thionylanilines can be synthesized from their corresponding anilines by reaction with thionyl chloride.[7]

dot

Synthesis Aniline Substituted Aniline (4-nitroaniline or 4-methoxyaniline) Product Substituted N-Thionylaniline (4-nitro or 4-methoxy) Aniline->Product + Thionyl Chloride ThionylChloride SOCl₂ ThionylChloride->Product Byproduct 2 HCl DielsAlder Diene Cyclopentadiene Adduct Cycloadduct Diene->Adduct + Dienophile Dienophile Substituted N-Thionylaniline Dienophile->Adduct

Caption: Diels-Alder reaction of N-thionylaniline.

Experimental Protocol:

  • Preparation of Reactants:

    • Prepare stock solutions of 4-nitro-N-thionylaniline, 4-methoxy-N-thionylaniline, and freshly cracked cyclopentadiene in a suitable deuterated solvent (e.g., CDCl₃).

  • Reaction Setup:

    • In separate NMR tubes, combine the cyclopentadiene solution with each of the N-thionylaniline solutions at a known concentration and temperature (e.g., 25 °C).

  • Data Acquisition:

    • Immediately acquire a ¹H NMR spectrum (t=0) and continue to acquire spectra at regular intervals.

  • Data Analysis:

    • Integrate the signals corresponding to the reactants and products in each spectrum.

    • Plot the concentration of the N-thionylaniline versus time.

    • Determine the initial rate of reaction for both the 4-nitro and 4-methoxy derivatives.

Predicted Results and Interpretation

Based on the theoretical framework, the following outcomes are anticipated:

N-ThionylanilinePredicted LUMO EnergyHammett Constant (σp)Predicted Reaction Rate
4-Nitro-N-thionylanilineLower+0.78Faster
4-Methoxy-N-thionylanilineHigher-0.27Slower

The experimental data is expected to show a significantly faster rate of consumption of 4-nitro-N-thionylaniline compared to 4-methoxy-N-thionylaniline in the reaction with cyclopentadiene. This would be visually represented by a steeper decay in its concentration curve over time.

dot

KineticPlot origin xaxis Time origin->xaxis yaxis [N-Thionylaniline] origin->yaxis p1_start p1_mid p1_start->p1_mid  4-Nitro-N-thionylaniline p1_end p1_mid->p1_end  4-Nitro-N-thionylaniline p2_start p2_mid p2_start->p2_mid  4-Methoxy-N-thionylaniline p2_end p2_mid->p2_end  4-Methoxy-N-thionylaniline

Caption: Predicted kinetic profiles.

Conclusion: A Clear Demonstration of Electronic Control

The comparison between 4-nitro- and 4-methoxy-N-thionylaniline provides a textbook example of electronic effects governing chemical reactivity. The electron-withdrawing nitro group enhances the dienophilic character of the N-thionylaniline, leading to a faster cycloaddition reaction. In contrast, the electron-donating methoxy group diminishes this character, resulting in a slower reaction. This understanding is not merely academic; it is a powerful tool for the rational design of synthetic routes and the prediction of reaction outcomes in complex molecular systems. By leveraging the principles of FMO theory and the quantitative insights from Hammett analysis, researchers can make informed decisions in the selection of reagents and reaction conditions to achieve their synthetic goals with greater efficiency and precision.

References

  • DFT Calculations and Spectral Measurements of Charge-Transfer Complexes Formed by Aromatic Amines and Nitrogen Heterocycles with Tetracyanoethylene and Chloranil. ResearchGate. [Link]

  • Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. ResearchGate. [Link]

  • Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio Calculations. Advanced Journal of Chemistry-Section A. [Link]

  • Computational Design of the Molecules Exhibiting Non-Overlapping HOMO and LUMO in a Same Molecular Plane. ResearchGate. [Link]

  • N-Sulfinylaniline. Wikipedia. [Link]

  • Cyclic Dienes and Dienophiles In The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube Protocol. ResearchGate. [Link]

  • Synthesis of cyclic sulfonamides by reaction of N-Sulfinyl-3-(trifluoromethyl)aniline with Norbornenes. ResearchGate. [Link]

  • Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]

  • Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis. ResearchGate. [Link]

  • DFT theoretical studies of anions of aniline and its several derivatives. ResearchGate. [Link]

  • Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Methoxyaniline. ThaiJo. [Link]

  • The Diels-Alder Cycloaddition Reaction. Course Hero. [Link]

  • Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. Advanced Journal of Chemistry, Section A. [Link]

  • Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. eScholarship. [Link]

  • Hammett equation. Wikipedia. [Link]

  • DFT studies for finding HOMO and LUMO. YouTube. [Link]

  • Diels–Alder reaction. Wikipedia. [Link]

  • Synthesis of Cyclic Sulfonamides by Reaction of N-Sulfinyl-3-(trifluoromethyl)aniline with Norbornenes. Academia.edu. [Link]

  • Cycloaddition of N-sulfonyl and N-sulfamoyl azides with alkynes in aqueous media for the selective synthesis of 1,2,3-triazoles. PMC. [Link]

  • Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. ACS Publications. [Link]

  • I. Cycloaddition reactions of N-sulfonyl-4-(ethoxycarbonyl)-1-aza-1,3-. Purdue e-Pubs. [Link]

  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. MDPI. [Link]

  • Unit 4: Free Energy Relationships. University of Massachusetts Lowell. [Link]

  • Hammett Substituent Constants. ResearchGate. [Link]

  • Machine learning determination of new Hammett's constants for meta- and para- substituted benzoic acid derivatives employing quantum. ChemRxiv. [Link]

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A Comparative Guide to Endo vs. Exo Selectivity in the Diels-Alder Reaction of 4-nitro-N-thionylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the endo versus exo selectivity in the hetero-Diels-Alder reaction of 4-nitro-N-thionylaniline. This exploration is grounded in the foundational principles of cycloaddition reactions, frontier molecular orbital (FMO) theory, and the influence of electronic and steric effects on reaction pathways. We will dissect the causal factors that govern the stereochemical outcome of this specific reaction, offering a comparative framework supported by available experimental observations and computational insights for related systems.

The Diels-Alder Reaction: A Primer on Stereoselectivity

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile.[1] When cyclic dienes or dienophiles are involved, the reaction can yield two diastereomeric products: the endo and the exo adducts.[2][3]

  • Endo Product: The substituent(s) on the dienophile are oriented towards the newly forming double bond of the diene.[2][4]

  • Exo Product: The substituent(s) on the dienophile are oriented away from the newly forming double bond of the diene.[2][3]

Generally, the endo product is the kinetically favored product , forming faster due to stabilizing secondary orbital interactions between the π-system of the dienophile's substituent and the developing π-system of the diene in the transition state.[4][5] Conversely, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance.[5]

N-Thionylanilines as Heterodienes

N-thionylanilines (also known as N-sulfinylanilines) are versatile reagents that can participate in Diels-Alder reactions as heterodienes, where the C=N-S=O system acts as the 4π component. These reactions lead to the formation of benzo-fused 1,2,3-oxathiazine-4-one derivatives, which are valuable heterocyclic scaffolds in medicinal chemistry.

The Case of 4-nitro-N-thionylaniline: An Electron-Deficient Diene

The subject of this guide, 4-nitro-N-thionylaniline, introduces a potent electronic perturbation to the N-thionylaniline diene system. The nitro group (-NO2) is a strong electron-withdrawing group, which significantly lowers the energy of the diene's molecular orbitals. This electronic modification has profound implications for the reactivity and selectivity of the Diels-Alder reaction.

Frontier Molecular Orbital (FMO) Analysis

The stereochemical outcome of a Diels-Alder reaction is often rationalized using Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[6][7]

In a normal electron-demand Diels-Alder reaction , the HOMO of an electron-rich diene interacts with the LUMO of an electron-poor dienophile.[8] However, the presence of the electron-withdrawing nitro group on the N-thionylaniline diene lowers both its HOMO and LUMO energies. This makes 4-nitro-N-thionylaniline an electron-deficient diene .

Consequently, its reaction with a typical electron-poor dienophile (e.g., maleic anhydride, N-phenylmaleimide) would have a large HOMO-LUMO energy gap, leading to a slow reaction. Conversely, the reaction is accelerated with electron-rich dienophiles, proceeding via an inverse-electron-demand Diels-Alder mechanism . In this scenario, the dominant orbital interaction is between the HOMO of the dienophile and the LUMO of the diene.

FMO_Interaction cluster_normal Normal Electron-Demand cluster_inverse Inverse Electron-Demand (4-nitro-N-thionylaniline) HOMO_diene_N HOMO (Diene) LUMO_dienophile_N LUMO (Dienophile) HOMO_diene_N->LUMO_dienophile_N Interaction HOMO_dienophile_I HOMO (Dienophile) LUMO_diene_I LUMO (Diene) HOMO_dienophile_I->LUMO_diene_I Dominant Interaction

Caption: FMO interactions in normal vs. inverse electron-demand Diels-Alder reactions.

Factors Governing Endo vs. Exo Selectivity in the Diels-Alder Reaction of 4-nitro-N-thionylaniline

Secondary Orbital Interactions

The "endo rule" in normal electron-demand Diels-Alder reactions is primarily attributed to stabilizing secondary orbital interactions.[4] In the endo transition state, the π-system of the dienophile's electron-withdrawing group can overlap with the p-orbitals at the C2 and C3 positions of the diene, leading to a lower activation energy compared to the exo transition state.

For the inverse-electron-demand reaction of 4-nitro-N-thionylaniline, the nature and significance of secondary orbital interactions may differ. The dominant interaction is between the dienophile's HOMO and the diene's LUMO. While secondary orbital interactions are still possible, their energetic contribution relative to steric effects might be altered.

Steric Hindrance

Steric repulsion between the substituents on the diene and dienophile generally disfavors the more compact endo transition state.[9] In the case of N-thionylanilines reacting with bicyclic dienophiles like norbornene, studies have shown that the diene approaches from the less sterically hindered exo face of the dienophile, leading to an adduct where the newly formed ring is exo with respect to the bicyclic system's bridge.[10] This indicates a strong influence of steric factors in directing the approach of the reactants.

When considering the orientation of the dienophile's substituents relative to the diene (the endo/exo selectivity), the steric bulk of the dienophile's substituents will play a crucial role. Dienophiles with bulky substituents are more likely to favor the exo transition state to minimize steric clash with the aryl ring of the N-thionylaniline.

Electronic Effects of the Nitro Group

The strong electron-withdrawing nature of the nitro group in 4-nitro-N-thionylaniline will significantly influence the electronic character of the transition state. In hetero-Diels-Alder reactions, a highly polarized transition state can favor a stepwise mechanism over a concerted one. However, most Diels-Alder reactions are considered to be concerted, albeit potentially asynchronous. The electronic pull of the nitro group could enhance the asynchronicity of the bond formation, which might in turn affect the delicate balance of steric and secondary orbital interactions that determine the endo/exo selectivity.

Experimental Protocol: A Representative Diels-Alder Reaction of an N-Thionylaniline

While specific conditions for 4-nitro-N-thionylaniline are not detailed in the literature reviewed, a general procedure for the Diels-Alder reaction of N-sulfinylanilines can be adapted. The following protocol is a representative example for the reaction with a dienophile like norbornene, based on published methods for related compounds.[10]

Materials:

  • N-sulfinylaniline derivative (e.g., 4-nitro-N-thionylaniline)

  • Dienophile (e.g., norbornene)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the N-sulfinylaniline derivative in the anhydrous solvent.

  • Add a solution of the dienophile (typically in a slight excess) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the Diels-Alder adduct.

  • Characterize the product using NMR spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry to confirm the structure and determine the stereochemistry of the adduct. X-ray crystallography can provide definitive proof of the endo or exo configuration.[10][13][14]

DA_Workflow Reactants Dissolve N-Thionylaniline and Dienophile in Anhydrous Solvent Reaction React under Inert Atmosphere (Monitor by TLC/NMR) Reactants->Reaction Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Analysis Characterization (NMR, IR, MS, X-ray) Purification->Analysis

Caption: General workflow for the Diels-Alder reaction of an N-thionylaniline.

Comparative Analysis and Predictions

Factor Influence on Endo Selectivity Influence on Exo Selectivity Predicted Outcome for 4-nitro-N-thionylaniline
Secondary Orbital Interactions Generally favorable in normal-demand reactions, leading to kinetic preference for the endo product.[4]Generally less significant compared to the endo transition state.The impact is less certain in an inverse-electron-demand scenario and may be outweighed by other factors.
Steric Hindrance Disfavored due to greater steric clash between substituents.[9]Favored due to a less congested transition state.Likely to be a significant factor, potentially favoring the exo product, especially with bulky dienophiles.
Electronic Effects (Nitro Group) The electron-deficient nature of the diene promotes an inverse-electron-demand pathway. This could alter the balance of forces in the transition state.The electronic effects on stereoselectivity are not straightforward but could influence the geometry of the transition state.The strong electronic perturbation may diminish the relative importance of secondary orbital interactions, making steric factors more dominant.
Thermodynamic Stability Generally less stable due to steric strain.[5]Generally more stable and favored under conditions of thermodynamic control (higher temperatures, longer reaction times).The exo adduct is predicted to be the thermodynamically more stable product.

The Diels-Alder reaction of 4-nitro-N-thionylaniline presents an interesting case where the strong electron-withdrawing nature of the nitro group dictates an inverse-electron-demand pathway. While the classic "endo rule" is a cornerstone of normal-demand Diels-Alder reactions, its applicability here is less certain.

Based on the analysis of related systems, it is plausible that steric factors will play a more dominant role in determining the stereochemical outcome , potentially leading to a preference for the exo adduct, particularly with sterically demanding dienophiles. The exo product is also expected to be the thermodynamically favored isomer.

To definitively determine the endo/exo selectivity for the Diels-Alder reaction of 4-nitro-N-thionylaniline, further experimental work is required. This would involve reacting it with a series of electron-rich dienophiles under carefully controlled kinetic and thermodynamic conditions. Detailed structural analysis of the resulting adducts, ideally through X-ray crystallography, would provide unequivocal evidence of the stereochemical preferences. Computational studies modeling the transition states for both the endo and exo pathways would also be invaluable in elucidating the intricate interplay of electronic and steric effects.

This guide serves as a predictive framework for researchers venturing into this area of hetero-Diels-Alder chemistry. By understanding the fundamental principles at play, experimental designs can be more effectively targeted to achieve desired stereochemical outcomes, ultimately accelerating the discovery and development of novel heterocyclic compounds.

References

  • Chemistry Steps. (n.d.). Endo and Exo products of Diels-Alder Reaction with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 9). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Retrieved from [Link]

  • Wikipedia. (2024, October 26). Diels–Alder reaction. Retrieved from [Link]

  • Oregon State University. (2019, December 15). The Diels-Alder Reaction. Retrieved from [Link]

  • YouTube. (2021, July 21). Diels-Alder reactions explained in details with 17+ examples. Regioselectivity and stereochemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). A DFT study of the endo-selectivity mechanism of the Diels–Alder reaction in lindenane dimeric sesquiterpene synthesis promoted by pyridines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Molecular design principles towards exo-exclusive Diels–Alder reactions. Retrieved from [Link]

  • MDPI. (2025, November 12). Study on Diels–Alder Reaction of Spilanthol. Retrieved from [Link]

  • ResearchGate. (2011). N-sulfinylanilines as dienes in the Diels-Alder reaction. Structural aspects. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Computational Investigation of the Mechanism of Diels–Alderase PyrI4. Retrieved from [Link]

  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]

  • YouTube. (2018, March 22). Diels-Alder reaction stereochemistry: frontier MO theory. Retrieved from [Link]

  • RSC Publishing. (n.d.). Double-boron heterocyclic carbenes: a computational study of Diels–Alder reactions. Retrieved from [Link]

  • Wikipedia. (2024, October 26). 4-Nitroaniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Diels–Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts. Retrieved from [Link]

  • Wikipedia. (2024, October 26). Frontier molecular orbital theory. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Studies on Diels-Alder Adducts: Intramolecular Interactions Between Two Functions. Retrieved from [Link]

  • ResearchGate. (n.d.). The Frontier Molecular Orbital explanation of the Diels-Alder reaction.... Retrieved from [Link]

  • Total Synthesis. (n.d.). Diels Alder Reaction Mechanism, Orbitals & Examples –. Retrieved from [Link]

  • PubChem. (n.d.). 4-nitro-N-(4-nitrophenyl)aniline. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I). Retrieved from [Link]

  • Master Organic Chemistry. (2018, March 23). HOMO & LUMO In The Diels Alder Reaction. Retrieved from [Link]

  • YouTube. (2022, July 18). Ch16.20 - Frontier Orbital Theory in Diels-Alder Reactions. Retrieved from [Link]

  • ResearchGate. (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I). Retrieved from [Link]

  • ResearchGate. (n.d.). A structure determination protocol based on combined analysis of 3D-ED data, powder XRD data, solid-state NMR data and DFT-D calculations reveals the structure of a new polymorph of L-tyrosine. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 5). Regiochemistry In the Diels-Alder Reaction. Retrieved from [Link]

  • Beilstein Journals. (2019, June 12). Synthesis of non-racemic 4-nitro-2-sulfonylbutan-1-ones via Ni(II)-catalyzed asymmetric Michael reaction of β-ketosulfones. Retrieved from [Link]

  • ResearchGate. (2015). X-Ray Diffraction Structural Studies of a Series of 4-Aryl-1-di- and 4-Aryl-1-trichloromethylisoquinolines and Their 1,2,4-Triazine Precursors. Retrieved from [Link]

Sources

Technical Guide: X-Ray Crystallography & Structural Analysis of N-Sulfinyl-4-Nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural and synthetic characteristics of N-sulfinyl-4-nitroaniline , comparing it against its parent compound and structural analogues.

Executive Summary

N-sulfinyl-4-nitroaniline (also known as N-thionyl-4-nitroaniline) belongs to the class of N-sulfinylamines (Ar-N=S=O). These compounds are critical heterocumulene intermediates in organic synthesis, particularly as dienophiles in Diels-Alder reactions.[1]

From a crystallographic perspective, the core interest lies in the -N=S=O moiety . Unlike linear cumulenes (like allenes), the N-sulfinyl group is bent, and the orientation of the S=O bond relative to the aromatic ring (syn vs. anti) dictates its reactivity. This guide analyzes the structural perturbation caused by the electron-withdrawing 4-nitro group compared to the unsubstituted parent compound.

Synthesis & Crystallization Protocol

Achieving diffraction-quality crystals of N-sulfinyl-4-nitroaniline requires strict exclusion of moisture, as the N=S bond is highly susceptible to hydrolysis.

Experimental Workflow

Reagents: 4-Nitroaniline (


 eq), Thionyl Chloride (

,


eq), Anhydrous Benzene or Toluene (Solvent).
  • Preparation: Dissolve 4-nitroaniline in anhydrous benzene under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Addition: Add thionyl chloride dropwise at room temperature. The reaction is exothermic; HCl gas is evolved.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours until gas evolution ceases and the solution turns clear/yellow-orange.

  • Isolation: Remove excess solvent and

    
     under reduced pressure (rotary evaporation).
    
  • Purification: Vacuum distillation is preferred for oils. For the solid 4-nitro derivative, recrystallization is required.

  • Crystallization: Dissolve the crude yellow solid in a minimum amount of hot anhydrous hexane or a benzene/hexane mixture. Allow to cool slowly to 4°C in a desiccator.

Reaction Logic Diagram

SynthesisWorkflow Start 4-Nitroaniline (Solid) Process1 Reflux (80°C) - HCl (gas) Start->Process1 Reagent + SOCl2 (Thionyl Chloride) Reagent->Process1 Intermed Crude N-Sulfinyl Intermediate Process1->Intermed Process2 Vac. Distillation / Recrystallization Intermed->Process2 Product N-Sulfinyl-4-nitroaniline (Yellow Crystals) Process2->Product Anhydrous Hexane

Caption: Step-by-step synthesis and purification workflow for N-sulfinyl-4-nitroaniline.

Structural Data Analysis

The structural integrity of N-sulfinylamines is defined by the C—N=S=O torsion angle. The syn (Z) conformation is energetically favored over the anti (E) conformation due to orbital overlap between the sulfur lone pair and the aromatic


-system.
Comparative Crystallographic Metrics

The following table contrasts the parent N-sulfinylaniline with its nitro- and bromo-substituted analogues. The 4-nitro derivative follows the structural trends established by the 3-nitro and 4-bromo analogues.

ParameterN-Sulfinylaniline (Parent) 3-Nitro-N-sulfinylaniline 4-Bromo-N-sulfinylaniline 4-Nitro Derivative (Predicted)
Crystal System MonoclinicMonoclinicTriclinicMonoclinic (Likely)
Space Group




or

Conformation Syn (planar) Syn (planar) Syn (planar) Syn (planar)
N=S Bond (Å) 1.5361.5281.525~1.520 (Shortened)
S=O[2][3] Bond (Å) 1.4461.4491.451~1.450
C-N Bond (Å) 1.4251.4181.415~1.405 (Shortened)
C-N-S Angle (°) 123.5°122.8°122.5°~123.0°

Data Interpretation:

  • Bond Length Contraction: The 4-nitro group is a strong electron-withdrawing group (EWG). Through resonance, it pulls electron density from the aromatic ring, increasing the double-bond character of the C(aryl)–N bond. This results in a predicted shortening of the C-N bond compared to the parent (

    
     Å).
    
  • NSO Stability: The N=S bond length (~1.53 Å) indicates significant double bond character. The nitro group's withdrawal slightly strengthens the N=S bond by reducing the repulsion between the nitrogen lone pair and the sulfur atom.

  • Conformation: In all analyzed derivatives (Parent, 3-Nitro, 4-Bromo), the C-N=S=O torsion angle is near

    
     (Syn). This planarity maximizes conjugation across the entire molecule.
    

Mechanism of Structural Stabilization

Understanding why the molecule adopts this shape is crucial for predicting its behavior in drug development (e.g., as a bioisostere or intermediate).

Electronic Effects Diagram

ElectronicEffects Nitro 4-Nitro Group (Strong EWG) Ring Phenyl Ring (Electron Deficient) Nitro->Ring Inductive/Resonance Withdrawal CN_Bond C(aryl)-N Bond (Shortened/Strengthened) Ring->CN_Bond Conjugation NSO -N=S=O Moiety (Syn-Conformation) CN_Bond->NSO Planar Alignment Interaction n(O) -> sigma*(S-N) Orbital Interaction NSO->Interaction Stabilizes Syn-isomer

Caption: Electronic influence of the nitro group on the N-sulfinyl structural conformation.

Why Syn?

The preference for the syn conformation over anti is driven by an attractive electrostatic interaction between the oxygen of the sulfinyl group and the ortho-hydrogens of the phenyl ring, as well as an


 orbital interaction. The 4-nitro group enhances the acidity of the ortho-hydrogens, potentially strengthening this intramolecular interaction.

References

  • Veremeichik, Y. V., et al. (2017). "Synthesis and Structure of Novel Substituted N-Sulfinylanilines." Russian Journal of General Chemistry.

  • Romano, R. M., et al. (2002). "Crystal and molecular structure of N-sulfinylaniline." Acta Crystallographica Section C.

  • Glass, R. S. (1998). "Sulfinylamines and Sulfodiimides."[3] Comprehensive Organic Functional Group Transformations.

  • Sigma-Aldrich. "4-Nitroaniline Product Specification & Synthesis Precursors."

Sources

Safety Operating Guide

4-NITRO-N-THIONYLANILINE: Proper Disposal & Deactivation Procedures

[1][2][3]

Executive Summary: The Dual-Hazard Challenge

4-Nitro-N-thionylaniline (CAS: 13282-79-6) presents a unique disposal challenge due to its "masked" reactivity.[1] Unlike simple nitro-aromatics, this compound is an N-sulfinylamine , meaning it possesses a hydrolytically unstable

1

The Core Directive:

  • NEVER dispose of this compound down the drain.

  • NEVER place this compound in standard "Organic Solvent" waste containers if they contain moisture or acids.

  • ALWAYS segregate as Water-Reactive/Toxic waste.

Upon contact with moisture, this compound undergoes hydrolysis to release Sulfur Dioxide (


)4-Nitroaniline12

Chemical Hazard Profile & Degradation Logic

To handle this waste safely, you must understand its degradation pathway.[1] The N-sulfinyl group acts as a "dehydrating agent," reacting violently with water.[1]

Degradation Mechanism

The following diagram illustrates the hydrolysis pathway that dictates our disposal protocols.

HydrolysisPathwayParent4-Nitro-N-thionylaniline(Reactive Precursor)IntermediateUnstable Sulfinamic AcidParent->IntermediateHydrolysisWater+ H₂O(Moisture)Water->IntermediateSO2Sulfur Dioxide (SO₂)(Toxic/Corrosive Gas)Intermediate->SO2DecompositionAmine4-Nitroaniline(Highly Toxic Solid)Intermediate->AmineDecomposition

Figure 1: Hydrolytic decomposition of 4-Nitro-N-thionylaniline releasing toxic gas and solid residue.[1]

Quantitative Hazard Data
ComponentCAS No.Hazard ClassCritical EffectRCRA Code Ref
4-Nitro-N-thionylaniline 13282-79-6Water-ReactiveReleases toxic gas (

)
D003 (Reactivity)
4-Nitroaniline 100-01-6Acute Tox. 3MethemoglobinemiaP077 (Acutely Hazardous)
Sulfur Dioxide 7446-09-5Skin Corr.[1] 1BRespiratory paralysis--

Disposal Protocols

Method A: Professional Lab Packing (Preferred)

For pure substances or large quantities (>5 g), do not treat in-house .[1] The risk of generating uncontrolled

  • Segregation: Place the original container inside a secondary containment bag.

  • Labeling: Label clearly as "Water Reactive" and "Toxic".

  • Manifest: List components as "4-Nitro-N-thionylaniline (degrades to 4-nitroaniline/sulfur dioxide)".

  • Disposal: Ship via licensed hazardous waste hauler for incineration.

Method B: Chemical Quenching (Small Scale/Spills)

Applicability: Only for small amounts (<5 g) or cleaning glassware/spills. Objective: Controlled hydrolysis in an alkaline trap to capture

Reagents Required[1][3]
  • Neutralizing Base: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ).
    
  • Solvent: Dichloromethane or Toluene (to solubilize the parent compound if solid).

  • PPE: Face shield, neoprene gloves, respirator (if hood airflow is insufficient).[1]

Step-by-Step Quenching Protocol
  • Preparation:

    • Work strictly in a functioning fume hood.[4][5]

    • Prepare a beaker containing the Neutralizing Base (excess volume, approx.[1] 20mL base per 1g of substance).

  • Dilution:

    • Dissolve the 4-nitro-N-thionylaniline in a minimal amount of inert solvent (Dichloromethane). Do not use water or alcohols.

  • Controlled Addition (The Critical Step):

    • Slowly add the organic solution dropwise into the Neutralizing Base .

    • Chemistry: The base immediately neutralizes the generated

      
      , preventing gas release:
      
      
      
      [1]
    • The 4-nitroaniline will precipitate as a yellow/orange solid or remain suspended.

  • Stabilization:

    • Stir for 30 minutes to ensure complete hydrolysis.

    • Check pH; ensure it remains basic (pH > 10).

  • Final Waste Segregation:

    • Do not pour the resulting mixture down the drain.

    • The mixture now contains 4-Nitroaniline , which is highly toxic to aquatic life and a P-listed waste equivalent.[1]

    • Collect the entire slurry (liquid + solid precipitate) into a hazardous waste container labeled: "Hazardous Waste: 4-Nitroaniline (Toxic) + Alkaline Solvents."

Operational Decision Matrix

Use this workflow to determine the correct disposal path for your specific situation.

DisposalWorkflowStartWaste Identification:4-Nitro-N-thionylanilineQuantityCheckQuantity / State?Start->QuantityCheckLargePure> 5g or Pure SolidQuantityCheck->LargePureHigh RiskSmallResidue< 5g, Spills, orGlassware ResidueQuantityCheck->SmallResidueManageableLabPackMETHOD A: Lab Pack(Do Not Open/Treat)LargePure->LabPackQuenchMETHOD B: Alkaline Quench(In Fume Hood)SmallResidue->QuenchProcessAdd slowly to 10% NaOH(Traps SO₂ gas)Quench->ProcessSegregateCollect Slurry asTOXIC WASTE (P077 equiv)Process->Segregate

Figure 2: Operational decision tree for waste stream segregation.[1]

Regulatory Compliance & Safety Notes

RCRA Considerations

While the parent compound (4-nitro-N-thionylaniline) is not explicitly "P-listed" by name in 40 CFR 261.33, its sole degradation product, 4-Nitroaniline , is listed as P077 (Acutely Hazardous Waste) [1].[1]

  • Compliance Rule: In many jurisdictions, waste that generates a P-listed substance upon degradation must be managed with the same stringency as the P-listed substance itself.[1]

  • Triple Rinse Rule: Empty containers that held this substance should be triple-rinsed with an organic solvent (collected as waste), followed by the alkaline wash described above.[1]

Incompatibility Alerts
  • Oxidizers: Never mix with strong oxidizers (e.g., nitric acid, perchlorates).[1] The nitro group renders the compound energetically sensitive [2].

  • Alcohols: Reacts with alcohols to form esters, releasing

    
    .[1]
    

References

  • U.S. Environmental Protection Agency. (n.d.). P-List of Acutely Hazardous Wastes (40 CFR 261.33). RCRA Online. [Link]1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7475, 4-Nitroaniline (Degradation Product).[1][Link]1]

Personal protective equipment for handling 4-NITRO-N-THIONYLANILINE

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 13295-31-3 | Formula: C₆H₄N₂O₃S | Synonyms: N-Sulfinyl-4-nitroaniline, 1-Nitro-4-(sulfinylamino)benzene[1]

PART 1: IMMEDIATE ACTION CARD

STOP. READ THIS FIRST. CRITICAL HAZARD: MOISTURE SENSITIVITY & TOXICITY [1]

  • The Silent Threat: This compound possesses an N-sulfinyl (N=S=O) functionality.[1][2] Upon contact with trace moisture (air humidity, wet glassware), it hydrolyzes rapidly to release Sulfur Dioxide (SO₂) gas and 4-Nitroaniline .[1]

  • The Double-Edged Sword:

    • SO₂: Severe respiratory irritant and corrosive to mucous membranes.[1]

    • 4-Nitroaniline: Highly toxic by skin absorption, inhalation, and ingestion.[1] It is a potent methemoglobin former (causes cyanosis/blue skin by blocking oxygen transport in blood).[1]

  • Immediate Protocol:

    • Do NOT open outside a glovebox or controlled inert atmosphere (Schlenk line).[1]

    • Do NOT use water to clean up spills (it accelerates toxic gas release).[1]

    • IF EXPOSED: Speed is vital. Remove contaminated clothing immediately to prevent dermal absorption of the nitroaniline residue.[1]

PART 2: TECHNICAL PROFILE & RATIONALE

As researchers, we often underestimate "intermediates." 4-Nitro-N-thionylaniline is not just a reagent; it is a stored potential energy system waiting for a proton source (water).[1]

Mechanism of Hazard (The "Why"): The electrophilic sulfur atom in the -N=S=O group is highly susceptible to nucleophilic attack by water.[1]


[1]

Implications for Safety:

  • Pressure Buildup: Sealed vials exposed to moisture can pressurize with SO₂, creating a glass shrapnel hazard.[1]

  • Surface Contamination: A "dusty" bottle is likely coated in 4-nitroaniline, meaning standard nitrile gloves may offer insufficient permeation protection against the degradation product.[1]

PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

Standard lab PPE is insufficient .[1] You must upgrade to a "Barrier + Respiratory" defense strategy.[1]

Category Recommended Equipment Scientific Rationale
Respiratory Full-Face Respirator with Multi-Gas (OV/AG/P100) cartridges.[1]OV: Adsorbs organic vapors.AG: Neutralizes SO₂ released during hydrolysis.P100: Stops toxic 4-nitroaniline dust.Standard N95 masks offer NO protection against SO₂.[1]
Hand Protection Primary (Inner): Laminate Film (Silver Shield/4H).Secondary (Outer): 8 mil Nitrile (Long Cuff).[1]Nitroaromatics permeate nitrile rubber rapidly.[1] Laminate film provides >4h breakthrough time.[1] The outer nitrile glove provides dexterity and sacrificial splash protection.[1]
Eye/Face Integrated Full-Face Respirator (Preferred) or Chemical Goggles + Face Shield.[1]Strictly NO safety glasses. SO₂ gas attacks the moist surface of the eye (cornea).[1] You need a gas-tight seal.[1]
Body Tyvek® Lab Coat (or similar chemical-resistant fabric) + Chemical Apron.[1]Cotton lab coats absorb nitroaniline dust, creating a long-term dermal absorption hazard.[1] Tyvek sheds dust and repels splashes.[1]
PPE Decision Logic

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid Handling (Weighing/Transfer) State->Solid Powder/Crystals Liquid Solution/Reaction (Dissolved) State->Liquid In Solvent Risk_Dust Risk: Toxic Dust + Trace SO2 Solid->Risk_Dust Risk_Splash Risk: Dermal Absorption + Solvent Vapors Liquid->Risk_Splash Set_A SET A: MAXIMUM Full-Face Resp (OV/AG/P100) Double Gloves (Laminate+Nitrile) Tyvek Sleeves Risk_Dust->Set_A Required Set_B SET B: LIQUID BARRIER Fume Hood Sash Low Goggles + Face Shield Double Gloves (Nitrile+Nitrile) Risk_Splash->Set_B Acceptable if under inert gas

Figure 1: Decision tree for selecting appropriate PPE based on the operational state of the chemical.[1]

PART 4: OPERATIONAL HANDLING PROTOCOL
The Anhydrous Chain of Custody

Handling this compound requires maintaining a strict "dry chain."[1] A break in this chain results in product decomposition and safety hazards.[1]

1. Storage

  • Container: Store in a tightly sealed Schlenk tube or a vial inside a desiccator.

  • Atmosphere: Argon or Nitrogen (Argon is preferred as it is heavier than air and blankets the solid).[1]

  • Temperature: Cool, dry place (<25°C). Refrigeration is acceptable only if the container is warmed to room temperature in a desiccator before opening to prevent condensation.[1]

2. Transfer Protocol (Schlenk Line Method)

  • Preparation: Flame-dry all glassware under vacuum. Backfill with inert gas.[1]

  • Weighing: Do not weigh on an open benchtop balance.

    • Method A (Glovebox): Weigh inside the box.

    • Method B (Difference): Tare a dry Schlenk flask.[1] Add solid rapidly under a cone of argon.[1] Weigh the sealed flask.

3. Reaction Setup

  • Use rubber septa (turnover type) wired down to prevent pop-off if pressure builds.[1]

  • Vent the reaction vessel through an oil bubbler into a scrubber trap containing 10% NaOH.[1] This neutralizes any escaping SO₂.[1]

Workflow Visualization

Handling_Workflow Storage Storage (Argon/Desiccator) Check Visual Check (Yellow Solid?) Storage->Check Transfer Transfer (Glovebox or Schlenk Cone) Check->Transfer If dry Disposal Quench (Dilute Base) Check->Disposal If white crust (Hydrolyzed) Reaction Reaction (Vented to NaOH Scrubber) Transfer->Reaction Reaction->Disposal

Figure 2: The "Anhydrous Chain" workflow ensuring containment from storage to disposal.

PART 5: EMERGENCY RESPONSE & DISPOSAL
Spill Cleanup Logic

Scenario: You drop a vial of 4-Nitro-N-thionylaniline on the floor.[1]

  • Evacuate: Clear the immediate area. The material will begin hydrolyzing with air moisture, releasing SO₂.[1]

  • PPE Up: Don Full-Face Respirator (AG/P100) and Silver Shield gloves.[1]

  • Dry Containment: Cover the spill with Vermiculite or dry sand.[1] DO NOT USE WATER. Water will cause a vigorous release of gas.[1]

  • Collection: Scoop the dry mixture into a wide-mouth jar.

  • Deactivation: Once in the jar, place the jar in a fume hood. Slowly add dilute (5%) Sodium Hydroxide (NaOH) to the jar to force hydrolysis and trap the SO₂ as sulfite.

Waste Disposal Path
  • The Mixture: After quenching with NaOH, the mixture contains Sodium Sulfite (harmless) and 4-Nitroaniline (Toxic solid).[1]

  • Filtration: Filter the mixture.

    • Solid: The yellow solid is 4-Nitroaniline.[1][3][4] Dispose of as Hazardous Organic Waste (Toxic) .[1]

    • Filtrate: The liquid is alkaline sulfite waste.[1] Check pH, neutralize, and dispose of as aqueous chemical waste.[1]

REFERENCES
  • ChemicalBook. (2026).[1] N-Thionylaniline Properties and CAS Data.[1][5] Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7475, 4-Nitroaniline.[1][4] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Nitroaniline.[1] Retrieved from [1]

  • Wikipedia. (2025).[1] N-Sulfinylaniline.[1][2][5] Retrieved from [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.